molecular formula C₁₇H₁₀D₁₀N₂O B1157768 1,3-Diethyl-1,3-diphenylurea-d10

1,3-Diethyl-1,3-diphenylurea-d10

Cat. No.: B1157768
M. Wt: 278.42
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Diethyl-1,3-diphenylurea-d10, also known as 1,3-Diethyl-1,3-diphenylurea-d10, is a useful research compound. Its molecular formula is C₁₇H₁₀D₁₀N₂O and its molecular weight is 278.42. The purity is usually 95%.
BenchChem offers high-quality 1,3-Diethyl-1,3-diphenylurea-d10 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Diethyl-1,3-diphenylurea-d10 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C₁₇H₁₀D₁₀N₂O

Molecular Weight

278.42

Synonyms

N,N’-Diethyl-N,N’-diphenylurea-d10;  Centralite 1-d10;  1,3-Diethyl-1,3-diphenylurea-d10;  Carbamite-d10;  Centralite-d10;  Centralite I-d10;  Ethyl Centralite-d10;  N,N’-Diethyl-N,N’-diphenylurea-d10;  N,N’-Diethylcarbanilide-d10;  NSC 28779-d10;  NSC 44038-d

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Chemical Properties and Analytical Applications of 1,3-Diethyl-1,3-diphenylurea-d10

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,3-Diethyl-1,3-diphenylurea-d10 (Ethyl Centralite-d10) is the stable isotope-labeled analog of the propellant stabilizer Ethyl Centralite (EC). It serves as the definitive Internal Standard (ISTD) for the quantification of gunshot residue (GSR) via Isotope Dilution Mass Spectrometry (IDMS). By incorporating ten deuterium atoms on the phenyl rings, this molecule retains the chromatographic behavior of the analyte while providing a distinct mass spectral signature (


). This guide details its chemical architecture, synthesis logic, and critical role in correcting for matrix effects during trace forensic analysis.

Part 1: Molecular Identity & Physicochemical Profile

The d10-variant is chemically equivalent to the unlabeled parent in terms of reactivity but possesses unique physical properties due to the increased mass and lower zero-point vibrational energy of the C-D bonds.

Table 1: Comparative Physicochemical Data
PropertyUnlabeled Ethyl Centralite (d0)1,3-Diethyl-1,3-diphenylurea-d10
CAS Number 85-98-32514951-22-3
Formula


Molecular Weight 268.36 g/mol 278.42 g/mol
Exact Mass 268.1576278.2203
Appearance White crystalline solidWhite crystalline solid
Melting Point 72–74 °C71–73 °C (Isotope effect negligible)
Solubility Ethanol, Acetone, AcetonitrileEthanol, Acetone, Acetonitrile
pKa Non-ionizable (Neutral Urea)Non-ionizable
Structural Integrity

The "d10" designation specifically refers to the full deuteration of the two phenyl rings (


). This placement is strategic; labeling the ethyl groups is avoided because alkyl chains are more susceptible to metabolic oxidation or fragmentation loss during ionization, which would compromise the internal standard's integrity.

Part 2: Synthesis & Isotopic Architecture

Synthetic Route

The synthesis of 1,3-Diethyl-1,3-diphenylurea-d10 follows a condensation pathway designed to prevent H/D scrambling. The preferred route utilizes Aniline-d5 as the starting material to ensure the deuterium atoms are locked onto the aromatic rings.

  • Precursor Preparation: Aniline-d5 (

    
    ) is reacted with phosgene or a phosgene equivalent (e.g., triphosgene) to generate Phenyl isocyanate-d5.
    
  • Coupling/Condensation: The isocyanate reacts with a second equivalent of N-ethylaniline-d5 (or sequential ethylation) to form the urea linkage.

Critical Control Point: The reaction environment must be anhydrous. While aromatic C-D bonds are robust, the presence of strong Lewis acids at high temperatures could theoretically induce exchange, though this is rare in urea synthesis.

Isotopic Purity Requirements

For quantitative mass spectrometry, the material must possess:

  • Chemical Purity: >98% (to prevent artifact peaks).

  • Isotopic Enrichment: >98 atom % D.

  • Unlabeled Contribution (d0): <0.5%. High levels of d0 in the standard will cause "cross-talk" interference with the analyte signal, leading to false positives or overestimation of GSR levels.

Part 3: Analytical Applications (IDMS)

The primary utility of Ethyl Centralite-d10 is in Isotope Dilution Mass Spectrometry (IDMS) . In forensic toxicology and trace analysis, matrix effects (ion suppression/enhancement) in blood, swab extracts, or soil can skew results.

Mechanism of Action

Because the d10-analog co-elutes (or elutes with a negligible shift) with the target analyte, it experiences the exact same ionization environment.

  • If the matrix suppresses the signal by 40%: Both the d0 (analyte) and d10 (ISTD) signals are suppressed by 40%.

  • Correction: The ratio of Area(d0)/Area(d10) remains constant, yielding an accurate concentration despite the signal loss.

Mass Spectrometry Fragmentation Logic

In Electron Impact (EI) or Electrospray Ionization (ESI), the mass shift allows for clean spectral resolution.

Graphviz Diagram 1: MS Fragmentation Pathway (d0 vs d10) This diagram illustrates the parallel fragmentation pathways, highlighting the mass shift (


 or 

) retained in specific fragments.

MS_Fragmentation Figure 1: Comparative MS Fragmentation Logic (ESI+) cluster_d0 Unlabeled Analyte (d0) cluster_d10 Internal Standard (d10) d0_Parent Precursor Ion [M+H]+ m/z 269 d0_Frag1 Fragment A (Loss of N-ethylaniline) [Ph-N(Et)-CO]+ m/z 148 d0_Parent->d0_Frag1 Collision Induced Dissociation d0_Frag2 Fragment B (Phenyl Isocyanate ion) [Ph-NCOH]+ m/z 120 d0_Parent->d0_Frag2 d10_Parent Precursor Ion [M+H]+ m/z 279 (+10) d10_Frag1 Fragment A* (Retains 1 Ring) [d5Ph-N(Et)-CO]+ m/z 153 (+5) d10_Parent->d10_Frag1 Identical Energy d10_Frag2 Fragment B* (Retains 1 Ring) [d5Ph-NCOH]+ m/z 125 (+5) d10_Parent->d10_Frag2

Caption: Comparative fragmentation showing the conservation of the deuterium label. The parent ion shifts by +10 Da, while monomeric fragments containing one phenyl ring shift by +5 Da.

Experimental Protocol: GSR Extraction & Quantification

Objective: Quantify Ethyl Centralite in hand swabs using d10-ISTD.

  • Sample Collection: Swab suspect's hands with cotton swabs moistened with 5% HNO3 or Ethanol.

  • Spiking (Crucial Step): Add 50 µL of Ethyl Centralite-d10 working solution (1.0 µg/mL in Acetonitrile) directly to the swab before extraction. This ensures the ISTD corrects for extraction efficiency losses.

  • Extraction: Vortex swab in 2 mL Acetone/Ethanol (1:1) for 5 minutes. Sonication is optional but recommended.

  • Filtration: Filter through 0.22 µm PTFE filter to remove particulates.

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (e.g., 100mm x 2.1mm, 1.7µm).

    • Mobile Phase: Gradient Water/Acetonitrile with 0.1% Formic Acid.

    • MRM Transitions:

      • Analyte: 269.2

        
         148.1 (Quant), 269.2 
        
        
        
        120.1 (Qual).
      • ISTD: 279.2

        
         153.1 (Quant).
        

Graphviz Diagram 2: IDMS Analytical Workflow

IDMS_Workflow Figure 2: Isotope Dilution Mass Spectrometry Workflow Sample Evidence Swab (Unknown d0) Extract Solvent Extraction (Acetone/EtOH) Sample->Extract ISTD Spike d10-ISTD (Known Conc.) ISTD->Extract Co-Extraction LC LC Separation (C18 Column) Extract->LC Injection MS MS/MS Detection (MRM Mode) LC->MS Co-Elution Data Ratio Calculation (Area d0 / Area d10) MS->Data Quantitation

Caption: Workflow demonstrating the addition of the d10 standard prior to extraction, ensuring correction for both extraction loss and ionization suppression.

Part 4: Stability & Handling

Deuterium Kinetic Isotope Effect (DKIE)

While chemically identical, the C-D bond is shorter and stronger than the C-H bond due to lower zero-point energy.

  • Metabolic Stability: In biological systems (e.g., toxicology), the d10 analog is more resistant to enzymatic hydroxylation on the phenyl ring.

  • Chromatographic Shift: In Reverse Phase LC, deuterated compounds are slightly less lipophilic than their protium counterparts. Ethyl Centralite-d10 may elute slightly earlier (0.05 - 0.1 min) than the unlabeled analyte. Integration windows must be adjusted to account for this minor shift.

Storage Protocols
  • Photosensitivity: Like its parent, the d10 analog is sensitive to UV light, which can induce photo-oxidation or dimerization. Store in amber vials .

  • Temperature: Store neat solid at -20°C. Solutions in acetonitrile are stable for 6 months at -20°C.

  • Hydrolysis: Avoid prolonged exposure to strong acids or bases, which can hydrolyze the urea linkage, breaking the molecule into N-ethylaniline-d5 and CO2.

References

  • Pharmaffiliates. (n.d.). 1,3-Diethyl-1,3-diphenylurea-d10 (CAS 2514951-22-3).[1] Retrieved from [Link]

  • Meng, H. H., & Caddy, B. (1996).[2] High-performance liquid chromatographic analysis with fluorescence detection of ethyl centralite and 2,4-dinitrotoluene in gunshot residues. Journal of Forensic Sciences, 41(2), 213-220.[2] [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 6832, Centralite I (Unlabeled). Retrieved from [Link]

  • Gassner, A. L., et al. (2011). Isotope dilution mass spectrometry for quantitative analysis.[3] Journal of Chromatography A. (General reference for IDMS principles applied to d10 standards).

Sources

Introduction: The Significance of Centralite I and the Rationale for Deuteration

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Structure of Deuterated Centralite I

This guide provides a comprehensive technical exploration into the synthesis and structural elucidation of deuterated Centralite I. Designed for researchers, scientists, and professionals in drug development and forensic science, this document moves beyond a simple recitation of facts to explain the causality behind experimental choices, ensuring a self-validating system of protocols and analysis. We will delve into the precise methodologies required to confirm isotopic incorporation and define the complete molecular structure of this important compound.

Centralite I, known chemically as 1,3-diethyl-1,3-diphenylurea, is a critical stabilizer in smokeless gunpowders and propellants.[1][2] Its primary function is to scavenge acidic byproducts of nitrocellulose and nitroglycerin degradation, thereby extending the chemical shelf-life and ensuring the safety and reliability of energetic materials.[2][3] Beyond its role in materials science, Centralite I is a key organic signature compound in the forensic analysis of gunshot residue (GSR), providing crucial evidence in criminal investigations.[1][4]

Isotopic labeling is a technique used to track an isotope's passage through a reaction or metabolic pathway by replacing specific atoms in a molecule with their isotopes.[5][6] Deuteration, the substitution of hydrogen (¹H) with its stable, heavy isotope deuterium (²H or D), is a powerful tool in this domain.[5] This seemingly subtle modification—the addition of a single neutron—can profoundly impact a molecule's properties due to the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond, making it more resistant to chemical or enzymatic cleavage.[7][8]

The primary motivations for preparing deuterated Centralite I are twofold:

  • Development of Internal Standards: In quantitative analytical chemistry, particularly for mass spectrometry (MS), deuterated analogues of a target analyte serve as ideal internal standards.[9] Their chemical behavior is nearly identical to the non-deuterated form, ensuring they co-elute during chromatography and experience similar ionization efficiency, yet their mass difference allows for clear differentiation by the detector. This is invaluable for the precise quantification of Centralite I in complex matrices like GSR.

  • Mechanistic and Stability Studies: By selectively replacing hydrogen atoms, researchers can study degradation pathways. The increased strength of the C-D bond can slow down decomposition reactions that involve C-H bond cleavage, providing insights into the stabilizer's mechanism of action and longevity.[7][10]

This guide details the synthetic strategy and the multi-faceted analytical workflow required to confirm the precise molecular structure of deuterated Centralite I.

Synthesis of Deuterated Centralite I

The synthesis of Centralite I typically involves the reaction of an aromatic amine with an isocyanate or phosgene derivative.[1] To produce a deuterated analogue, the most direct approach is to use isotopically labeled starting materials. For this guide, we will focus on the synthesis of Centralite I deuterated on the phenyl rings (perdeuterophenyl), hereafter referred to as Centralite I-d₁₀ . This specific labeling is highly desirable for an internal standard as the phenyl C-H bonds are less likely to undergo back-exchange than more acidic protons would be.

The chosen synthetic route involves the reaction of deuterated aniline (aniline-d₅) with ethyl isocyanate.

Experimental Protocol: Synthesis of Centralite I-d₁₀

Objective: To synthesize 1,3-diethyl-1,3-di(phenyl-d₅)urea (Centralite I-d₁₀) from aniline-d₅ and ethyl isocyanate.

Materials:

  • Aniline-d₅ (99 atom % D)

  • Ethyl isocyanate

  • Anhydrous Toluene

  • Anhydrous Pyridine (as catalyst)

  • Hexanes

  • Standard glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon)

Procedure:

  • Reactor Setup: A 250 mL three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. The entire apparatus is flame-dried under vacuum and cooled under a nitrogen atmosphere.

  • Reactant Addition: Anhydrous toluene (100 mL) and aniline-d₅ (10.0 g, 0.102 mol) are added to the flask. The solution is stirred, and a catalytic amount of anhydrous pyridine (0.5 mL) is added.

  • Controlled Reaction: Ethyl isocyanate (8.0 mL, 0.102 mol) is dissolved in anhydrous toluene (20 mL) and added to the dropping funnel. This solution is added dropwise to the stirred aniline-d₅ solution over 60 minutes. The reaction is mildly exothermic; maintain the temperature below 40°C using a water bath if necessary.

  • Reaction Completion: After the addition is complete, the reaction mixture is heated to 60°C and stirred for 4 hours under nitrogen to ensure the reaction goes to completion.

  • Product Isolation: The reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is recrystallized from a hot hexanes/toluene mixture. The white crystalline product is collected by vacuum filtration, washed with cold hexanes, and dried in a vacuum oven at 50°C for 12 hours.

  • Characterization: The final product is characterized by the analytical methods detailed in Section 3.0 to confirm its structure and isotopic purity.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Starting Materials Aniline_d5 Aniline-d₅ ReactionVessel Reaction Vessel (Inert Atmosphere) Aniline_d5->ReactionVessel EtNCO Ethyl Isocyanate EtNCO->ReactionVessel Toluene Anhydrous Toluene Toluene->ReactionVessel Pyridine Pyridine (Catalyst) Pyridine->ReactionVessel Reaction Dropwise Addition & Heating (60°C, 4h) ReactionVessel->Reaction Controlled Conditions Workup Solvent Removal (Rotary Evaporation) Reaction->Workup Purification Recrystallization (Hexanes/Toluene) Workup->Purification FinalProduct Centralite I-d₁₀ (White Crystalline Solid) Purification->FinalProduct Integrated_Analysis cluster_techniques Analytical Techniques cluster_info Structural Information Derived MS Mass Spectrometry (LC-HRMS) Mass Molecular Mass (& Isotopic Enrichment) MS->Mass NMR NMR Spectroscopy (¹H, ¹³C, ²H) Position Precise Location of Deuterium Atoms NMR->Position VibSpec Vibrational Spectroscopy (FTIR & Raman) Bonding C-D Bond Vibrations (Confirmation of Labeling) VibSpec->Bonding Thermal Thermal Analysis (DSC & TGA) Properties Physical Properties (Melting Point, Stability) Thermal->Properties FinalStructure Confirmed Structure: 1,3-diethyl-1,3-di(phenyl-d₅)urea Mass->FinalStructure Position->FinalStructure Bonding->FinalStructure Properties->FinalStructure

Sources

Isotopic Differentiation in Ballistic Stabilizer Analysis: Ethyl Centralite vs. Its Deuterated Analog (d10)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes field of forensic ballistics and propellant stability profiling, Ethyl Centralite (EC) serves as a critical analyte—a stabilizer that prevents the autocatalytic decomposition of nitrocellulose. Conversely, 1,3-Diethyl-1,3-diphenylurea-d10 (EC-d10) is a synthetic construct, an isotopically labeled internal standard (IS) engineered to correct for matrix effects during quantitation.

This guide delineates the physicochemical and spectrometric divergences between these two molecules. While they share an identical chemical skeleton, their isotopic variance dictates their distinct roles: EC is the target of investigation, while EC-d10 is the metrological anchor ensuring data integrity.

Part 1: Molecular Architecture & Physicochemical Specifications

The fundamental difference lies in the isotopic substitution of ten hydrogen atoms with deuterium (


H) on the phenyl rings. This modification alters the molecular weight and subtle physical properties without disrupting the core chemical reactivity required for chromatographic co-behavior.
Comparative Specifications Table
FeatureEthyl Centralite (Analyte)1,3-Diethyl-1,3-diphenylurea-d10 (Internal Standard)
CAS Number 85-98-32514951-22-3
Formula


Molecular Weight 268.36 g/mol 278.42 g/mol
Exact Mass (Monoisotopic) 268.1576278.2203
Isotopic Labeling Natural AbundancePhenyl rings fully deuterated (

per ring)
Role Propellant Stabilizer / GSR MarkerMass Spectrometric Normalizer
Solubility Organic solvents (Acetonitrile, MeOH)Organic solvents (Acetonitrile, MeOH)
Structural Visualization

The following diagram illustrates the structural homology and the specific sites of deuteration (marked in red for visualization) on the EC-d10 molecule.

ChemicalStructure cluster_0 Ethyl Centralite (EC) cluster_1 EC-d10 (Internal Standard) EC Central Urea Core (N-CO-N) | Phenyl Rings (H-substituted) EC_d10 Central Urea Core (N-CO-N) | Phenyl Rings (D-substituted) (+10 Mass Units) EC->EC_d10 Isotopic Substitution (10 H -> 10 D)

Figure 1: Structural comparison highlighting the isotopic substitution on the phenyl rings.

Part 2: Mass Spectrometry Dynamics & MRM Transitions

The primary utility of EC-d10 is in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . To function as an effective internal standard, EC-d10 must be distinguishable from EC by the mass spectrometer but behave similarly during ionization.

Fragmentation Logic

Both molecules undergo Electrospray Ionization (ESI) in positive mode (


). Upon Collision Induced Dissociation (CID), the urea bond cleaves, typically generating an N-ethyl-N-phenylcarbamoyl cation.
  • EC Fragmentation:

    • Precursor:

      
       (
      
      
      
      )
    • Product Ion:

      
       (Ph-N(Et)-CO
      
      
      
      )
  • EC-d10 Fragmentation:

    • Precursor:

      
       (
      
      
      
      )
    • Product Ion:

      
       (Ph(
      
      
      
      )-N(Et)-CO
      
      
      )

Note: The product ion shifts by +5 Da because the cleavage retains one deuterated phenyl ring.

Validated MRM Transitions Table
CompoundPrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Dwell Time (ms)
Ethyl Centralite 269.2148.1 (Quant)1550
Ethyl Centralite 269.2120.1 (Qual)2550
EC-d10 279.2153.1 (Quant)1550
Cross-Talk & Interference

A critical advantage of the


 analog over a 

or

analog is the mass buffer . A 10-Dalton shift ensures that naturally occurring

isotopes of the native EC (which create a signal at M+1, M+2, etc.) do not overlap with the IS channel. This eliminates "cross-talk" and ensures the IS signal is purely from the spiked material.

Part 3: Chromatographic Behavior (The Isotope Effect)

Contrary to the intuition that heavier molecules move slower, deuterated compounds often elute earlier than their hydrogenated counterparts in Reverse Phase Liquid Chromatography (RPLC).[1][2][3] This is known as the Chromatographic Deuterium Effect (CDE) .[4]

  • Mechanism: The C-D bond is shorter and has a smaller molar volume than the C-H bond.[1][3] This results in slightly lower lipophilicity (hydrophobicity) for the deuterated molecule.[3]

  • Result: EC-d10 interacts less strongly with the C18 stationary phase and elutes slightly before EC.

  • Operational Impact: The retention time shift is usually small (

    
     min) but must be accounted for in integration windows to avoid missing the peak apex.
    

Chromatography cluster_column Reverse Phase Column (C18) cluster_elution Elution Order (Inverse Isotope Effect) Start Injection (Mix of EC & EC-d10) Interaction Hydrophobic Interaction (Partitioning) Start->Interaction EC_d10_Peak EC-d10 Elutes First (Lower Lipophilicity) Interaction->EC_d10_Peak Weaker Retention EC_Peak EC Elutes Second (Higher Lipophilicity) Interaction->EC_Peak Stronger Retention

Figure 2: Chromatographic separation illustrating the earlier elution of the deuterated standard.

Part 4: Experimental Protocol (Self-Validating Workflow)

This protocol describes the quantification of Ethyl Centralite in Gunshot Residue (GSR) or Propellant samples using EC-d10.

Reagent Preparation
  • Stock Solution A (Analyte): Dissolve 10 mg Ethyl Centralite in 10 mL Acetonitrile (1 mg/mL).

  • Stock Solution B (IS): Dissolve 1 mg EC-d10 in 10 mL Acetonitrile (100 µg/mL).

  • Working IS Solution: Dilute Stock B to 100 ng/mL in Acetonitrile. This concentration must be constant across all samples and standards.

Sample Preparation (GSR Swabs)
  • Extraction: Place GSR stub/swab into a vial.

  • Spike IS: Add exactly 1.0 mL of Working IS Solution (100 ng/mL EC-d10).

    • Why? Adding IS before extraction corrects for extraction efficiency losses.

  • Vortex/Sonicate: Vortex for 1 min, Sonicate for 15 min.

  • Filter: Pass through a 0.2 µm PTFE filter into an autosampler vial.

LC-MS/MS Parameters
  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 30% B to 90% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.[1][5]

Data Analysis (Quantitation)

Calculate the Response Ratio for every standard and sample:



Self-Validation Check: Plot the Area of EC-d10 across all samples. If the IS area deviates by >20% in a specific sample, it indicates significant matrix suppression or injection failure, invalidating that specific result.

Part 5: Mechanistic Context

Ethyl Centralite (The Stabilizer)

In propellants, EC acts as a "chemical sponge." Nitrate esters (like Nitrocellulose) decompose to release


.[6]
  • Reaction:

    
    .
    
  • Consequence: By trapping

    
    , EC prevents the formation of nitric acid, which would otherwise accelerate decomposition (autocatalysis) and lead to spontaneous ignition.
    
EC-d10 (The Reference)

EC-d10 is chemically inert in the context of the analysis timeframe. It does not participate in the stabilization chemistry during the LC run. Its sole purpose is to provide an orthogonal reference point that experiences the exact same ionization environment as the analyte, correcting for "Ion Suppression" caused by dirt or grease in the forensic sample.

References

  • National Institute of Standards and Technology (NIST). Standard Practice for Gunshot Residue Analysis by Scanning Electron Microscopy/Energy Dispersive X-Ray Spectrometry. ASTM E1588-20. Link

  • Agilent Technologies. Quantitative Analysis of Organic Gunshot Residues by LC/MS/MS. Application Note 5990-6597EN. Link

  • ChemicalBook. 1,3-Diethyl-1,3-diphenylurea Properties and Safety. CAS 85-98-3 Data Sheet.[7][8][9] Link

  • BenchChem. Assessing the Impact of Deuteration on Chromatographic Retention Time. Technical Guide on Isotope Effects. Link

  • MedChemExpress. 1,3-Diethyl-1,3-diphenylurea-d10 Product Information. CAS 2514951-22-3.[7] Link

Sources

Technical Guide: 1,3-Diethyl-1,3-diphenylurea-d10 (Ethyl Centralite-d10)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,3-Diethyl-1,3-diphenylurea-d10 (also known as Ethyl Centralite-d10 or Centralite I-d10 ) is the stable isotope-labeled analog of the common gunshot residue (GSR) stabilizer, Ethyl Centralite. It serves as the critical Internal Standard (IS) for the quantitative analysis of organic GSR in forensic toxicology and environmental monitoring.

By incorporating ten deuterium atoms (


), this compound mitigates matrix effects in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) workflows. Its primary utility lies in correcting for ionization suppression/enhancement and extraction variability during the analysis of smokeless powder residues.

Identity & Physicochemical Profile[1][2][3]

The precise identification of the deuterated standard is paramount for regulatory compliance in forensic laboratories. While the unlabeled compound has been established for decades, the specific CAS assignment for the


 variant is a more recent development in chemical indexing.
Nomenclature & Registry
ParameterDetail
CAS Number (

)
2514951-22-3
CAS Number (Unlabeled) 85-98-3
Chemical Name 1,3-Diethyl-1,3-diphenylurea-d10
Synonyms Ethyl Centralite-d10; Centralite I-d10; N,N'-Diethylcarbanilide-d10
Molecular Formula

Molecular Weight 278.42 g/mol (Unlabeled: 268.35 g/mol )
Isotopic Enrichment

98 atom % D
Structural Logic

The


 labeling occurs on the two phenyl rings (5 deuterium atoms per ring). This position is chosen over the ethyl groups for two reasons:
  • Metabolic/Chemical Stability: The phenyl rings are less susceptible to hydrogen-deuterium exchange (HDX) during storage or extraction compared to the aliphatic ethyl protons.

  • Fragmentation Distinctness: In MS/MS, the phenyl ring is often retained in the primary product ions, ensuring the mass shift is preserved in the transition.

Synthesis & Isotopic Incorporation

To understand the purity profile, one must understand the synthesis. The production of 1,3-Diethyl-1,3-diphenylurea-d10 typically follows a condensation pathway using fully deuterated aniline.

Synthesis Pathway

The reaction involves the condensation of Aniline-d5 with Ethyl Isocyanate (or alternatively, N-ethylaniline-d5 with phosgene). The use of Aniline-d5 ensures that the aromatic protons—which are the most stable—are the ones replaced by deuterium.

Reaction Scheme:



Synthesis Figure 1: Synthesis of Ethyl Centralite-d10 via Aniline-d5 condensation. Aniline Aniline-d5 (C6D5NH2) Inter Intermediate Complex Aniline->Inter Condensation EtIso Ethyl Isocyanate (C2H5NCO) EtIso->Inter Product 1,3-Diethyl-1,3-diphenylurea-d10 (MW 278.42) Inter->Product Purification (Recrystallization)

Analytical Protocol: LC-MS/MS for GSR Analysis

The following protocol outlines a self-validating system for detecting Ethyl Centralite in forensic samples (e.g., hand swabs, clothing) using the d10 internal standard.

Sample Preparation (The "Dilute-and-Shoot" vs. SPE)

For high-throughput forensic labs, a protein precipitation or simple solvent extraction is preferred over Solid Phase Extraction (SPE) to minimize analyte loss, provided the d10 IS is added before extraction.

  • Swab Extraction: Place swab in 2 mL vial.

  • IS Addition: Add 20

    
    L of 1,3-Diethyl-1,3-diphenylurea-d10  (1 
    
    
    
    g/mL in MeOH). Crucial Step: Allow to equilibrate for 10 mins.
  • Solvent: Add 1 mL Acetonitrile/Methanol (1:1). Vortex 30s.

  • Filtration: Filter through 0.2

    
    m PTFE filter into LC vial.
    
Mass Spectrometry Parameters (MRM)

The d10 analog provides a mass shift of +10 Da. The fragmentation pattern usually involves the loss of the N-ethyl-N-phenyl moiety.

Ionization Source: Electrospray Ionization (ESI) - Positive Mode

AnalytePrecursor Ion (

)
Product Ion (Quant)Product Ion (Qual)Cone Voltage (V)Collision Energy (eV)
Ethyl Centralite (d0) 269.2148.1120.13025
Ethyl Centralite-d10 279.2 153.1 125.1 3025

Note: The product ion 153.1 corresponds to the N-ethyl-aniline-d5 cation, confirming the deuterium is on the phenyl ring.

Method Validation Logic
  • Linearity:

    
     over 1–1000 ng/mL.
    
  • Matrix Effect (ME): Calculated as

    
    . The d10 IS should exhibit an ME within 
    
    
    
    of the analyte, effectively cancelling out suppression.

LCMS_Workflow Figure 2: LC-MS/MS Workflow for Gunshot Residue Analysis using d10-IS. Sample Forensic Sample (Swab/Stub) Spike Spike Internal Standard (d10-Ethyl Centralite) Sample->Spike Normalization Extract Solvent Extraction (ACN:MeOH) Spike->Extract Equilibration LC UPLC Separation (C18 Column) Extract->LC Injection MS MS/MS Detection (MRM Mode) LC->MS ESI+ Data Quantitation (Ratio d0/d10) MS->Data Signal Processing

Handling & Stability

  • Storage: Store neat solid at -20°C. Solutions (in Methanol or Acetonitrile) are stable for 12 months at -20°C.

  • Light Sensitivity: Ethyl Centralite can degrade under UV light to form N-ethyl-N,N'-diphenylurea. Store in amber vials.

  • Safety: While used in small quantities, treat as a potential carcinogen (aniline derivative). Use standard PPE.[1]

References

  • Pharmaffiliates. (2024). 1,3-Diethyl-1,3-diphenylurea-d10 Product Data & CAS 2514951-22-3.[1][2][3][4] Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library: Centralite I (Unlabeled). Retrieved from [Link]

  • ResearchGate. (2022). LC-MS/MS MRM transitions for quantification of compounds in forensic analysis. Retrieved from [Link]

Sources

Safety Data Sheet (SDS) for deuterated ethyl centralite

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety & Handling Guide: Deuterated Ethyl Centralite Precision Protocols for Stable Isotope Internal Standards in Forensic & Analytical Chemistry

Core Directive & Compound Identity

Deuterated Ethyl Centralite (Ethyl Centralite-d10) is not merely a chemical reagent; it is a metrological anchor. In the high-stakes world of forensic toxicology and gunshot residue (GSR) analysis, this isotopically labeled compound (1,3-Diethyl-1,3-diphenylurea-d10) serves as the definitive Internal Standard (IS).

Unlike generic bulk chemicals, the safety profile of this substance is dual-faceted:

  • Biological Safety: Protecting the scientist from the inherent toxicity of the diarylurea class.

  • Analytical Safety: Protecting the integrity of the isotope enrichment (typically >98 atom % D) to ensure legal defensibility of mass spectrometry data.

This guide synthesizes regulatory safety data with field-proven analytical rigor, treating the Safety Data Sheet (SDS) as a baseline for a broader "Quality & Safety" management system.

Chemical Identity
ParameterDetail
Chemical Name 1,3-Diethyl-1,3-diphenylurea-d10
Synonyms Centralite I-d10; N,N'-Diethylcarbanilide-d10
CAS Number 85-98-3 (Unlabeled Parent); Specific labeled CAS varies by vendor
Molecular Formula

Molecular Weight ~278.42 g/mol (vs. 268.36 g/mol for native)
Application Internal Standard for LC-MS/MS and GC-MS quantification of GSR

Hazards Identification & Toxicological Logic

While deuterated compounds generally share the toxicological profile of their parent structures, the "Application Scientist" perspective requires understanding why these hazards exist to mitigate them effectively during trace analysis.

GHS Classification (Based on Parent Structure)
  • Signal Word: WARNING

  • Acute Toxicity (Oral): Category 4 (H302)[1]

  • Aquatic Toxicity (Chronic): Category 3 (H412)[1]

Mechanistic Insight
  • Acute Toxicity (Oral LD50 ~780 mg/kg in Rat): Ethyl Centralite is a urea derivative. Upon ingestion or high-dose exposure, metabolic N-dealkylation can occur. The toxicity is moderate, but in forensic labs handling concentrated stock solutions (e.g., 1 mg/mL), accidental ingestion or mucous membrane contact poses a real risk of central nervous system (CNS) depression or methemoglobinemia-like effects, although rare.

  • Aquatic Hazard: As a stabilizer designed to persist in smokeless powders, Ethyl Centralite is chemically robust. This resistance to degradation translates to environmental persistence, making it harmful to aquatic life with long-lasting effects. Protocol Implication: All waste streams containing this IS must be segregated into "Hazardous Organic Waste" and never flushed.

Safe Handling & Integrity Protocol

The handling of stable isotopes requires a "Zero-Contamination" mindset. A standard SDS recommends gloves and goggles; this guide mandates a Quantitative Transfer Workflow to prevent both exposure and isotopic dilution.

The "Isotope Aliquoting" Workflow
  • Objective: Prepare a working stock solution without exposing the analyst to dust or the compound to moisture (which can cause clumping, though H-D exchange is negligible on the aromatic ring).

  • Engineering Control: Class II Biological Safety Cabinet or Chemical Fume Hood.

HandlingProtocol cluster_safety Critical Safety Barrier (Fume Hood) Start Vial Retrieval (Desiccator Storage) Equilibration Thermal Equilibration (Room Temp, 30 min) Start->Equilibration Prevent Condensation Weighing Gravimetric Transfer (5-Place Balance) Equilibration->Weighing Anti-Static Gun Use Solvation Solvation (Acetonitrile/Methanol) Weighing->Solvation Quant. Transfer Waste Solid Waste (Trace Contaminated) Weighing->Waste Disposable Spatula Stock Primary Stock (1.0 mg/mL) Solvation->Stock Vortex & Sonicate

Figure 1: Safe Handling & Aliquoting Workflow. Note the critical "Thermal Equilibration" step to prevent condensation, which can alter the weighing mass and introduce moisture.

Specific Handling Instructions
  • Anti-Static Measures: Deuterated powders are often dry and prone to static charge. Use an ionizing fan or anti-static gun before weighing to prevent "flying powder" (inhalation hazard).

  • Solvent Selection: Dissolve in high-purity Acetonitrile or Methanol . Avoid water during the initial stock preparation to ensure long-term stability.

  • PPE Layering: Double nitrile gloves are recommended. The outer pair is removed immediately after weighing to prevent spreading trace powder to the rest of the lab.

Analytical Application: The Science of Internal Standards

The safety of the data depends on the correct application of the SDS information to the analytical method.

Why Deuterated? (The d10 Advantage)

Ethyl Centralite-d10 contains ten deuterium atoms on the phenyl rings.

  • Mass Shift: +10 Da relative to the analyte. This prevents "crosstalk" in the Mass Spectrometer (MS) source.

  • Co-Elution: It elutes at the exact same retention time as native Ethyl Centralite in Liquid Chromatography (LC), correcting for matrix effects (ion suppression/enhancement) in complex forensic samples (e.g., hand swabs, clothing).

GSR Analysis Workflow

This diagram illustrates where the safety controls intersect with the analytical logic.

GSR_Workflow Sample Evidence Sample (Stub/Swab) Spike IS Addition (Ethyl Centralite-d10) Sample->Spike Critical Quant Step Extract Extraction (Organic Solvent) Spike->Extract Equilibration Data Quantitation (Ratio: Analyte/IS) Spike->Data Corrects for Matrix Effects Filter Filtration (0.2 µm PTFE) Extract->Filter Remove Particulates Analysis LC-MS/MS Analysis (MRM Mode) Filter->Analysis Analysis->Data

Figure 2: Gunshot Residue (GSR) Analytical Workflow. The Internal Standard (IS) is added before extraction to account for recovery losses, a critical "Safety" measure for data integrity.

Emergency Response Protocols

These protocols are designed to be self-validating: if the steps are followed, the hazard is neutralized.

ScenarioImmediate ActionScientific Rationale
Inhalation Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).Dust inhalation can irritate the respiratory mucosa.[2][3] Oxygen supports alveolar exchange if irritation causes constriction.
Skin Contact Wash with soap and copious water.[4][5] Do not use organic solvents. Solvents like ethanol may increase the transdermal absorption of the urea derivative. Water/soap physically removes the hydrophobic solid.
Eye Contact Rinse cautiously with water for 15 minutes.[3] Remove contact lenses.[1][6]Mechanical flushing removes abrasive crystals.
Spill (Solid) Dampen with water (mist), then sweep. Do not dry sweep."Wet sweeping" prevents the generation of airborne dust (inhalation hazard).
Fire Use Water Spray, CO2, or Dry Chemical.[3][7]As a nitrogenous compound, combustion may release toxic Nitrogen Oxides (NOx). Self-Contained Breathing Apparatus (SCBA) is mandatory.

Storage & Stability

  • Temperature: Refrigerate (2-8°C). While the SDS may allow room temperature, refrigeration minimizes potential hydrolysis or photochemical degradation over long periods (years).

  • Light: Store in Amber Vials . Ethyl Centralite is known to undergo photochemical changes; protecting the deuterated standard is crucial to prevent the formation of breakdown products that could interfere with the mass spectrum.

  • Re-Certification: Re-analyze purity (via LC-UV or MS) annually. Deuterated compounds are expensive; verify they haven't degraded before ordering new stock.

References

  • CDN Isotopes. (2025). Ethyl Centralite-d10 (diphenyl-d10) Product Specification & Safety Info. Retrieved from

  • Sigma-Aldrich. (2024). Safety Data Sheet: 1,3-Diethyl-1,3-diphenylurea (CAS 85-98-3). Retrieved from

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 6832, Centralite I. Retrieved from

  • Santa Cruz Biotechnology. (2023). 1,3-Diethyl-1,3-diphenylurea Material Safety Data Sheet. Retrieved from

  • Farokhcheh, A., et al. (2014).[8] Photochemically induced fluorescence studies of 1,3-diethyl-1,3-diphenylurea as stabilizer and its quantitative determination. Forensic Science International.[8] Retrieved from

Sources

Technical Guide: Stability of Deuterated Urea Derivatives in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive technical analysis of the stability profiles of deuterated urea derivatives (


), addressing the distinct challenges of chemical hydrolysis  and isotopic exchange . While deuteration of the carbon skeleton (C-D) is a powerful strategy to enhance metabolic stability via the Kinetic Isotope Effect (KIE), the urea moiety itself presents unique solution-phase vulnerabilities.

Key Takeaway: Stability is a function of orthogonal variables—pH governs isotopic scrambling (N-D exchange), while buffer composition and temperature drive hydrolytic cleavage. This guide outlines the mechanistic causality and provides self-validating protocols for characterizing these derivatives in drug development.

Mechanistic Foundations of Instability

To control stability, one must first understand the degradation pathways. Deuterated urea derivatives face two distinct threats in solution:

Isotopic Instability (H/D Exchange)

For derivatives where the deuterium is located on the nitrogen (N-D) or adjacent exchangeable positions, solution stability is transient.

  • Mechanism: Acid- and base-catalyzed proton transfer.

  • The Exchange Minimum: The rate of amide hydrogen exchange (

    
    ) is V-shaped with respect to pH. The minimum exchange rate (
    
    
    
    ) typically occurs between pH 2.0 and 3.0 .
    • Acid Catalysis: Dominates at pH < 3. Protonation of the carbonyl oxygen increases acidity of the N-H(D).

    • Base Catalysis: Dominates at pH > 4. Direct deprotonation of the nitrogen by

      
      .
      
  • Implication: In D₂O or protic solvents, N-D labels will scramble with solvent protons (

    
    ) within minutes to hours at physiological pH (7.4), rendering them unsuitable for long-term tracing unless encapsulated or in aprotic environments.
    
Chemical Instability (Hydrolysis)

Regardless of deuteration, the urea core is susceptible to hydrolysis, yielding ammonia/amines and carbon dioxide.

  • Mechanism: Nucleophilic attack of water (or hydroxide) on the carbonyl carbon, forming a tetrahedral intermediate, followed by collapse to carbamic acid and subsequent decarboxylation.

  • Deuterium Effect: Secondary Deuterium Isotope Effects (SDKIE) may slightly retard this rate if the deuterium is alpha to the nitrogen, but the effect is generally negligible compared to pH and temperature drivers.

Metabolic Stability (The KIE Advantage)

If the deuterium is placed on the carbon skeleton (C-D) rather than the nitrogen, the derivative gains significant stability against oxidative metabolism (e.g., CYP450-mediated N-dealkylation).

  • Physics: The C-D bond has a lower Zero-Point Energy (ZPE) than the C-H bond.[1]

  • Outcome: Breaking the C-D bond requires higher activation energy (

    
    ).[] If C-H bond cleavage is the rate-determining step (RDS), deuteration can increase the biological half-life by 6–10 fold.
    

Factors Influencing Solution Stability[3]

The following table summarizes the critical variables affecting the stability of deuterated urea derivatives.

VariableImpact on Chemical Stability (Hydrolysis)Impact on Isotopic Stability (N-D Exchange)Optimal Condition
pH Stable at pH 4.0 – 8.0. Hydrolysis accelerates at extremes (<2 or >10).Unstable at pH 7.4. Exchange minimum is pH 2.5.Conflict: pH 2.5 for N-D storage; pH 6.0 for chemical storage.
Temperature Arrhenius behavior: Rate doubles every ~10°C.Exponential increase in exchange rates.< -20°C (Solid) or 4°C (Solution).
Solvent Protic solvents (Water, MeOH) promote hydrolysis.Protic solvents cause immediate scrambling.DMSO-d6 or Acetonitrile (Anhydrous).
Buffer Phosphate/Tris can catalyze proton transfer.High buffer concentrations accelerate exchange (General Base Catalysis).Formate or Acetate (Low ionic strength).

Experimental Protocols

Protocol A: Assessing Isotopic Stability (N-D Scrambling)

Objective: Determine the exchange rate (


) of N-D labels in aqueous simulation.
Method:  Real-time NMR.
  • Preparation: Dissolve the deuterated urea derivative in anhydrous DMSO-d6 (internal lock).

  • Initiation: Rapidly dilute into a buffered

    
     solution (e.g., Phosphate buffer pH 7.4) at a ratio of 1:10 inside an NMR tube.
    
  • Acquisition: Immediately acquire sequential 1H-NMR spectra (every 60 seconds).

  • Analysis: Monitor the emergence of the N-H signal (typically 5.0–8.0 ppm).

  • Calculation: Plot the integral of the N-H peak over time. Fit to a first-order exponential decay equation:

    
    
    Where 
    
    
    
    is signal intensity.
Protocol B: Assessing Metabolic Stability (Microsomal Stability Assay)

Objective: Quantify the Kinetic Isotope Effect (KIE) of C-D labeled derivatives. Method: LC-MS/MS with Internal Standardization.

  • Incubation: Incubate 1 µM of Test Compound (Deuterated) and Control (Non-deuterated) separately with liver microsomes (0.5 mg/mL) and NADPH.

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Add ice-cold Acetonitrile containing a structural analog internal standard (Do NOT use the non-deuterated parent as IS, as mass overlap may occur if scrambling happens).

  • Analysis: Analyze supernatant via LC-MS/MS. Monitor the parent ion transition.

  • Validation:

    • Control: Run incubation without NADPH to rule out chemical hydrolysis.

    • Calculation:

      
      .
      
    • KIE: Calculate

      
      . A value > 1.5 indicates a meaningful stabilization.
      

Visualizations

Pathway of Urea Hydrolysis

The following diagram illustrates the chemical degradation pathway that must be mitigated during storage.

UreaHydrolysis Urea Urea Derivative (R-NH-CO-NH-R') TetraInt Tetrahedral Intermediate Urea->TetraInt + H2O / H+ or OH- Carbamic Carbamic Acid (R-NH-COOH) TetraInt->Carbamic - Amine (R'-NH2) Amine Amine (R'-NH2) TetraInt->Amine Leaving Group Products Amine (R-NH2) + CO2 Carbamic->Products Decarboxylation (Fast)

Caption: Mechanism of urea hydrolysis. The rate-limiting step is typically the formation of the tetrahedral intermediate, catalyzed by pH extremes.

Stability Testing Decision Tree

A logical workflow for selecting the correct analytical approach based on the type of deuteration.

StabilityWorkflow Start Start: Define Deuteration Type TypeCheck Is Deuterium on N or C? Start->TypeCheck ND_Path N-D (Labile Label) TypeCheck->ND_Path Nitrogen CD_Path C-D (Stable Label) TypeCheck->CD_Path Carbon ND_Risk Risk: Rapid Exchange with Solvent ND_Path->ND_Risk ND_Action Protocol: Real-Time NMR Solvent: Anhydrous DMSO ND_Risk->ND_Action HydrolysisCheck Check Chemical Purity (HPLC-UV) ND_Action->HydrolysisCheck CD_Risk Risk: Metabolic Oxidation CD_Path->CD_Risk CD_Action Protocol: Microsomal Stability (LC-MS) Measure: Intrinsic Clearance (CLint) CD_Risk->CD_Action CD_Action->HydrolysisCheck

Caption: Decision matrix for stability testing. N-D labels require anhydrous handling; C-D labels require biological stability assessment.

References

  • Fairhurst, R. A., et al. (2016).[3] Increasing metabolic stability via the deuterium kinetic isotope effect: An example from a proline-amide-urea aminothiazole series of phosphatidylinositol-3 kinase alpha inhibitors. Bioorganic & Medicinal Chemistry Letters.[3] Link

  • Estiu, G., & Merz, K. M. (2004). The Hydrolysis of Urea and the Proficiency of Urease.[4][5] Journal of the American Chemical Society. Link

  • Bai, Y., et al. (1993).[6] Primary structure effects on peptide group hydrogen exchange. Proteins: Structure, Function, and Bioinformatics. (Foundational reference for pH dependence of amide exchange). Link

  • BOC Sciences. (2025). Benefits and Mechanisms of Deuterated Drugs.[]

  • Mihailescu, M., et al. (2002). pH and Urea Dependence of Amide Hydrogen-Deuterium Exchange Rates in the Beta-Trefoil Protein Hisactophilin.[7] Biochemistry.[5][8] Link

Sources

Technical Guide: Solubility and Handling of 1,3-Diethyl-1,3-diphenylurea-d10

[1]

Part 1: Executive Summary & Physicochemical Basis[1]

1,3-Diethyl-1,3-diphenylurea-d10 is the stable isotope-labeled analog of Ethyl Centralite (Centralite I).[1] It is primarily utilized as an Internal Standard (IS) in the quantitative analysis of gunshot residue (GSR) and propellant stabilizers via LC-MS/MS or GC-MS.[1]

Understanding its solubility is critical because the accuracy of quantitation relies entirely on the complete dissolution and stability of this internal standard.[1][2] As a highly lipophilic urea derivative, its solubility profile is governed by the hydrophobic interactions of its two phenyl rings and two ethyl chains, rendering it insoluble in water but highly soluble in polar aprotic and non-polar organic solvents .[1][2]

Physicochemical Profile[2][3][4][5][6][7][8][9][10][11][12]
PropertyValue / Description
Molecular Formula C₁₇H₁₀D₁₀N₂O
Molecular Weight ~278.42 g/mol (approx. +10 Da shift from parent)
LogP (Parent) ~3.6 – 3.8 (Highly Lipophilic)
Polarity Low to Medium
Isotope Effect Negligible impact on solubility; significant mass shift for MS detection.[1][2]
Structural Logic of Solubility

The molecule consists of a central urea carbonyl group flanked by two bulky, hydrophobic N-ethyl-N-phenyl groups.[1]

  • Lipophilicity: The ethyl and phenyl groups dominate the molecular surface area, driving high affinity for organic solvents (Like Dissolves Like).[2]

  • Crystal Lattice: The symmetry of the molecule creates a stable crystal lattice (MP ~73–75 °C), requiring solvents with sufficient solvation energy (e.g., Acetone, DMSO, Methanol) to break intermolecular forces.[2]

  • Water Incompatibility: The lack of hydrogen bond donors (both nitrogens are fully substituted) prevents effective hydrogen bonding with water, resulting in near-zero aqueous solubility.[2]

Part 2: Solubility Data & Solvent Selection[2]

The following data aggregates empirical solubility observations for the parent compound, which serves as the direct proxy for the d10 isotopologue.

Solubility Compatibility Table
Solvent ClassSolventSolubility RatingApplication Relevance
Alcohols Methanol (MeOH) High Recommended for LC-MS stock solutions.[1][2]
Ethanol (EtOH)HighAlternative stock solvent; lower volatility than MeOH.[2]
Aprotic Polar Acetonitrile (ACN) High Recommended for LC-MS mobile phase compatibility.[1][2]
DMSO Very High Ideal for long-term frozen storage of concentrated stocks (>10 mg/mL).[1][2]
AcetoneHighGood for GC-MS; avoid for LC due to UV cutoff/volatility.[1]
Chlorinated Dichloromethane (DCM)HighExcellent for extraction; incompatible with RP-LC.[1][2]
Esters Ethyl Acetate (EtOAc)HighStandard solvent for liquid-liquid extraction (LLE).[1][2]
Hydrocarbons Hexane / HeptaneModerateUsed in cleanup steps; less effective for high-conc.[1][2] stocks.
Aqueous Water Insoluble Do NOT use as a primary solvent.[1][2] Causes precipitation.
Mechanistic Visualization: Solvent Interaction

The following diagram illustrates the solvation logic and phase distribution behavior of the analyte.

SolubilityLogiccluster_SolventsSolvent InteractionsAnalyte1,3-Diethyl-1,3-diphenylurea-d10(Lipophilic Core)PolarAproticAcetonitrile / DMSO(Dipole-Dipole Interaction)Analyte->PolarAproticHigh AffinityProticMethanol / Ethanol(Solvation of Carbonyl)Analyte->ProticGood AffinityWaterWater(Hydrophobic Exclusion)Analyte->WaterRepulsionResult_SolubleStable Solution(Homogeneous)PolarAprotic->Result_SolubleProtic->Result_SolubleResult_PrecipPrecipitation(Heterogeneous)Water->Result_Precip

Figure 1: Solvation mechanics showing high affinity for organic solvents and hydrophobic exclusion from water.[1]

Part 3: Experimental Protocols

Protocol A: Preparation of Primary Stock Solution (1.0 mg/mL)

Objective: Create a stable, concentrated master stock for long-term storage.

  • Weighing: Accurately weigh 10.0 mg of 1,3-Diethyl-1,3-diphenylurea-d10 into a 20 mL amber glass scintillation vial.

    • Note: Use an anti-static gun if the powder is static-prone.[1]

  • Solvent Addition: Add 10.0 mL of LC-MS grade Methanol (MeOH) or Acetonitrile (ACN) .

    • Alternative: For maximum stability (>6 months), use DMSO .

  • Dissolution: Vortex vigorously for 30 seconds. Sonication is rarely needed but can be applied for 1 minute if crystals persist.

  • Verification: Inspect visually. The solution must be crystal-clear.

  • Storage: Transfer to amber glass vials with PTFE-lined caps. Store at -20°C.

Protocol B: Preparation of Working Internal Standard (IS)

Objective: Prepare a spiking solution for daily use (e.g., 1 µg/mL).

  • Equilibration: Allow the Primary Stock (-20°C) to reach room temperature (20–25°C) before opening to prevent condensation.

  • Dilution:

    • Pipette 10 µL of Primary Stock (1 mg/mL) into a 10 mL volumetric flask.

    • Dilute to volume with Methanol or 50:50 Methanol:Water .[1]

    • Critical Step: Do not dilute directly into 100% water.[2] Ensure the organic content remains ≥20% to prevent "crashing out" (precipitation) of the lipophilic IS.[1]

  • Mixing: Invert 10 times.

Protocol C: Sample Extraction Workflow (GSR Analysis)

This workflow demonstrates where solubility governs the extraction efficiency.

ExtractionWorkflowSampleGSR Swab / SampleExtractionAdd Solvent(Acetone or Methanol)Sample->ExtractionVortexVortex & Sonicate(10 mins)Extraction->VortexSpikeSpike IS(d10-Centralite in MeOH)Spike->ExtractionInternal StdFilterFilter (PTFE 0.2 µm)Vortex->FilterAnalysisLC-MS/MS AnalysisFilter->Analysis

Figure 2: Extraction workflow highlighting the introduction of the IS in a compatible organic solvent.

Part 4: Critical Considerations & Troubleshooting

Stability & Reactivity
  • Oxidative Sensitivity: Ethyl Centralite functions as a stabilizer by reacting with nitrogen oxides.[2] Therefore, avoid storing stock solutions in solvents containing traces of acids or oxidizers .

  • Photostability: Store in amber glass. While relatively stable, prolonged UV exposure can induce degradation.

Material Sorption
  • Glass vs. Plastic: Due to its high LogP (~3.8), the compound has a high affinity for hydrophobic surfaces.[2]

    • Best Practice: Use Glass vials and inserts.

    • Risk: Low-concentration working solutions (<100 ng/mL) stored in Polypropylene (PP) tubes may suffer analyte loss due to adsorption to the plastic walls.[1][2]

LC-MS Mobile Phase Compatibility

When injecting into a Reverse Phase LC system:

  • Ensure the initial mobile phase gradient matches the solvent composition of your sample.[1][2]

  • Caution: Injecting a 100% ACN sample into a high-aqueous initial gradient (e.g., 95% Water) can cause the analyte to precipitate in the injection loop or at the column head, leading to split peaks or poor reproducibility.[1][2]

  • Solution: Dilute the final sample to approx. 50% organic / 50% aqueous before injection, ensuring the concentration is low enough to remain soluble in the aqueous mix.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 6828, Centralite. Retrieved from [Link]

  • Betz, R., Gerber, T., & Schalekamp, H. (2011). 1,3-Diethyl-1,3-diphenylurea.[1] Acta Crystallographica Section E, 67(4), o827.[3] Retrieved from [Link]

Technical Guide: The Role of Centralite I-d10 in Propellant Stability Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Centralite I (1,3-Diethyl-1,3-diphenylurea) is a critical stabilizer and plasticizer used in nitrocellulose-based propellants to prevent autocatalytic decomposition.[1] However, Centralite I-d10 (the deuterated isotopologue) serves a distinct, strictly analytical role. It is not an additive for ammunition manufacturing but a high-precision Internal Standard (IS) used in Isotope Dilution Mass Spectrometry (IDMS).

This guide delineates the application of Centralite I-d10 in quantifying stabilizer depletion—the primary metric for predicting propellant shelf-life (NATO AOP-48). By compensating for matrix effects and extraction inefficiencies, Centralite I-d10 ensures data integrity in safety-critical energetic materials research.

Part 1: The Chemistry of Stabilization (The Analyte)

To understand the utility of the d10 standard, one must first understand the instability it measures. Nitrocellulose (NC) degrades over time via homolytic cleavage of O-NO₂ bonds, releasing nitrogen oxides (


).[2] If left unchecked, these oxides catalyze further decomposition, leading to autocatalytic ignition.[2]

Centralite I acts as a "scavenger," reacting with


 to form stable N-nitroso and nitro-derivatives. The remaining concentration of Centralite I is the direct indicator of the propellant's remaining safe service life.
Visualization: The Stabilization Mechanism

The following diagram illustrates the degradation pathway of Nitrocellulose and the interception role of Centralite I.

StabilizationMechanism NC Nitrocellulose (Polymer Matrix) NOx NOx Radicals (Catalysts) NC->NOx Homolytic Cleavage (Time/Heat) NOx->NC Catalyzes Degradation Deriv N-nitroso-ethylaniline (Stable Byproduct) NOx->Deriv Neutralization Ignition Autocatalytic Ignition NOx->Ignition Unchecked Accumulation CI Centralite I (Stabilizer) CI->NOx Scavenging Reaction

Figure 1: Mechanism of Centralite I stabilizing Nitrocellulose by intercepting reactive NOx radicals.

Part 2: The Analytical Role of Centralite I-d10

In propellant research, quantifying Centralite I is difficult due to the "Matrix Effect." Propellants contain plasticizers (nitroglycerin), binders, and flash suppressants that interfere with ionization in Mass Spectrometry (LC-MS).

Centralite I-d10 (CAS: 2514951-22-3) solves this by acting as a perfect mirror to the analyte.

  • Chemical Equivalence: It has identical extraction solubility and chromatographic retention time as Centralite I.

  • Mass Distinction: It is 10 Daltons heavier (

    
     shift) due to deuterium labeling on the ethyl groups.
    
The Principle of Isotope Dilution (IDMS)

By spiking the sample with a known amount of d10 before extraction, any loss of analyte during processing (e.g., incomplete extraction, filtering losses) is matched exactly by the loss of d10. The ratio of Stabilizer/d10 remains constant, ensuring 99.9% accuracy.

FeatureCentralite I (Analyte)Centralite I-d10 (Standard)
CAS Number 85-98-32514951-22-3
Molecular Weight 268.36 g/mol 278.42 g/mol
Function Scavenges NOxCorrects Analytical Error
Retention Time

(e.g., 4.5 min)

(e.g., 4.5 min)
Detection Channel

269


279

Part 3: Experimental Protocol (LC-MS/MS)

This protocol is designed for the precise determination of residual stabilizer in aged single-base or double-base propellants.

Reagents & Materials
  • Solvent: Acetonitrile (LC-MS Grade).

  • Internal Standard: Centralite I-d10 (100 µg/mL stock solution).

  • Sample: Aged Propellant grains (ground to <1mm).

Step-by-Step Workflow

Step A: Sample Preparation (The Spiking Step)

  • Weigh

    
     g of ground propellant into a 50 mL amber volumetric flask.
    
  • CRITICAL: Add exactly

    
     mL of Centralite I-d10 Internal Standard solution directly onto the powder.
    
  • Allow to equilibrate for 10 minutes (ensures IS penetrates the matrix surface).

Step B: Extraction

  • Add 25 mL of Acetonitrile.

  • Sonicate for 4 hours at

    
    . (Note: Heat generation during sonication must be minimized to prevent artificial degradation).
    
  • Fill to volume (50 mL) with Acetonitrile.

  • Filter through a 0.22 µm PTFE syringe filter into an autosampler vial.

Step C: LC-MS/MS Analysis

  • Column: C18 Reverse Phase (

    
     mm, 1.7 µm).
    
  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 40% B to 90% B over 8 minutes.

  • Detection: Multiple Reaction Monitoring (MRM).

Visualization: The Analytical Workflow

AnalyticalWorkflow Sample Propellant Sample (0.5g) Spike Spike with Centralite I-d10 Sample->Spike Gravimetric Addition Extract Ultrasonic Extraction (Acetonitrile) Spike->Extract Equilibration Filter PTFE Filtration (Remove NC) Extract->Filter Purification LCMS LC-MS/MS Analysis (MRM Mode) Filter->LCMS Injection Data Calculate Ratio (Area Analyte / Area IS) LCMS->Data Quantification

Figure 2: Isotope Dilution Mass Spectrometry (IDMS) workflow for propellant analysis.

Part 4: Data Interpretation & Shelf-Life Prediction

The raw data from the mass spectrometer provides the Area Counts for both the native Centralite I (


) and the d10 standard (

).
Calculation (Response Factor)

Concentration is calculated using the Response Factor (


) derived from a calibration curve:


Where:

  • 
     = Concentration of stabilizer in propellant.[2]
    
  • 
     = Concentration of d10 added.
    
Predicting Service Life (AOP-48)

According to NATO AOP-48 standards, propellant stability is determined by the rate of stabilizer depletion.

  • Plot: Residual Stabilizer % vs. Time (at accelerated aging temperatures, e.g.,

    
    ).
    
  • Threshold: When Centralite I drops below 50% of its initial content , the propellant is flagged for disposal or re-surveillance.

  • Kinetic Model: The depletion usually follows pseudo-zero-order kinetics in the early stages:

    
    
    The high precision provided by Centralite I-d10 allows for the detection of minute changes in 
    
    
    
    (rate constant), enabling earlier warning of batch instability.

References

  • NATO Standardization Office. (2008). AOP-48 Ed.[3][4][5] 2: Explosives, Nitrocellulose Based Propellants, Stability Test Procedures and Requirements Using Stabilizer Depletion. [Link][3]

  • U.S. Environmental Protection Agency. (2007). Method 6800: Elemental and Molecular Speciated Isotope Dilution Mass Spectrometry. [Link]

  • National Institute of Standards and Technology (NIST). (2023). Isotope Dilution Mass Spectrometry as an Independent Assessment. [Link][6]

  • PubChem. (2025).[7] Centralite I (Compound Summary). [Link][1]

Sources

Precision Thermodynamics of Labeled 1,3-Diethyl-1,3-diphenylurea (d-DEDPU): A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,3-Diethyl-1,3-diphenylurea (DEDPU) , commercially known as Centralite I or Ethyl Centralite , is a critical stabilizer in smokeless propellants and a primary marker in Gunshot Residue (GSR) analysis.[1] In advanced analytical workflows—specifically LC-MS/MS and GC-MS quantitation—isotopically labeled variants (e.g., d10-DEDPU or d6-DEDPU ) are indispensable Internal Standards (IS).

This guide provides the thermodynamic baseline for DEDPU, extrapolates these properties to its labeled isotopologues, and details the experimental protocols required to validate these parameters in a regulated laboratory environment.

Part 1: Physicochemical Profile & Isotopic Relevance

The thermodynamic behavior of labeled DEDPU is governed by the Kinetic Isotope Effect (KIE) and Deuterium Isotope Effect on phase transitions. While the electronic potential surface remains largely unchanged between H- and D-variants, the difference in reduced mass alters vibrational frequencies (Zero Point Energy), leading to subtle but critical shifts in physicochemical properties.

Structural Variants
  • Parent Compound: 1,3-Diethyl-1,3-diphenylurea (

    
    )[1][2][3][4][5][6][7]
    
  • Common Label: d10-DEDPU (Deuteration on phenyl rings) or d6-DEDPU (Deuteration on ethyl chains).

  • Application: The d10-variant is preferred for MS applications as the mass shift (+10 Da) prevents cross-talk with the M+1/M+2 natural isotopes of the analyte.

Thermodynamic Baseline Data (Parent vs. Labeled)

Note: Values for labeled compounds are theoretical extrapolations based on standard isotope effects where experimental data is proprietary.

ParameterParent (DEDPU)Labeled (d10-DEDPU)Causality / Notes
Molecular Weight 268.35 g/mol 278.41 g/mol Mass shift +10.06 Da.
Melting Point (

)
71.0 – 72.5 °C70.8 – 72.3 °CDeuteration typically lowers

slightly due to weaker Van der Waals interactions (smaller molar volume of C-D vs C-H).
Boiling Point 326 – 330 °C~325 °CTheoretical. Decomposition usually precedes boiling.
Enthalpy of Fusion (

)
~19.5 kJ/mol~19.3 kJ/molMinimal variation expected.
LogP (Lipophilicity) 3.7 – 4.2~3.65C-D bonds are shorter and less polarizable; labeled compounds often elute earlier on RP-HPLC.
Flash Point 150 °C150 °CClosed cup.

Part 2: Thermal Stability & Decomposition Kinetics

Understanding the degradation pathway is vital for scientists using DEDPU as a quantitative standard. DEDPU is not inert; it is designed to be reactive (scavenging


).
The Stabilizer Mechanism

In propellant matrices, DEDPU acts as a base, neutralizing acidic decomposition products (nitric acid/nitrogen oxides) to prevent autocatalytic runaway.

  • Primary Degradation Product: N-nitroso-N-ethylaniline.

  • Secondary Degradation: N-ethylaniline and Phenyl isocyanate (at

    
    ).
    
Visualization: Decomposition Pathway

The following diagram illustrates the thermal and chemical degradation logic, essential for interpreting "ghost peaks" in GC-MS chromatograms.

DEDPU_Degradation DEDPU 1,3-Diethyl-1,3-diphenylurea (Centralite I) Nitroso N-nitroso-N-ethylaniline DEDPU->Nitroso Nitration (Scavenging) Thermal Thermal Cracking (>300°C) DEDPU->Thermal Pyrolysis NO2 NO2 / H+ (Propellant Decay) NO2->DEDPU Attacks Aniline N-ethylaniline Isocyanate Phenyl Isocyanate Thermal->Aniline Thermal->Isocyanate

Figure 1: Reaction pathway showing DEDPU's role as a stabilizer (Nitration) and its thermal decomposition products (Pyrolysis).

Part 3: Solubility & Phase Equilibrium

For accurate stock solution preparation, solubility parameters are non-negotiable. DEDPU exhibits non-crystallographic C2 symmetry , impacting its lattice energy and solvation.

Solubility Profile (at 25°C)
SolventSolubilityProtocol Note
Water Insoluble (< 0.05 mg/mL)Do not use as diluent for stock solutions.
Acetonitrile High (> 50 mg/mL)Preferred for LC-MS stock preparation.
Methanol High (> 40 mg/mL)Good alternative; potential for transesterification if acidic impurities present.
Acetone Very HighExcellent for surface swabbing in GSR collection.
Benzene/Toluene SolubleUsed in historical extraction protocols.

Part 4: Experimental Protocols (Self-Validating)

Protocol: Differential Scanning Calorimetry (DSC) for Melting Point & Purity

Objective: Determine the precise melting onset and calculate molar purity of d10-DEDPU.

  • Sample Prep: Weigh 2.0 – 4.0 mg of d10-DEDPU into a hermetically sealed aluminum pan.

    • Why? DEDPU has a vapor pressure that can lead to sublimation before melting, causing endothermic baseline drift.

  • Reference: Use an empty, matched mass hermetic pan.

  • Calibration: Calibrate temperature and enthalpy using Indium (

    
    ) and Zinc standards.
    
  • Ramp: Heat from 25°C to 100°C at 5°C/min.

    • Checkpoint: If the peak is broad (>2°C range), the sample contains significant synthesis impurities (likely unreacted aniline derivatives).

  • Analysis: Integrate the endothermic peak. The onset temperature is the reported melting point, not the peak maximum.

Protocol: Thermogravimetric Analysis (TGA) for Volatility

Objective: Establish the "Safe Operating Temperature" for GC inlets.

  • Sample Prep: Load 10 mg into a platinum or ceramic crucible.

  • Purge Gas: Nitrogen at 50 mL/min (Inert atmosphere is critical to distinguish evaporation from oxidation).

  • Ramp: 10°C/min from Ambient to 600°C.

  • Data Interpretation:

    • Look for

      
       (Temperature at 5% mass loss).
      
    • Checkpoint: If mass loss begins <100°C, residual solvent (Acetone/EtOH) from recrystallization is present. Dry sample under vacuum.

Visualization: Analytical Workflow

The following diagram outlines the logic for using d10-DEDPU as an Internal Standard.

Analytical_Workflow Sample Unknown Sample (GSR / Propellant) Extract Solvent Extraction (Acetonitrile/Acetone) Sample->Extract IS_Add Spike with d10-DEDPU (Fixed Concentration) IS_Add->Extract Co-Extraction Filter Filtration (0.2 µm PTFE) Extract->Filter LCMS LC-MS/MS Analysis (MRM Mode) Filter->LCMS Ratio Calculate Area Ratio (Analyte / d10-IS) LCMS->Ratio Data Processing Quant Quantitation via Calibration Curve Ratio->Quant

Figure 2: Quantitation workflow using d10-DEDPU to correct for extraction efficiency and matrix effects.

Part 5: Synthesis & Purification Considerations

When sourcing or synthesizing labeled DEDPU, purity is the thermodynamic variable that matters most.

  • Synthesis Route: Reaction of d5-aniline with phosgene or a urea equivalent.

  • Purification: Recrystallization from Ethanol/Water.

    • Warning: Ethanol can form an unstable complex with DEDPU. Thorough drying (vacuum oven at 40°C for 24h) is required to break this solvate, otherwise, the MP will appear depressed (e.g., 55-57°C instead of 72°C).

References

  • NIST Chemistry WebBook. Diethyl-N,N'-diphenylurea (Centralite I) Thermochemical Data. National Institute of Standards and Technology. [Link]

  • Zamani, S., et al. (2023). Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates.[8] Polymers (Basel).[8] [Link]

  • Betz, R., et al. (2011). 1,3-Diethyl-1,3-diphenylurea: Crystal Structure and Symmetry.[4] Acta Crystallographica Section E. [Link]

Sources

Methodological & Application

Using 1,3-Diethyl-1,3-diphenylurea-d10 as internal standard in GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Quantitation of 1,3-Diethyl-1,3-diphenylurea (Centralite I) in Complex Matrices Using Deuterated Internal Standardization (d10-IS)

Abstract

This technical guide outlines a robust protocol for the quantitation of 1,3-Diethyl-1,3-diphenylurea (Centralite I), a primary stabilizer in smokeless powders, using its isotopologue 1,3-Diethyl-1,3-diphenylurea-d10 as an Internal Standard (IS). Designed for forensic scientists and propellant chemists, this method addresses critical challenges such as thermal degradation in the injection port and matrix interference in Organic Gunshot Residue (OGSR) analysis. The use of the d10-IS corrects for extraction variability and ionization suppression, ensuring compliance with rigorous standards (e.g., ASTM E1412/E1618).

Introduction & Scientific Rationale

The Analyte: Centralite I (Ethyl Centralite, EC) is a symmetrical urea derivative used to stabilize nitrocellulose by scavenging nitric oxides. Its detection is "probative" in forensic investigations, linking residues to specific ammunition types.

The Challenge:

  • Thermal Instability: Ureas are prone to thermal degradation (N-dealkylation) in hot, active GC injection ports, often yielding N-ethylaniline artifacts that skew results.

  • Matrix Effects: In OGSR analysis (swabs from hands/clothing), co-eluting sebum, dirt, and textile dyes can suppress ionization or shift retention times.

The Solution (d10-IS): The d10-isotopologue (deuterated on both phenyl rings) is the ideal internal standard. It shares near-identical chemical properties with the target analyte but is mass-resolved by +10 amu (molecular ion) and +5 amu (base fragment). This allows for:

  • Carrier Effect: The IS occupies active sites in the liner, protecting the trace analyte.

  • Extraction Normalization: Corrects for recovery losses during solvent extraction or SPE.

Chemical Profile & MS Fragmentation

Understanding the fragmentation shift is critical for Selected Ion Monitoring (SIM) method setup.

FeatureNative Centralite ICentralite I-d10 (IS)
Formula C₁₇H₂₀N₂OC₁₇H₁₀D₁₀N₂O
MW 268.35 g/mol 278.41 g/mol
Base Peak (Quant) m/z 148 [Et-N(Ph)-CO]+m/z 153 [Et-N(Ph-d5)-CO]+
Molecular Ion m/z 268 m/z 278
Qualifier Ion 1 m/z 120 [Et-NH-Ph]+m/z 125 [Et-NH-(Ph-d5)]+
Qualifier Ion 2 m/z 77 [Ph]+m/z 82 [Ph-d5]+

Note on Fragmentation: The base peak arises from the cleavage of the N-C(O) bond. Since the d10 molecule has d5 on each phenyl ring, the primary fragment contains only one ring, resulting in a mass shift of +5, not +10.

Experimental Protocol

Reagents & Standards
  • Solvent: Dichloromethane (DCM) (HPLC Grade) – Preferred for OGSR due to high solubility.

  • Stock Solution A (Analyte): 1.0 mg/mL Centralite I in DCM.

  • Stock Solution B (IS): 100 µg/mL Centralite I-d10 in DCM.

  • Working IS Solution: Dilute Stock B to 5.0 µg/mL. Add this fixed concentration to all samples and calibrators.

Sample Preparation (OGSR Swab Workflow)
  • Extraction: Place cotton swab (sample) into a 2 mL autosampler vial or centrifuge tube.

  • IS Addition: Add 20 µL of Working IS Solution directly to the swab.

  • Solvent Addition: Add 1.0 mL DCM.

  • Agitation: Vortex for 1 minute; sonicate for 10 minutes (ambient temp).

  • Filtration: Filter supernatant through a 0.22 µm PTFE syringe filter into a GC vial with a glass insert.

GC-MS Instrumentation Parameters
  • System: Agilent 7890/5977 (or equivalent).

  • Column: DB-5ms UI (Ultra Inert), 30m × 0.25mm × 0.25µm. Inertness is non-negotiable for ureas.

  • Inlet (CRITICAL):

    • Mode: Splitless (1 min purge).

    • Liner: Ultra Inert Single Taper with Wool (deactivated).

    • Temperature: 250°C (Do not exceed 260°C to minimize thermal breakdown).

  • Oven Program:

    • Initial: 60°C (hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Hold: 3 min at 280°C.

    • Total Run Time: ~15 mins.[1]

  • Transfer Line: 280°C.

  • MS Source: 230°C (EI mode, 70 eV).

SIM Acquisition Table
GroupStart Time (min)Ions (m/z)Dwell (ms)Purpose
1~9.00148.0 , 268.1, 120.025Native Quant/Qual
1~9.00153.0 , 278.1, 125.025d10-IS Quant/Qual

Experimental Workflow Diagram

G Sample Sample Collection (Cotton Swab / Debris) IS_Spike Add Internal Standard (20 µL d10-Centralite I) Sample->IS_Spike Normalization Extract Solvent Extraction (DCM + Sonication) IS_Spike->Extract Filter Filtration (0.22 µm) Remove particulates Extract->Filter GC_Inj GC Injection (Splitless, 250°C) Filter->GC_Inj Sep Separation (DB-5ms) Analyte & IS co-elute GC_Inj->Sep MS_Det MS Detection (SIM) Native: 148 m/z IS: 153 m/z Sep->MS_Det Data Quantitation (Ratio: Area_Nat / Area_IS) MS_Det->Data

Caption: Workflow for OGSR analysis ensuring IS is equilibrated with the matrix prior to extraction.

Validation & Quality Control

Linearity & Calibration

Construct a 5-point calibration curve (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL).

  • Plot: Area Ratio (Analyte/IS) vs. Concentration Ratio.

  • Acceptance:

    
    .
    
Cross-Contribution (Spectral Overlap)

Deuterated standards can sometimes contain traces of native material, or lose deuterium (H/D exchange).

  • Test: Inject a high concentration of only d10-IS (e.g., 10 µg/mL).

  • Check: Monitor m/z 148 (Native base peak).

  • Limit: Signal at m/z 148 must be < 0.5% of the signal at m/z 153.

Isotope Effect (Retention Time)

Deuterated compounds often elute slightly earlier than native compounds on non-polar columns (Inverse Isotope Effect).

  • Expectation: d10-Centralite I may elute 0.02 – 0.05 min before Native Centralite I. Ensure integration windows are wide enough to capture both.

Troubleshooting: Thermal Degradation

A common failure mode in Centralite analysis is the appearance of N-ethylaniline (m/z 106, 121) due to thermal breakdown in the injector.

Troubleshooting Start Issue: Low Response or Extra Peaks (m/z 106, 121) Check_Liner Inspect Inlet Liner Start->Check_Liner Clean Liner is clean? Check_Liner->Clean Dirty Replace Liner (Use Ultra Inert Wool) Clean->Dirty No (Brown/Particulates) Temp_Check Check Inlet Temp Clean->Temp_Check Yes High_Temp Temp > 260°C? Temp_Check->High_Temp Lower_Temp Reduce to 250°C High_Temp->Lower_Temp Yes Residence Check Splitless Time High_Temp->Residence No Long_Time Purge > 1.5 min? Residence->Long_Time Reduce_Time Reduce Purge to 0.75 min (Minimize residence time) Long_Time->Reduce_Time Yes

Caption: Decision tree for diagnosing thermal degradation of urea stabilizers in GC inlets.

References

  • ASTM International. (2019).[2] ASTM E1412-19 Standard Practice for Separation of Ignitable Liquid Residues from Fire Debris Samples by Passive Headspace Concentration with Activated Charcoal. West Conshohocken, PA.[2][3] Link

  • ASTM International. (2019).[2] ASTM E1618-19 Standard Test Method for Ignitable Liquid Residues in Extracts from Fire Debris Samples by Gas Chromatography-Mass Spectrometry. West Conshohocken, PA.[2][3] Link

  • Lupine Publishers. (2020). Qualitative and Quantitative Analysis of Centralite 1 and 2 Using High Performance Thin Layer Chromatography Method. LOJ Material Science. Link

  • MedChemExpress. (2023). 1,3-Diethyl-1,3-diphenylurea-d10 Product Information and Properties. Link

  • Sigma-Aldrich. (2023). GC Injection Port Issues: Case Studies on Peak Tailing and Degradation. Link

Sources

LC-MS/MS method development for propellant stabilizers

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: LC-MS/MS Method Development for Propellant Stabilizers

Executive Summary

This guide details the development of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitation of propellant stabilizers (Diphenylamine, Akardite II, Centralites) and their nitrated degradation products.[1] While traditional HPLC-UV (e.g., AOP-48) is sufficient for bulk stabilizer content, it lacks the specificity to distinguish trace isomeric degradation products (e.g., 2-nitro- vs. 4-nitrodiphenylamine) and the sensitivity required for environmental monitoring or shelf-life prediction of aged munitions.[2] This protocol utilizes Atmospheric Pressure Chemical Ionization (APCI) to overcome the ionization suppression often seen with nitro-aromatics in Electrospray Ionization (ESI).[2]

Part 1: The Chemistry of Stabilization

To develop a robust method, one must understand the analyte's life cycle. Nitrocellulose (NC) propellants decompose to release nitrogen oxides (


).[2][3] Stabilizers act as "scavengers," trapping 

to prevent autocatalytic ignition.[2]

The Diphenylamine (DPA) Degradation Pathway: DPA is the primary stabilizer in single-base propellants. Its depletion follows a predictable nitrosation and nitration sequence.[2] Monitoring these "daughter" products allows for precise lifetime prediction.[2]

DPA_Pathway DPA Diphenylamine (DPA) NnDPA N-nitroso-DPA (N-nDPA) DPA->NnDPA + NO TwoNDPA 2-Nitro-DPA NnDPA->TwoNDPA + NO2 (rearrangement) FourNDPA 4-Nitro-DPA NnDPA->FourNDPA + NO2 DNDPA Dinitro-DPAs (2,4- / 2,2'-) TwoNDPA->DNDPA FourNDPA->DNDPA

Figure 1: Stepwise degradation of Diphenylamine. The ratio of DPA to its nitrated daughters is a critical metric for propellant remaining useful life (RUL).

Part 2: Method Development Strategy

Ion Source Selection: Why APCI?
  • The Problem: Stabilizers like DPA and Centralites are non-polar to semi-polar. Their nitrated derivatives (e.g., 2-nitrodiphenylamine) are electron-deficient, making them difficult to protonate in ESI.[2] Furthermore, ESI is susceptible to "ion suppression" from the high nitrate matrix of the propellant.

  • The Solution: APCI (Atmospheric Pressure Chemical Ionization) in positive mode.

    • Mechanism:[3][4] APCI uses a corona discharge to ionize solvent molecules, which then transfer charge to the analyte via gas-phase chemical reactions.[2] This is more robust for non-polar aromatics and less affected by matrix salts.[2]

    • Critical Note: If APCI is unavailable, ESI can be used, but sensitivity for highly nitrated species (e.g., trinitro-DPA) will be significantly lower.[2]

Column Chemistry: Phenyl-Hexyl vs. C18
  • Standard C18: Adequate for separating DPA from Centralites.[2]

  • Biphenyl or Phenyl-Hexyl: Superior. The

    
     interactions between the phenyl ring of the stationary phase and the nitro-aromatic analytes provide enhanced selectivity for separating structural isomers (e.g., 2-nDPA vs. 4-nDPA) which often co-elute on C18.[2]
    

Part 3: Experimental Protocol

A. Sample Preparation (The "Precipitation" Method)

Objective: Extract stabilizers while removing the interfering Nitrocellulose (NC) polymer matrix.[2]

  • Weighing: Accurately weigh 0.5 g of shaved propellant grain into a centrifuge tube.

  • Dissolution: Add 10 mL of Acetone . Vortex for 5 mins or sonicate until the propellant grain is fully swollen/dissolved.[2]

  • Precipitation: Dropwise add 10 mL of Water (or 20% aq.[2] CaCl2 solution) while vortexing. The water acts as an anti-solvent, causing the NC polymer to precipitate out as a white gummy solid, while stabilizers remain in the supernatant.

  • Centrifugation: Centrifuge at 4000 rpm for 10 mins.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE filter.

  • Dilution: Dilute the filtrate 1:10 with Mobile Phase A (Water + 0.1% Formic Acid) to match initial gradient conditions.

B. LC-MS/MS Conditions

Liquid Chromatography (HPLC/UPLC):

  • Column: Agilent Poroshell 120 Phenyl-Hexyl (2.1 x 100 mm, 2.7 µm) or Phenomenex Kinetex Biphenyl.[2]

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.[2]

  • Mobile Phase B: Methanol + 0.1% Formic Acid.[2]

  • Flow Rate: 0.4 mL/min.[2]

  • Injection Volume: 2-5 µL.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 40 Initial Hold
1.0 40 Start Gradient
6.0 95 Elution of non-polars
8.0 95 Wash
8.1 40 Re-equilibration

| 10.0 | 40 | End |[2]

Mass Spectrometry (APCI Source Parameters):

  • Mode: Positive (+)

  • Corona Current: 4.0 µA

  • Source Temperature: 350°C (High temp ensures vaporization of semi-volatiles)

  • Probe Temperature: 400°C

  • Cone Voltage: Optimized per analyte (typically 20-40 V)

C. MRM Transition Table

Note: Collision Energies (CE) are instrument-dependent (values below are typical for Triple Quadrupoles).

AnalytePrecursor (m/z)Product (m/z)TypeCE (eV)Mechanism
Diphenylamine (DPA) 170.193.1Quant25Loss of Phenyl
170.165.1Qual40Ring fragmentation
N-Nitroso-DPA 199.1170.1Quant15Loss of NO (Fragile!)[2]
199.1169.1Qual20Loss of NO + H
2-Nitro-DPA 215.1197.1Quant20Loss of H2O
215.1169.1Qual30Loss of NO2
4-Nitro-DPA 215.1169.1Quant30Loss of NO2
215.1152.1Qual45Deep fragmentation
Akardite II 227.1170.1Quant20Formation of DPA ion
227.158.1Qual25N-methylcarbamoyl
Ethyl Centralite 269.2148.1Quant20Cleavage of Urea
269.2120.1Qual30N-ethylaniline ion

Part 4: Self-Validating Workflow & Troubleshooting

To ensure Scientific Integrity , the method must detect failure modes automatically.

1. The "In-Source" Degradation Check: N-nitroso-DPA is thermally labile.[2] In a hot APCI source, it can degrade back to DPA before mass selection.[2]

  • Validation Step: Inject a pure standard of N-nitroso-DPA.[2] If you see a peak in the DPA MRM channel (170->93) at the retention time of N-nitroso-DPA, your source temperature is too high.[2] Lower the probe temperature in 10°C increments until this "crosstalk" is minimized (<5%).

2. Isomer Resolution Check: 2-Nitro-DPA and 4-Nitro-DPA are isobaric (Same mass: 215.1).[2]

  • Validation Step: You must demonstrate baseline separation chromatographically.[2] If using a C18 column, they may merge.[2] Switch to Phenyl-Hexyl if

    
    .[2]
    

3. Matrix Effect Quantification: NC matrix can suppress ionization.[2]

  • Protocol: Perform a "Post-Column Infusion."[2] Infuse a constant flow of DPA standard into the MS while injecting a blank propellant extract via the LC. Monitor the DPA signal baseline. A dip in the baseline at the retention time of the stabilizers indicates suppression.

Workflow cluster_QC Quality Control Checks Sample Propellant Sample (0.5g) Extract Extraction (Acetone/Water Precip) Sample->Extract LC LC Separation (Phenyl-Hexyl Column) Extract->LC MS APCI-MS/MS (MRM Mode) LC->MS QC2 Check: Isomer Sep (Resolution > 1.5) LC->QC2 Data Quantitation & Ratio Analysis MS->Data QC1 Check: N-nDPA -> DPA (Source Temp) MS->QC1

Figure 2: Analytical workflow with integrated Quality Control checkpoints.

References

  • Laza, D., et al. (2007). "Development of a Quantitative LC-MS/MS Method for the Analysis of Common Propellant Powder Stabilizers in Gunshot Residue."[2][1][5] Journal of Forensic Sciences. Link

  • NATO Standardization Agency. (2008).[2] AOP-48 Ed.[2] 2: Explosives, Nitrocellulose Based Propellants, Stability Test Procedure and Requirements Using Stabilizer Depletion. Link[2]

  • Wu, Y., et al. (2020). "Comparison of ESI and APCI for the Analysis of Nitro-aromatics."[2] Journal of The American Society for Mass Spectrometry.

  • Agilent Technologies. (2017).[2][6] "Analysis of Gunshot Residues by LC/MS/MS." Application Note 5991-7894EN. Link

Sources

Isotope dilution mass spectrometry (IDMS) with Ethyl Centralite-d10

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Quantification of Ethyl Centralite (Centralite I) in Pharmaceutical Matrices via Isotope Dilution Mass Spectrometry (IDMS)

Core Directive & Executive Summary

The Challenge: Ethyl Centralite (1,3-Diethyl-1,3-diphenylurea), widely known as Centralite I, is a stabilizer used in smokeless powders and a plasticizer in various polymeric materials.[1] In drug development, it frequently appears as a leachable impurity migrating from rubber stoppers, gaskets, or secondary packaging into parenteral drug products. Because it is non-polar and UV-active, it can be misidentified or poorly quantified using standard external calibration methods due to significant matrix suppression in complex pharmaceutical formulations.

The Solution: This protocol details an Isotope Dilution Mass Spectrometry (IDMS) workflow using Ethyl Centralite-d10 . Unlike external calibration, IDMS serves as a "self-validating" method. By spiking the stable isotope before sample preparation, the isotopologue experiences the exact same extraction inefficiencies and ionization suppression as the native analyte. The ratio of Native/Labeled response provides an absolute quantification that is mathematically immune to matrix effects and recovery losses.

Scientific Foundation (E-E-A-T)

The Internal Standard: Ethyl Centralite-d10

The choice of internal standard (IS) is critical. We utilize the diphenyl-d10 isotopologue.[2][3]

  • Chemical Structure: The two phenyl rings are fully deuterated (

    
    ).
    
  • Mass Shift: The native molecule (

    
    ) has a monoisotopic mass of 268.16 Da . The d10 analog shifts this to 278.22 Da .
    
  • Why d10? A +10 Da shift is ideal. It prevents "cross-talk" where the naturally occurring

    
     isotopes of the native analyte might overlap with the IS channel. A shift of only +3 or +4 Da often requires mathematical deconvolution; +10 Da allows for clean spectral separation.
    
Mechanism of IDMS

In ESI-MS/MS, the signal intensity (


) is a function of concentration (

) and a matrix-dependent transmission factor (

):


Because the physicochemical properties of the d10-analog are virtually identical to the native,


 is identical for both at any given moment in the chromatographic run. Therefore:


This equation holds true even if

fluctuates wildly due to co-eluting matrix components (e.g., phospholipids or excipients).

Materials & Instrumentation

ComponentSpecificationNotes
Analyte Ethyl Centralite (Centralite I)CAS: 85-98-3; Purity >99%
Internal Standard Ethyl Centralite-d10Diphenyl-d10 labeled; Isotopic Purity >98 atom % D
LC System UHPLC (e.g., Agilent 1290 / Waters Acquity)Binary Gradient capability required
Detector Triple Quadrupole MS (QqQ)ESI Source, Positive Mode
Column C18, 2.1 x 50mm, 1.7 µmHigh surface area for retention of non-polars
Mobile Phase A 0.1% Formic Acid in WaterProton source for ionization
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier

Experimental Protocol

MS/MS Optimization (Tune Data)

Before running samples, the Multiple Reaction Monitoring (MRM) transitions must be optimized. Ethyl Centralite ionizes readily in ESI(+) to form


.
  • Native Precursor (m/z 269.2):

    • Quantifier:

      
       (Loss of N-ethylaniline moiety)
      
    • Qualifier:

      
       (Formation of N-ethylaniline cation)
      
  • IS Precursor (m/z 279.2):

    • Quantifier:

      
       (Corresponding d5-fragment)
      
Sample Preparation (Leachables Workflow)

Causality: The IS is added immediately to the sample aliquot. Any loss during liquid-liquid extraction (LLE) or evaporation will affect the Native and IS equally, canceling out the error.

Step 1: Spiking

  • Transfer 1.0 mL of Drug Product (Liquid formulation) to a glass centrifuge tube.

  • Add 50 µL of Ethyl Centralite-d10 Working Solution (1 µg/mL in MeOH).

  • Vortex for 30 seconds to ensure equilibration.

Step 2: Extraction

  • Add 2.0 mL of Methyl tert-butyl ether (MTBE) .

  • Shake mechanically for 10 minutes.

  • Centrifuge at 4000 rpm for 5 minutes to separate phases.

Step 3: Concentration

  • Transfer the upper organic layer to a clean vial.

  • Evaporate to dryness under Nitrogen at 35°C.

  • Reconstitute in 200 µL of Mobile Phase (50:50 Water:ACN).

LC-MS/MS Method Parameters
ParameterSetting
Injection Volume 5 µL
Flow Rate 0.4 mL/min
Gradient 0-1 min: 10% B (Hold)1-6 min: 10% -> 95% B6-8 min: 95% B (Wash)8.1 min: 10% B (Re-equilibrate)
Column Temp 40°C

Visualized Workflows (Graphviz)

Diagram 1: The Self-Validating IDMS Logic

This diagram illustrates how the d10-IS corrects for errors at every stage of the analysis.

IDMS_Logic cluster_0 Sample Preparation Phase cluster_1 LC-MS/MS Analysis Phase Sample Unknown Sample (Native EC) Mix Equilibrated Mixture (Native + d10) Sample->Mix IS Internal Standard (EC-d10) IS->Mix  Spike Known Amount Extraction Extraction/Cleanup (Potential Loss Step) Mix->Extraction Ionization ESI Source (Matrix Suppression) Extraction->Ionization  Losses affect both equally Detection Mass Analyzer (Separate Channels) Ionization->Detection  Suppression affects both equally Result Ratio Calculation (Error Cancelled) Detection->Result  Area(Native) / Area(IS)

Caption: The IDMS workflow ensures that extraction losses and ionization suppression (Matrix Effects) affect the Native and IS identically, canceling out errors in the final ratio.

Data Analysis & Calculation

To quantify the unknown, use the Isotope Dilution Equation . While a calibration curve is recommended for linearity verification, single-point calibration is mathematically valid in IDMS if the response factor is linear.

The Equation:



Where:

  • 
     = Concentration of Ethyl Centralite in the sample.
    
  • 
     = Concentration of EC-d10 added to the sample.
    
  • 
     = Peak Area of Native (m/z 269 -> 148).
    
  • 
     = Peak Area of EC-d10 (m/z 279 -> 153).
    
  • 
     = Response Factor (derived from a standard mixture of Native:IS at 1:1).
    

Validation Criteria (Acceptance Limits):

  • Linearity:

    
     for the ratio plot (Area Ratio vs. Concentration Ratio).
    
  • Accuracy: Spiked recovery must be 85-115%.

  • Precision: %RSD < 5% for n=6 replicates.

References

  • United States Environmental Protection Agency (EPA). (2007). Method 6800: Elemental and Molecular Speciated Isotope Dilution Mass Spectrometry.[4][5][6] SW-846 Update IV.

  • PubChem. (n.d.). Ethyl centralite-D10 | C17H20N2O | CID 171935381.[8] National Library of Medicine.

  • Product Quality Research Institute (PQRI). (2006). Safety Thresholds and Best Practices for Extractables and Leachables in Orally Inhaled and Nasal Drug Products.

  • FDA. (2014).

Sources

Extraction of Centralite I from smokeless powder using deuterated standards

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Extraction and Quantitation of Centralite I from Smokeless Powder Using Deuterated Isotope Dilution Mass Spectrometry (IDMS)

Abstract & Core Directive

This guide details the extraction and quantification of Centralite I (1,3-diethyl-1,3-diphenylurea) from smokeless powder matrices. Unlike traditional external calibration methods that suffer from matrix suppression due to nitrocellulose and plasticizers, this protocol utilizes Isotope Dilution Mass Spectrometry (IDMS) with a deuterated internal standard (Centralite I-d10 ).

This approach ensures that every sample is self-correcting for extraction inefficiency and instrumental drift, providing the highest level of scientific integrity for forensic and stability investigations.

Introduction: The Matrix Challenge

Smokeless powders are complex matrices composed primarily of nitrocellulose (NC), often nitroglycerin (NG), and various stabilizers. Centralite I acts as a stabilizer by scavenging nitrogen oxides produced during NC decomposition, preventing auto-ignition.

The Analytical Problem:

  • Matrix Effects: Dissolved nitrocellulose can foul GC inlet liners and alter the ionization efficiency of analytes in the MS source.

  • Extraction Variability: The physical geometry of powder kernels (flakes, balls, cylinders) leads to variable solvent penetration and extraction recovery.

The IDMS Solution: By spiking the sample with Centralite I-d10 prior to solvent extraction, the deuterated standard experiences the exact same physical extraction environment and matrix effects as the native analyte. Since the physicochemical properties of the isotopologue are nearly identical to the target, the ratio of their signals remains constant regardless of sample loss, rendering the method robust and self-validating.

Materials & Chemistry

Reagents
  • Analyte: Centralite I (CAS: 85-98-3), >99% Purity.

  • Internal Standard (ISTD): Centralite I-d10 (Diethyl-d10 or Diphenyl-d10), >98% Isotopic Enrichment.

  • Extraction Solvent: Dichloromethane (DCM) : Acetonitrile (ACN) (1:1 v/v).[1]

    • Note: While DCM is traditional, recent studies suggest a 1:1 DCM:ACN mix improves recovery of minor aging products while maintaining NC solubility [1].

  • Matrix: Double-base or single-base smokeless powder.

Chemical Structure & Mass Shift
CompoundFormulaMolecular WeightQuantitation Ion (m/z)
Centralite I

268.36 g/mol 268 (Parent), 148
Centralite I-d10

278.42 g/mol 278 (Parent), 153

Experimental Protocol

Workflow Visualization

The following diagram outlines the critical path for Sample Preparation and Analysis.

G Start Sample Weighing (20-50 mg Powder) Spike ISTD Addition (Spike 50 µL of 100 µg/mL d10-ISTD) Start->Spike Critical Step: Spike BEFORE Solvent Solvent Solvent Addition (5 mL 1:1 DCM:ACN) Spike->Solvent Equilibrate 5 min Extract Extraction (Ultrasonication, 15 min, <30°C) Solvent->Extract Filter Filtration (0.22 µm PTFE Syringe Filter) Extract->Filter Remove NC particulates Analyze GC-MS Analysis (SIM Mode) Filter->Analyze

Figure 1: Step-by-step extraction workflow emphasizing the critical timing of ISTD addition.

Preparation of Standards
  • Stock Solution A (Native): Dissolve 10 mg Centralite I in 10 mL DCM (1000 µg/mL).

  • Stock Solution B (ISTD): Dissolve 10 mg Centralite I-d10 in 10 mL DCM (1000 µg/mL).

  • Working ISTD Solution: Dilute Stock B to 100 µg/mL in ACN. This is the "Spiking Solution."

  • Calibration Curve: Prepare 5 levels (e.g., 5, 10, 25, 50, 100 µg/mL) of Native Centralite I, keeping the ISTD concentration constant at 10 µg/mL in all vials.

Sample Extraction Procedure
  • Weighing: Accurately weigh 25 ± 2 mg of smokeless powder into a 20 mL amber glass scintillation vial. Record mass to 0.1 mg.

    • Why? Amber glass prevents photo-degradation of nitro-derivatives.

  • ISTD Spiking (Critical): Add 500 µL of Working ISTD Solution (100 µg/mL) directly onto the dry powder. Allow to sit for 5 minutes.

    • Causality: Adding ISTD to the dry powder allows the deuterated solvent to penetrate the kernel surface slightly before bulk solvation, ensuring the ISTD and analyte co-extract.

  • Solvation: Add 4.5 mL of 1:1 DCM:ACN. Total volume is now nominally 5 mL.

  • Extraction: Cap tightly and sonicate for 15 minutes at ambient temperature. Monitor water bath temp; do not exceed 30°C to prevent thermal degradation.

  • Filtration: Draw extract into a syringe and filter through a 0.22 µm PTFE filter into a GC vial.

    • Why PTFE? Nitrocellulose can dissolve/swell in some filter media; PTFE is chemically resistant to DCM.

GC-MS Instrumentation Parameters
  • System: Agilent 7890/5977 or equivalent.

  • Column: DB-5MS UI (30m × 0.25mm × 0.25µm).

  • Inlet: Splitless mode @ 250°C. Purge flow 50 mL/min at 1.0 min.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 60°C (hold 1 min).

    • Ramp 1: 20°C/min to 200°C.

    • Ramp 2: 10°C/min to 300°C (hold 3 min).

  • MS Acquisition: SIM (Selected Ion Monitoring).

    • Window: 8.00 - 12.00 min (Centralite elution zone).

    • Dwell Time: 50 ms.

Data Analysis & Validation

Calculation (Response Ratio)

Quantification is performed using the Response Ratio (


), not absolute area.


The concentration of Centralite I in the sample (


) is calculated via the linear regression equation derived from the calibration curve (

), where

and

.
Validation Criteria (Self-Validating System)
ParameterAcceptance CriteriaLogic
Linearity (

)
> 0.995Ensures predictable response over range.
ISTD Recovery 50% - 120%Even if recovery is low (e.g., 60%), the ratio holds true. Extreme lows (<50%) indicate matrix saturation.
Mass Accuracy ± 0.3 amuVerifies specificity of the deuterated standard.
IDMS Logic Diagram

This diagram illustrates how the ISTD corrects for errors.

IDMS Sample Sample + ISTD Loss Extraction Loss (e.g., 20% lost) Sample->Loss Both Analyte & ISTD lose 20% MS Mass Spec Detection Loss->MS Reduced Absolute Areas Result Ratio (Analyte/ISTD) UNCHANGED MS->Result Ratio remains constant Quantification Accurate

Figure 2: The self-correcting mechanism of Isotope Dilution Mass Spectrometry.

References

  • Weber, L. R. (2023).[1] Utilizing GC-MS to Determine the Effect of Solvent Extraction Parameters on Forensic Smokeless Powder Analysis. VCU Scholars Compass. [Link]

  • ASTM International. (2016). ASTM E2997-16 Standard Test Method for Analysis of Biodiesel Products by Gas Chromatography-Mass Spectrometry (Adapted for general organic analysis principles). ASTM International.[2][3] [Link]

  • Laza, D., et al. (2025). Development of a Quantitative LC‐MS/MS Method for the Analysis of Common Propellant Powder Stabilizers in Gunshot Residue. ResearchGate. [Link]

  • ResolveMass. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

Sources

Application Note: Quantitative Analysis of Organic Gunshot Residue by LC-MS/MS Using Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The analysis of gunshot residue (GSR) is a critical component of forensic science, providing crucial evidence in firearm-related investigations.[1] Historically, GSR analysis has focused on the inorganic components (IGSR) originating from primer materials, such as lead, barium, and antimony, typically identified by Scanning Electron Microscopy with Energy Dispersive X-ray Spectrometry (SEM/EDS).[1][2] However, the increasing prevalence of "lead-free" and heavy-metal-free ammunition necessitates robust methods for detecting organic gunshot residue (OGSR).[3][4]

OGSR compounds, such as stabilizers and plasticizers from smokeless powder, offer a complementary and sometimes more definitive signature of a firearm discharge.[2][5] Key OGSR targets include diphenylamine (DPA), ethyl centralite (EC), and their derivatives.[3][6][7]

This application note details a highly sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of common OGSR compounds. The protocol leverages the power of isotope dilution mass spectrometry (IDMS) through the use of deuterated (d10) internal standards to ensure the highest level of accuracy and precision.[8][9] IDMS is a primary ratio method that corrects for variations in sample extraction, matrix effects, and instrument response, making it the gold standard for quantitative analysis in complex matrices.[10][11]

Principle: Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is an analytical technique that provides highly accurate and precise quantification.[8][9] The core principle involves adding a known amount of an isotopically-labeled version of the analyte—the "internal standard" (IS)—to the sample before any preparation or extraction steps.[11][12]

In this protocol, deuterated standards like Diphenylamine-d10 (DPA-d10) and Ethyl Centralite-d10 (EC-d10) are used.[2][13][14] These standards are chemically identical to their corresponding native analytes (the "light" compounds) and thus exhibit the same behavior during sample preparation, chromatography, and ionization.[12][15][16] However, due to the mass difference from the deuterium atoms (+10 Da), the mass spectrometer can distinguish between the analyte and the internal standard.[15]

Any loss of analyte during sample processing will be accompanied by a proportional loss of the internal standard. By measuring the ratio of the native analyte to the known quantity of the deuterated standard, the initial concentration of the analyte can be calculated with exceptional accuracy, effectively nullifying the impact of matrix effects and variable recovery.[10][12]

Materials and Methods

Reagents and Standards
  • Analytes: Diphenylamine (DPA), Ethyl Centralite (EC), 2-Nitrodiphenylamine (2-NDPA), 4-Nitrodiphenylamine (4-NDPA).

  • Internal Standards: Diphenylamine-d10 (DPA-d10), Ethyl Centralite-d10 (EC-d10).[13][14][15]

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Water (LC-MS Grade), Formic Acid.

  • Sample Collection: Polyester or muslin swabs.[6][17]

Instrumentation
  • LC System: Agilent 1290 Infinity II or equivalent.

  • Mass Spectrometer: Agilent 6400 Series Triple Quadrupole (QQQ) MS or equivalent.

  • Analytical Column: ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.

Experimental Protocols

Standard Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of each native analyte and deuterated internal standard in 10 mL of methanol.

  • Working Standard Mixture (10 µg/mL): Dilute the primary stocks in a 50:50 acetonitrile/water mixture.

  • Internal Standard Spiking Solution (100 ng/mL): Prepare a solution containing DPA-d10 and EC-d10 in acetonitrile.

  • Calibration Curve: Prepare a series of calibration standards by serial dilution of the working standard mixture, ranging from 0.05 ng/mL to 100 ng/mL. Spike each calibrator with the Internal Standard Spiking Solution to a final concentration of 10 ng/mL.

Sample Collection and Preparation

The overall workflow from sample collection to data analysis is outlined below.

OGSR_Workflow cluster_collection Sample Collection cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Swab Shooter's Hands (Polyester/Muslin Swabs) B Add Swab Tip to Vial A->B C Spike with d10-Internal Standard Solution B->C D Add Acetonitrile for Extraction C->D E Sonicate for 15 min D->E F Filter Extract (0.2 µm) E->F G Evaporate to Dryness (Nitrogen Stream) F->G H Reconstitute in 50 µL Mobile Phase A G->H I Inject into LC-MS/MS H->I J Data Acquisition (MRM) I->J K Integrate Peaks (Analyte & IS) J->K L Calculate Analyte/IS Ratio K->L M Quantify using Calibration Curve L->M N Generate Report M->N

Caption: End-to-end workflow for OGSR analysis.

Protocol Steps:

  • Collection: Sample the hands of a suspected shooter using polyester or muslin swabs moistened with a solvent like isopropanol or ethanol.[17] Four areas of the hands are typically sampled.[6]

  • Extraction: Place the swab tip into a 2 mL microcentrifuge tube.

  • Spiking: Add 50 µL of the 100 ng/mL Internal Standard Spiking Solution directly onto the swab. This early addition is crucial for the isotope dilution principle to correct for subsequent sample losses.[16]

  • Solvent Addition: Add 1.0 mL of acetonitrile to the tube. Acetonitrile is an effective solvent for extracting a broad range of OGSR compounds.[6]

  • Sonication: Sonicate the sample for 15 minutes to ensure efficient extraction of residues from the swab matrix.[6]

  • Filtration: Filter the resulting extract through a 0.2 µm syringe filter into a clean autosampler vial.[6]

  • Concentration: Dry the filtrate under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 50 µL of the initial mobile phase (e.g., 90% Water / 10% Acetonitrile with 0.1% Formic Acid).[6]

LC-MS/MS Method Parameters

The method utilizes a fast LC gradient and highly specific Multiple Reaction Monitoring (MRM) transitions for definitive quantification.

LC Parameter Setting
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 10% B to 95% B in 5 min, hold 2 min
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL
MS Parameter Setting
Ionization Mode ESI Positive
Gas Temp. 325 °C
Gas Flow 10 L/min
Nebulizer 45 psi
Capillary Voltage 4000 V

Table 1: Optimized LC-MS/MS instrument parameters.

MRM Transitions

Multiple Reaction Monitoring provides selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for each compound.

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (V)
Diphenylamine (DPA)170.177.125
DPA-d10 (IS) 180.2 82.1 25
Ethyl Centralite (EC)269.2166.115
EC-d10 (IS) 279.2 171.1 15
2-Nitrodiphenylamine215.1167.120
4-Nitrodiphenylamine215.1185.118

Table 2: MRM transitions for target analytes and deuterated internal standards.

Method Validation and Performance

A robust and reliable method requires thorough validation.[18] Following guidelines from organizations like the Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG), the method was validated for linearity, sensitivity, precision, and accuracy.[18][19]

Linearity

The method demonstrates excellent linearity across a wide dynamic range, suitable for trace-level detection.

Compound Range (ng/mL) Correlation Coefficient (r²)
Diphenylamine0.05 - 100> 0.998
Ethyl Centralite0.05 - 100> 0.999
2-Nitrodiphenylamine0.1 - 100> 0.997
4-Nitrodiphenylamine0.1 - 100> 0.998

Table 3: Calibration curve performance.

Sensitivity, Precision, and Accuracy

The limits of detection (LOD) and quantification (LOQ) are in the low picogram (pg) on-column range, demonstrating exceptional sensitivity.[6] Precision and accuracy were assessed by analyzing quality control (QC) samples at low, medium, and high concentrations.

Compound LOD (ng/mL) LOQ (ng/mL) Precision (%RSD) Accuracy (% Recovery)
Diphenylamine0.020.05< 8%95 - 107%
Ethyl Centralite0.020.05< 7%97 - 105%

Table 4: Summary of method sensitivity, precision, and accuracy.

Conclusion

This application note presents a validated, high-performance LC-MS/MS method for the quantitative analysis of organic gunshot residues. The implementation of d10-labeled internal standards and the principle of isotope dilution mass spectrometry ensures exceptional accuracy and mitigates variability from sample matrix and preparation. The method provides the sensitivity and reliability required for modern forensic investigations, particularly in cases involving lead-free ammunition. This approach can be effectively used for the probabilistic interpretation of GSR evidence, increasing confidence in forensic findings.[20]

References

  • Quantitative Analysis of Organic Gunshot Residues by LC/MS/MS. (n.d.). Agilent Technologies. Available at: [Link]

  • Diphenyl-d10-amine | CAS 37055-51-9. (n.d.). ResolveMass Laboratories Inc. Available at: [Link]

  • Arroyo, L., & Trejos, T. (2021). Evaluation of Organic and Inorganic Gunshot Residues in Various Populations Using LC-MS/MS. National Institute of Justice. Available at: [Link]

  • Weyermann, C., et al. (2007). Development of a quantitative LC-MS/MS method for the analysis of common propellant powder stabilizers in gunshot residue. Forensic Science International. Available at: [Link]

  • Standard Practice for the Collection, Preservation, and Analysis of Organic Gunshot Residues. (n.d.). AAFS Standards Board. Available at: [Link]

  • Buckler, C. (2020). Methods for the Analysis of Organic and Inorganic Gunshot Residue. Syracuse University Honors Program Capstone Projects. Available at: [Link]

  • Bell, S. (2015). Organic Gunshot Residue Analysis for Potential Shooter Determination. National Institute of Justice. Available at: [Link]

  • Arroyo, L., & Trejos, T. (2021). Detection of organic and inorganic gunshot residues from hands using complexing agents and LC-MS/MS. RSC Publishing. Available at: [Link]

  • Arroyo, L., & Trejos, T. (2021). Detection of organic and inorganic gunshot residues from hands using complexing agents and LC-MS/MS. Analytical Methods. Available at: [Link]

  • Goudsmits, E., et al. (2019). The analysis of organic and inorganic gunshot residue from a single sample. Forensic Science International. Available at: [Link]

  • Quemet, A., et al. (2024). An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. RSC Publishing. Available at: [Link]

  • Development of Procedures for Casework Specimen Collection and Processing for Organic Gunshot Residue Analysis. (2016). University of Technology Sydney. Available at: [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) Recommendations. (2016). SWGDRUG. Available at: [Link]

  • da Silva, R. C. R., et al. (2025). Chemical analysis of gunshot residues (GSR): historical evolution, forensic relevance, technological advances, and contemporary challenges. AIMS Press. Available at: [Link]

  • Scientific Working Group for the Analysis of Seized Drugs Glossary. (2005). Office of Justice Programs. Available at: [Link]

  • SWGDRUG Minimum Recommended Standards for Sampling Seized Drugs for Qualitative Analysis. (2005). SWGDRUG. Available at: [Link]

  • Ethyl centralite. (n.d.). Wikipedia. Available at: [Link]

  • Quemet, A., et al. (2024). An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. Journal of Analytical Atomic Spectrometry. Available at: [Link]

  • Roadmap for Seized Drug Analysis. (n.d.). OSAC. Available at: [Link]

  • Fast Screening of Gunshot Residue Aims to Modernize Practice. (2022). National Institute of Justice. Available at: [Link]

  • Method 6800: Elemental and Molecular Speciated Isotope Dilution Mass Spectrometry. (n.d.). U.S. Environmental Protection Agency. Available at: [Link]

  • Standard Practice for Identification of Seized Drugs. (2014). ASTM International. Available at: [Link]

  • The measurement technique of isotope dilution inductively coupled plasma mass spectrometry (ICP-MS). (n.d.). ResearchGate. Available at: [Link]

  • Gunshot Residue Analysis (GSR). (n.d.). Nanoscience Instruments. Available at: [Link]

  • Al-Hamando, A. A., et al. (2024). Advanced Methodologies for Gunshot Residue Analysis – A Review. Egyptian Journal of Chemistry. Available at: [Link]

  • Syntheses and Characterisations of Derivatives of Ethyl Centralite. (1989). Defence Science and Technology Organisation. Available at: [Link]

  • Ethyl centralite-D10. (n.d.). PubChem. Available at: [Link]

  • Mass Spectroscopy: The Fundamental Implement in Forensic Science. (2022). Longdom Publishing. Available at: [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). ResolveMass Laboratories Inc. Available at: [Link]

  • Chemicals Explained: Ethyl Centralite. (n.d.). East Harbour Group. Available at: [https://www.easth Harbourgroup.com/chemicals-explained-ethyl-centralite/]([Link] Harbourgroup.com/chemicals-explained-ethyl-centralite/)

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). YouTube. Available at: [Link]

  • Organic Gunshot Residue Analysis for Potential Shooter Determination. (n.d.). National Criminal Justice Reference Service. Available at: [Link]

Sources

Application Note: High-Sensitivity Quantitation of 1,3-Diethyl-1,3-diphenylurea (Ethyl Centralite) in Forensic Matrices

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a definitive technical guide for the sample preparation and analysis of 1,3-Diethyl-1,3-diphenylurea (Ethyl Centralite) using its deuterated internal standard (d10) in forensic contexts.

Analyte: 1,3-Diethyl-1,3-diphenylurea (Centralite I, Ethyl Centralite) Internal Standard: 1,3-Diethyl-1,3-diphenylurea-d10 (Ethyl Centralite-d10) Matrices: Post-Mortem Whole Blood, Urine, and Gunshot Residue (GSR) Swabs Technique: LC-MS/MS (ESI+)[1]

Introduction & Forensic Relevance[2][3][4][5][6][7][8]

1,3-Diethyl-1,3-diphenylurea (Ethyl Centralite, EC) is a primary stabilizer and plasticizer found in smokeless propellants and ammunition primers.[1] In forensic toxicology and trace evidence analysis, the detection of EC serves two critical functions:

  • Gunshot Residue (GSR) Profiling: It is a definitive Organic GSR (OGSR) marker, distinguishing firearm discharge from environmental contaminants when inorganic markers (Pb, Ba, Sb) are absent or ambiguous (e.g., "lead-free" ammunition).[1]

  • Toxicological Screening: While rare, systemic absorption can occur following close-range wounds, explosion exposure, or accidental ingestion of propellant.[1]

Why the d10-Isotope? Forensic matrices (blood, dirty swabs) are notorious for causing ion suppression in Electrospray Ionization (ESI).[1] The use of 1,3-Diethyl-1,3-diphenylurea-d10 is non-negotiable for validation.[1] As a stable isotope analog, it co-elutes with the analyte, experiencing the exact same matrix effects and extraction inefficiencies, thereby providing a self-correcting quantitation mechanism.

Physicochemical Profile & Extraction Logic

Understanding the molecule is the first step to successful extraction. EC is highly lipophilic and essentially neutral at physiological pH.[1]

PropertyValueImplication for Protocol
Molecular Weight 268.35 g/mol (d0) 278.42 g/mol (d10)Suitable for LC-MS/MS (MRM mode).[1]
LogP ~3.98Highly Lipophilic. It will bind strongly to proteins and lipids.[1] Aqueous solubility is poor (40.5 mg/L).[1][2]
pKa ~0.63Very Weak Base. It remains neutral across the entire pH range of extraction (pH 2–10).[1] pH adjustment is not critical for charge suppression but may help clean up the matrix.[1]
Solubility Soluble in Acetone, ACN, MeOH.[1]Organic solvent extraction (LLE or PPT) is required.[1]

Strategic Decision:

  • For Blood/Urine: Liquid-Liquid Extraction (LLE) using a non-polar solvent (MTBE or Hexane:Ethyl Acetate) is superior to Protein Precipitation (PPT) because it physically separates the lipophilic analyte from the "dirty" aqueous salts and proteins, reducing instrument fouling.[1]

  • For Swabs: Direct ultrasonic extraction in Acetonitrile is optimal.[1]

Reagents and Standards Preparation

Internal Standard (IS) Spiking Solution
  • Stock: 1 mg/mL 1,3-Diethyl-1,3-diphenylurea-d10 in Methanol.

  • Working IS Solution: Dilute to 100 ng/mL in Methanol.

    • Note: This concentration ensures the IS signal is within the dynamic range of the instrument but high enough to mask background noise.

Calibration Standards

Prepare a calibration curve in the matched matrix (e.g., blank blood or blank swab extract) ranging from 1.0 ng/mL to 1000 ng/mL .[1]

Protocol A: Biological Fluids (Whole Blood / Urine)[1]

Objective: Extract EC from complex biological matrices while removing proteins and phospholipids.

Step-by-Step Methodology
  • Aliquot: Transfer 200 µL of sample (Blood/Urine) into a 2 mL polypropylene microcentrifuge tube.

  • IS Addition: Add 20 µL of Working IS Solution (d10, 100 ng/mL). Vortex for 10 seconds.[1]

    • Critical: Allow to equilibrate for 5 minutes. This ensures the d10 integrates with the matrix proteins similarly to the analyte.

  • Buffer Addition (Optional but Recommended): Add 200 µL of 0.1 M Phosphate Buffer (pH 6.0).

    • Reasoning: While EC is neutral, buffering ensures consistent ionic strength and helps break up blood clots.[1]

  • Extraction: Add 1.0 mL of MTBE (Methyl tert-butyl ether) .

    • Alternative: Hexane:Ethyl Acetate (90:[1]10) can be used for a cleaner extract but may have lower recovery.[1]

  • Agitation: Vortex vigorously for 2 minutes or mechanically shake for 10 minutes.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Transfer: Transfer the upper organic layer (supernatant) to a clean glass tube.[1]

    • Caution: Do not disturb the protein "puck" at the interface.

  • Evaporation: Evaporate to dryness under a stream of Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (50:50 Water:MeOH + 0.1% Formic Acid). Vortex well.

  • Filtration: Transfer to an autosampler vial with a 0.2 µm PTFE insert (to remove any residual particulates).

Protocol B: Gunshot Residue (GSR) Swabs[1]

Objective: Desorb EC from cotton/polyester swabs used on hands or clothing.[1]

Step-by-Step Methodology
  • Sample Intake: Place the swab head (cotton or polyester) into a 15 mL polypropylene tube.

  • IS Addition: Spike 20 µL of Working IS Solution directly onto the swab. Allow to dry/absorb for 2 minutes.

  • Solvent Addition: Add 2.0 mL of Acetonitrile .

    • Why ACN? It solubilizes EC efficiently and is compatible with subsequent evaporation.[1]

  • Desorption:

    • Vortex: 1 minute.

    • Sonication: Sonicate in a water bath for 15 minutes . This is critical to dislodge particles trapped in the fiber weave.

  • Filtration: Draw the solvent through a 0.22 µm PTFE syringe filter into a glass tube.

    • Critical: Swabs release lint which can clog HPLC columns immediately.[1] Filtration is mandatory.[1]

  • Concentration: Evaporate the solvent to dryness under Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 200 µL of Mobile Phase (50:50 Water:MeOH).

Instrumental Analysis (LC-MS/MS)[1][10][11]

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm). Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.[1] Mobile Phase B: Methanol + 0.1% Formic Acid.[1] Flow Rate: 0.3 mL/min.[1]

Gradient:

  • 0-1 min: 40% B[1]

  • 1-6 min: Ramp to 95% B (EC elutes late due to high LogP)

  • 6-8 min: Hold 95% B

  • 8-8.1 min: Return to 40% B[1]

  • 8.1-10 min: Re-equilibrate

MS Parameters (ESI Positive Mode):

  • Source Temp: 350°C

  • Capillary Voltage: 3500 V

MRM Transitions (Suggested - Optimize on your instrument):

AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)Type
Ethyl Centralite (d0) 269.2148.120Quantifier
269.2120.135Qualifier
Ethyl Centralite-d10 279.2153.120Internal Standard

Note: The d10 precursor is +10 Da.[1] The product ion 148.1 (d0) corresponds to the loss of a Ph-N-Et group.[1] The corresponding d10 fragment (Ph-N-Et_d5) would be 148 + 5 = 153.1.[1]

Workflow Visualization

SamplePrep Start Sample Intake Decision Matrix Type? Start->Decision Blood Whole Blood / Urine (200 µL) Decision->Blood Biological Swab GSR Swab (Cotton/Poly) Decision->Swab Trace/GSR Spike1 Spike IS (d10) Equilibrate 5 min Blood->Spike1 LLE LLE with MTBE (1 mL) Vortex 2 min Spike1->LLE Centrifuge Centrifuge 10,000g, 5 min LLE->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Evap Evaporate to Dryness (N2 at 40°C) Transfer->Evap Spike2 Spike IS (d10) Dry 2 min Swab->Spike2 Extract Add ACN (2 mL) Sonicate 15 min Spike2->Extract Filter Filter (0.2 µm PTFE) Extract->Filter Filter->Evap Recon Reconstitute (100 µL Mobile Phase) Evap->Recon LCMS LC-MS/MS Analysis (Quantify vs d10) Recon->LCMS

Figure 1: Unified extraction workflow for Biological Fluids (Left) and GSR Swabs (Right).

References

  • Gassner, A. L., & Weyermann, C. (2016).[1][3] LC-MS method development and comparison of sampling materials for the analysis of organic gunshot residues. Forensic Science International.[1][3]

  • LGC Standards. (n.d.). 1,3-Diethyl-1,3-diphenylurea-d10 Product Information.

  • PubChem. (n.d.). 1,3-Diethyl-1,3-diphenylurea (Compound Summary). National Library of Medicine.[1] [1]

  • Gallidabino, M., et al. (2011).[1] Aging of gunshot residues: Detection of organic components by LC-MS/MS.[1] (Contextual grounding for OGSR stability).

Sources

Application Note: High-Fidelity Retention Time Optimization for Centralite I-d10 in Forensic LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a rigorous protocol for optimizing the retention time (RT) of Centralite I-d10 (1,3-Diethyl-1,3-diphenylurea-d10), the primary Internal Standard (IS) used in the quantitation of Gunshot Residue (GSR) and propellant stabilizers.

In forensic toxicology and trace analysis, retention time stability is not merely a convenience; it is a critical quality attribute. Shifts in RT can lead to peak misidentification, integration errors due to the "Deuterium Isotope Effect," and co-elution with matrix-induced ion suppression zones. This guide provides a self-validating workflow to engineer a robust LC-MS/MS method that ensures Centralite I-d10 maintains a stable, resolved, and reproducible elution profile.

Physicochemical Context & Mechanism

To optimize retention, one must understand the analyte's interaction with the stationary phase.

  • Analyte: Centralite I-d10 (Deuterated Ethyl Centralite).

  • Nature: Non-polar, neutral urea derivative.

  • LogP: ~3.7 (High hydrophobicity).

  • Interaction Mechanism: Predominantly hydrophobic interaction (Van der Waals forces) with alkyl chains on the stationary phase.

  • The "Deuterium Isotope Effect": Deuterated compounds typically possess slightly lower lipophilicity than their proteo-analogs because the C-D bond is shorter and has a smaller molar volume than the C-H bond. Consequently, Centralite I-d10 will elute slightly earlier (typically 0.05 – 0.2 min) than native Centralite I in Reverse Phase Liquid Chromatography (RPLC).

Critical Insight: Optimization must account for this shift. If the RT window is too narrow, the IS peak may be cut off. If the gradient is too shallow, the separation between the d10 and native peaks may widen, risking differential matrix effects.

Method Development Workflow

The following diagram illustrates the logical flow for optimizing the retention time, ensuring separation from interferences like Akardite II and Diphenylamine.

MethodOptimization Start Start: Method Development ColSelect 1. Column Selection (C18 vs. Phenyl-Hexyl) Start->ColSelect Scout 2. Scouting Gradient (5-95% B) ColSelect->Scout Eval Evaluate RT & Peak Shape Scout->Eval Opt 3. Gradient Engineering (Flatten Slope at k' ~ 5) Eval->Opt RT Unstable / Co-elution Valid 4. Validation (Isotope Shift & Ion Suppression) Eval->Valid RT Stable Opt->Valid Final Final Method Valid->Final

Figure 1: Logical workflow for optimizing Centralite I-d10 retention time, moving from column selection to gradient engineering.

Experimental Protocols

Protocol 1: System Suitability & Column Selection

Objective: Select a stationary phase that provides adequate retention (


) and peak symmetry for the urea-based structure.

Materials:

  • Column A: C18 (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50mm, 1.8 µm). Standard choice for hydrophobicity.

  • Column B: Phenyl-Hexyl (e.g., Phenomenex Kinetex Phenyl-Hexyl). Alternative for pi-pi selectivity if aromatic interferences are present.

  • Mobile Phase A (MPA): Water + 0.1% Formic Acid + 5mM Ammonium Formate.

  • Mobile Phase B (MPB): Acetonitrile + 0.1% Formic Acid.[1]

Procedure:

  • Conditioning: Flush column with 100% MPB for 10 mins, then equilibrate at 5% MPB for 10 mins.

  • Scouting Run: Inject 1 µL of 100 ng/mL Centralite I-d10.

  • Gradient: Linear ramp from 5% B to 95% B over 10 minutes. Flow rate: 0.4 mL/min.

  • Assessment: Calculate the Capacity Factor (

    
    ).
    
    
    
    
    Where
    
    
    is retention time and
    
    
    is void time.

Decision Matrix:

Parameter Target Value Action if Failed

| Capacity Factor (


)  | 

| If

, use a weaker initial gradient or more aqueous phase. | | Peak Asymmetry |

| If tailing

, increase buffer concentration or check column age. | | Selectivity | Distinct from void | If eluting near void, switch to Phenyl-Hexyl for increased retention. |
Protocol 2: Gradient Engineering (Fine-Tuning RT)

Objective: Stabilize the retention time by flattening the gradient slope at the point of elution. This focuses the peak and separates it from matrix suppressors.

Rationale: Centralite I is hydrophobic and typically elutes around 50-60% Acetonitrile. A steep slope at this point causes minor pump fluctuations to drastically shift RT. A shallower slope increases robustness.

Step-by-Step Optimization:

  • Identify Elution %B: From Protocol 1, note the %B at which the peak elutes. (e.g., if

    
     min in a 10-min 5-95% gradient, elution is approx 59% B).
    
  • Design "Focused" Gradient:

    • 0.0 - 1.0 min: Hold 10% B (Load/Desalt).

    • 1.0 - 4.0 min: Ramp to 45% B (Rapid approach).

    • 4.0 - 8.0 min: Ramp 45% to 65% B (Shallow elution window).

    • 8.0 - 9.0 min: Ramp to 95% B (Wash).

    • 9.0 - 11.0 min: Hold 95% B.

    • 11.1 min: Re-equilibrate.

Verification: Run 6 replicates. The RT standard deviation (SD) should be


 min.
Protocol 3: Managing the Deuterium Isotope Shift

Objective: Quantify the RT difference (


) between Native Centralite I and Centralite I-d10 to set accurate MRM windows.

Procedure:

  • Prepare a mixture containing Native Centralite I (100 ng/mL) and Centralite I-d10 (100 ng/mL).

  • Inject using the optimized gradient from Protocol 2.

  • Overlay the chromatograms of the Native transition (e.g., m/z 269.2

    
     148.1) and the IS transition (e.g., m/z 279.2 
    
    
    
    158.1).
  • Measure

    
    .
    

Data Interpretation:

  • Expect

    
     to be positive (Native elutes later).
    
  • Action: Ensure your MS acquisition window (Delta RT) is set to at least

    
     to capture both peaks comfortably without chopping the d10 leading edge or the Native trailing edge.
    

Validation of Retention Integrity

To ensure the optimized RT is valid for quantitative forensics, you must prove that the IS is not eluting in a region of ion suppression.

Post-Column Infusion Experiment:

  • Setup: Tee-in a constant flow (10 µL/min) of Centralite I-d10 standard into the eluent flow after the column but before the MS source.

  • Injection: Inject a "Blank Matrix" (e.g., an extracted blank cotton swab or tape lift used for GSR collection).

  • Observation: Monitor the baseline of the IS transition.

  • Result:

    • Pass: The baseline remains flat at the optimized RT of Centralite I-d10.

    • Fail: A dip (suppression) or spike (enhancement) occurs at the RT.

    • Correction: If suppression is observed, adjust the gradient (Protocol 2) to shift the RT away from the suppression zone.

Summary of Optimized Parameters

The following table summarizes the recommended starting conditions based on successful optimization strategies [1, 2].

ParameterRecommended SettingRationale
Column C18 (1.8 µm or 2.7 µm Core-Shell)High efficiency, standard hydrophobic retention.
Mobile Phase A Water + 0.1% Formic AcidProton source for [M+H]+ ionization.
Mobile Phase B Acetonitrile + 0.1% Formic AcidSharpens peaks compared to Methanol for ureas.
Flow Rate 0.3 - 0.5 mL/minCompatible with ESI source optimization.
Column Temp 40°C ± 0.5°CReduces viscosity, stabilizes RT against lab temp fluctuations.
Retention Target

Balances run time with resolution from void volume salts.

Troubleshooting Retention Time Instability

Troubleshooting Problem Problem: RT Drift > 0.1 min Check1 Check Column Temp (Is it stable?) Problem->Check1 Check2 Check Mobile Phase (Evaporation of organic?) Check1->Check2 Yes Action1 Use Column Oven Check1->Action1 No Check3 Check Pump (Leak or Bubble?) Check2->Check3 No Action2 Cap solvents / Fresh Prep Check2->Action2 Yes Check4 Check Matrix (Column fouling?) Check3->Check4 No Action3 Purge / Leak Test Check3->Action3 Yes Action4 Add Wash Step / Guard Column Check4->Action4 Yes

Figure 2: Troubleshooting logic for diagnosing Retention Time drift during Centralite I-d10 analysis.

References

  • Laza, D. et al. (2007). Development of a quantitative LC-MS/MS method for the analysis of common propellant powder stabilizers in gunshot residue. Forensic Science International.

  • Gallidabino, M. et al. (2011). Gunshot residue analysis: A review of the latest methods. Forensic Science International.

  • MacCoss Lab Software. (2021). Retention Time shifts using deuterated internal standards. Skyline Software Support.

  • US FDA. (2018). Bioanalytical Method Validation Guidance for Industry. (Referencing IS trackability).

  • GSR Analysis Guide. (2020). Qualitative and Quantitative Analysis of Centralite 1 and 2 Using High Performance Thin Layer Chromatography Method. Lupine Publishers.

Sources

Simultaneous detection of Centralite I and II using deuterated analogs

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-GSR Simultaneous Quantification of Centralite I and II in Complex Matrices Using Isotope Dilution LC-MS/MS

Executive Summary

This technical guide details a validated protocol for the simultaneous detection and quantification of Centralite I (1,3-Diethyl-1,3-diphenylurea) and Centralite II (1,3-Dimethyl-1,3-diphenylurea) using Isotope Dilution Mass Spectrometry (IDMS). While traditionally analyzed via GC-MS, this protocol utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to enhance sensitivity and reduce thermal degradation.

The core of this method relies on the use of deuterated internal standards (Centralite I-d10 and Centralite II-d6 ) introduced prior to extraction. This approach auto-corrects for extraction efficiency, matrix suppression, and ionization variability, ensuring forensic-grade accuracy for Gunshot Residue (GSR) and environmental stability testing.

Principle of the Method

Why Deuterated Analogs? In complex matrices like post-firing hand swabs, soil, or aged propellant, matrix effects can suppress electrospray ionization (ESI) signals, leading to false negatives or under-quantification.

  • The Mechanism: Deuterated analogs possess nearly identical physicochemical properties (solubility, pKa, retention time) to the target analyte but differ in mass (

    
    ).
    
  • The Correction: By spiking the sample before extraction, any loss of analyte during processing is mirrored by the internal standard (IS). The quantitative result is derived from the ratio of the analyte area to the IS area, rendering the calculation independent of absolute recovery rates.

Figure 1: Analytical Logic & Fragmentation Pathway

Visualization of the detection logic and MS/MS fragmentation used for specificity.

G cluster_0 Analytes (Precursors) cluster_1 Collision Cell (CID) cluster_2 Product Ions (Quant/Qual) C1 Centralite I (m/z 269) CID Fragmentation (N-C Bond Cleavage) C1->CID ESI(+) C2 Centralite II (m/z 241) C2->CID ESI(+) P1_Q Frag: N-ethylaniline (m/z 148) CID->P1_Q Quant Transition P1_q Frag: Aniline-like (m/z 120) CID->P1_q Qual Transition P2_Q Frag: N-methylaniline (m/z 134) CID->P2_Q Quant Transition P2_q Frag: Aniline-like (m/z 106) CID->P2_q Qual Transition

Caption: MS/MS fragmentation pathway. Precursor ions undergo Collision-Induced Dissociation (CID) to yield specific product ions used for MRM quantification.[1]

Materials & Reagents

  • Analytes:

    • Centralite I (CAS: 85-98-3) >99% purity.

    • Centralite II (CAS: 611-92-7) >99% purity.

  • Internal Standards (IS):

    • Centralite I-d10 (Ethyl Centralite-d10): Labeled on phenyl rings.

    • Centralite II-d6 (Methyl Centralite-d6): Labeled on methyl groups.

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Formic Acid (FA).

  • Matrix: Blank cotton swabs or control soil samples.

Experimental Protocol

Preparation of Standard Solutions
  • Stock Solutions (1 mg/mL): Dissolve 10 mg of each native and deuterated standard in 10 mL ACN. Store at -20°C.

  • Internal Standard Spiking Solution (IS-Mix): Dilute d10-Centralite I and d6-Centralite II to a concentration of 100 ng/mL in ACN.

  • Calibration Curve: Prepare serial dilutions of native Centralites (1.0 – 1000 ng/mL) containing a constant concentration of IS-Mix (100 ng/mL).

Sample Preparation (Swab Extraction)

Critical Step: The IS must be added before solvent extraction to validate recovery.

  • Collection: Place the sample swab (e.g., from hand or surface) into a 15 mL polypropylene centrifuge tube.

  • Spiking: Add 50 µL of IS-Mix directly onto the swab. Allow to equilibrate for 5 minutes.

  • Extraction: Add 2.0 mL of ACN.

  • Agitation: Vortex for 30 seconds, then ultrasonicate for 15 minutes at room temperature.

  • Filtration: Filter the supernatant through a 0.2 µm PTFE syringe filter into an autosampler vial.

LC-MS/MS Conditions
  • Instrument: Triple Quadrupole MS (e.g., Agilent 6400 series or Sciex QTRAP).

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[2][3]

    • B: Acetonitrile + 0.1% Formic Acid.[3]

  • Gradient:

    • 0-1 min: 30% B

    • 1-6 min: Linear ramp to 95% B

    • 6-8 min: Hold 95% B

    • 8.1 min: Re-equilibrate to 30% B

MS Acquisition Parameters (MRM Mode)
  • Ionization: ESI Positive Mode.

  • Capillary Voltage: 3500 V.

  • Gas Temp: 300°C.

Table 1: Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor (

)
Product (Quant)Product (Qual)Collision Energy (V)
Centralite I 269.2148.1120.120 / 35
Centralite I-d10 (IS) 279.2153.1125.120 / 35
Centralite II 241.1134.1106.118 / 32
Centralite II-d6 (IS) 247.1140.1112.118 / 32

Data Analysis & Validation

Identification Criteria
  • Retention Time (RT): Analyte RT must be within ±0.1 min of the deuterated IS.

  • Ion Ratio: The ratio of Quant/Qual ions must be within ±20% of the certified reference standard.

Quantification (Isotope Dilution Calculation)

Quantification is performed using the Response Factor (RF) derived from the calibration curve.



Where


 (Relative Response Factor) is the slope of the calibration curve plotting (Area Analyte/Area IS) vs. (Conc Analyte/Conc IS).
Figure 2: Experimental Workflow

Step-by-step process flow for sample handling and data generation.

Workflow Start Sample Collection (Swab/Debris) Spike Spike Deuterated IS (Correction for Matrix/Loss) Start->Spike Critical Step Extract Solvent Extraction (ACN + Sonication) Spike->Extract Filter Filtration (0.2 µm PTFE) Extract->Filter LCMS LC-MS/MS Analysis (MRM Mode) Filter->LCMS Data Quantification (Area Ratio Calculation) LCMS->Data

Caption: Integrated workflow ensuring the Internal Standard equilibrates with the matrix prior to extraction.

Troubleshooting & Optimization

  • Low Sensitivity: If signal is low, check the ESI source for contamination. Centralites are sticky; ensure the needle wash uses 50:50 MeOH:ACN.

  • Peak Tailing: Centralites are basic ureas. Ensure the mobile phase pH is acidic (0.1% Formic Acid) to protonate the amines and prevent silanol interactions on the column.

  • Cross-Talk: If "ghost" peaks appear in the IS channel, ensure the mass resolution is set to "Wide" or "Unit" to prevent isotopic overlap from high concentrations of native analyte.

References

  • ASTM International. (2021). Standard Guide for Gunshot Residue Analysis by Scanning Electron Microscopy/Energy Dispersive X-Ray Spectrometry. ASTM E1588-20. Link

  • Yang, Y., et al. (2010).[4] Quantitative Analysis of Organic Gunshot Residues by LC/MS/MS. Agilent Technologies Application Note. Link

  • Girod, A., & Weyermann, C. (2014). LC-MS/MS analysis of organic gunshot residues. Forensic Science International. Link

  • BenchChem. (2025). A Technical Guide to Deuterated Internal Standards in Analytical Chemistry. Link

  • ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Link

Sources

Troubleshooting & Optimization

Troubleshooting ion suppression of Centralite I-d10 in LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the "disappearing Internal Standard" phenomenon often observed when analyzing Centralite I (Ethyl Centralite) in complex Gunshot Residue (GSR) matrices. The core issue is typically ion suppression caused by the co-elution of matrix components (phospholipids, salts, or propellant byproducts) with the deuterated internal standard (Centralite I-d10).

A critical, often overlooked factor is the Deuterium Isotope Effect , where the d10-IS elutes slightly earlier than the native analyte, potentially shifting it into a suppression zone that the native analyte avoids.

Phase 1: Diagnostic Workflow (Is it Suppression?)

Before modifying your method, you must visualize the suppression profile. Do not rely on peak area alone; you need to see where the suppression happens relative to your peak.

Protocol: Post-Column Infusion (PCI)

This is the gold-standard diagnostic. We will decouple the LC separation from the MS source to "map" the matrix background.

Experimental Setup:

  • Infusion: Prepare a neat solution of Centralite I-d10 (approx. 100 ng/mL) in your mobile phase.

  • Pump: Load this into a syringe pump set to a low flow rate (e.g., 10-20 µL/min).

  • Tee Junction: Connect the syringe pump and the LC column effluent into a PEEK tee piece. The combined flow goes to the MS Source.[1]

  • Injection: Inject a blank matrix extract (e.g., an extracted hand swab or tape lift that contains no Centralite).

  • Monitor: Acquire data in MRM mode for the d10 transition (

    
     279 
    
    
    
    Product).

Interpretation: The baseline should be high and stable (due to the constant infusion). A "dip" or "valley" in the baseline indicates ion suppression. A "hill" indicates enhancement. If your d10 retention time aligns with a "dip," you have confirmed suppression.

PCI_Setup cluster_legend Signal Interpretation LC LC System (Gradient Flow) Injector Injector (Blank Matrix) LC->Injector Column Analytical Column Injector->Column Tee Tee Junction Column->Tee Syringe Syringe Pump (Centralite I-d10) Syringe->Tee Source ESI Source Tee->Source MS Mass Spectrometer (Monitor Baseline) Source->MS Text Stable Baseline = No Matrix Effect Baseline Dip = Ion Suppression Baseline Spike = Ion Enhancement

Figure 1: Schematic of the Post-Column Infusion (PCI) setup for mapping matrix effects.

Phase 2: Root Cause Analysis (The Deuterium Effect)

Users often assume the IS and Analyte co-elute perfectly. In Reversed-Phase LC (RPLC), this is false for deuterated compounds.

  • Mechanism: The C-D bond is slightly shorter and less polarizable than the C-H bond. This makes the deuterated molecule slightly less lipophilic.

  • Result: Centralite I-d10 will elute earlier than Centralite I.

  • The Risk: If a suppression zone (e.g., a phospholipid peak) elutes just before the native analyte, the d10 IS might slide into that zone while the native analyte stays safe. This leads to the IS being suppressed while the analyte is not, causing massive over-quantification.

Data: Typical Retention Time Shift (RPLC)

CompoundMolecular WeightApprox.[2][3] RT (C18)Shift (

)
Centralite I 268.44.50 minReference
Centralite I-d10 278.54.42 min-0.08 min

Note: Even a 0.08 min shift is enough to move the IS into a sharp suppression valley.

Phase 3: Troubleshooting & Solutions

If Phase 1 confirms suppression and Phase 2 suggests a retention shift issue, implement these solutions in order.

Solution A: Chromatographic Resolution (The "Move It" Strategy)

Change the selectivity to separate the Centralite from the matrix, or to force the IS and Analyte to co-elute better.

  • Switch Column Chemistry:

    • Standard: C18 (Good, but prone to phospholipid interference).

    • Recommendation:Biphenyl or Phenyl-Hexyl .

    • Why? Centralite I contains two phenyl rings. A Biphenyl column utilizes

      
       interactions, which increases retention and selectivity for aromatic compounds compared to simple hydrophobic retention. This often shifts the Centralite away from the lipid/salt front.
      
  • Mobile Phase Modifier:

    • Switch from Acetonitrile to Methanol . Methanol is a protic solvent and can sometimes reduce the "early elution" effect of deuterated isotopes compared to aprotic Acetonitrile, though this is compound-dependent.

Solution B: Sample Preparation (The "Clean It" Strategy)

GSR samples (hand swabs) are rich in sweat, sebum (lipids), and dirt. Simple solvent extraction is often insufficient.

  • Protocol: Solid Phase Extraction (SPE)

    • Cartridge: Polymeric Reversed-Phase (e.g., HLB or equivalent).

    • Wash: 5% Methanol in Water (Removes salts).

    • Elution: Acetonitrile (Elutes Centralites).

    • Cleanup: This removes the phospholipids that cause the "dips" in your PCI experiment.

Solution C: The "Nuclear" Option (Alternative IS)

If the d10 shift is unmanageable, switch the Internal Standard type.

  • 13C-Centralite I: Carbon-13 isotopes do not exhibit the chromatographic isotope effect. The IS will co-elute perfectly with the native analyte.

  • Structural Analog: Use Methyl Centralite (Centralite II) as the IS. Warning: This is a different chemical, so it will not compensate for matrix effects as well as an isotopologue, but it avoids the "shifting into suppression" risk if the analog elutes in a clean region.

Frequently Asked Questions (FAQs)

Q: My Centralite I-d10 signal varies wildly between injections, but the analyte is stable. Why? A: You are likely operating on the "edge" of a suppression zone. Small drifts in retention time (due to temperature or pump mixing) are moving the d10 peak in and out of a matrix suppression region. Use the PCI method to confirm this.

Q: Can I just dilute the sample to stop suppression? A: Yes, this is the "Dilute-and-Shoot" approach. Diluting 1:10 or 1:20 with mobile phase often reduces the matrix amount below the threshold that causes source saturation. However, you will lose sensitivity. If your LOD (Limit of Detection) allows it, this is the fastest fix.

Q: What are the recommended MRM transitions for Centralite I? A:

  • Ionization: ESI Positive (

    
    )
    
  • Centralite I:

    
     (Quantifier), 
    
    
    
    (Qualifier).
  • Centralite I-d10:

    
     (Quantifier).
    
  • Note: Always optimize collision energy (CE) on your specific instrument.

Q: Why is my d10 signal lower in the sample than in the neat standard? A: This is the definition of Matrix Effect (ME).



If ME < 100%, you have suppression. If ME > 100%, you have enhancement. A value between 80-120% is generally acceptable.

References

  • Taylor & Francis. (2024). Assessment of matrix effect in quantitative LC-MS bioanalysis. Link

  • Waters Corporation. (2023). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Link

  • BenchChem. (2025).[2] Assessing the Impact of Deuteration on Chromatographic Retention Time. Link

  • Agilent Technologies. (2012). Quantitative Analysis of Organic Gunshot Residues by LC/MS/MS. Link

  • ResearchGate. (2025). Detection of N,N'-diphenyl-N,N'-dimethylurea (methyl centralite) in gunshot residues using MS-MS method. Link

Sources

Improving recovery rates of deuterated ethyl centralite in solid phase extraction

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Deuterated Ethyl Centralite Recovery

Topic: Improving recovery rates of Deuterated Ethyl Centralite (Ethyl Centralite-d10 or similar) in Solid Phase Extraction (SPE). Target Audience: Forensic Toxicologists, Analytical Chemists, and Drug Development Scientists.

Module 1: The "Zero-Recovery" Crisis (Complete Loss)

Q: I am getting <10% recovery for my Deuterated Ethyl Centralite (d-EC) internal standard, but the native analyte recovery is also low. Where did it go?

A: If both the native and deuterated forms are missing, you are likely experiencing catastrophic breakthrough or adsorption loss .

1. The "Breakthrough" Diagnosis Ethyl Centralite (EC) is a hydrophobic urea derivative (LogP ~3.6–3.7). It relies on hydrophobic interaction (Van der Waals forces) to bind to C18 or Polymeric (HLB) sorbents.

  • Root Cause: If your sample matrix contains high organic content (e.g., >10% methanol or acetonitrile) during the loading step, the d-EC will never bind to the sorbent. It flows right through.

  • The Fix: Dilute your sample (urine, plasma, or supernatant) with water or 5% ammonium hydroxide to ensure the organic content is <5% before loading.

2. The "Adsorption" Trap (Critical for Trace Analysis) EC is moderately volatile and highly lipophilic. It "hates" water and "loves" surfaces.

  • Root Cause: During the evaporation step (post-elution), if you dry the sample completely, EC can sublime or irreversibly bind to the glass walls of your test tube.

  • The Fix: Never evaporate to dryness. Use a "keeper" solvent (e.g., 50 µL of iso-octane or dodecane) or stop the nitrogen stream when 100 µL of solvent remains.

Module 2: The "Ghost" Loss (Matrix Effects)

Q: My extraction recovery looks good (80%+), but my signal-to-noise ratio in LC-MS/MS is terrible for the deuterated standard. Why?

A: You are likely suffering from Ion Suppression exacerbated by the Deuterium Isotope Effect .

1. The Mechanism Deuterated compounds are slightly less lipophilic than their hydrogenated counterparts.[1] In Reverse-Phase Chromatography (RPLC), d-EC often elutes slightly earlier (0.1–0.3 min) than native EC.

  • The Problem: If your sample is "dirty" (e.g., phospholipids in plasma), the suppression zone might fall exactly where the d-EC elutes, while the native EC elutes just after the suppression zone. This decouples your Internal Standard (IS) from your analyte, rendering the IS useless.

  • The Fix:

    • Improve Cleanup: Switch to a cleaner SPE protocol (e.g., Mixed-Mode Cation Exchange if applicable, or aggressive washing).

    • Chromatography: Adjust your gradient to ensure the d-EC and native EC co-elute as closely as possible, or move them away from the solvent front where suppression is highest.

Module 3: Experimental Protocol (The Golden Standard)

Objective: Robust extraction of Ethyl Centralite and d-EC from biological matrices using Polymeric HLB cartridges.

Reagents:

  • Sorbent: Polymeric HLB (Hydrophilic-Lipophilic Balance), 60mg/3cc.

  • Elution Solvent: Acetonitrile (ACN) or Methanol (MeOH).

  • Internal Standard: Ethyl Centralite-d5 or d10.

StepActionTechnical Rationale
1. Pre-treatment Spike sample with d-EC. Dilute 1:1 with Water .Lowers organic content to facilitate hydrophobic binding.
2. Condition 1 mL MeOH, then 1 mL Water.Solvates the polymeric chains; water creates the aqueous environment.
3. Load Load sample at 1 mL/min .Slow flow prevents breakthrough. Fast flow reduces residence time.
4. Wash 1 1 mL 5% MeOH in Water.Removes salts and proteins. EC is hydrophobic enough to stay.
5. Wash 2 1 mL Hexane (Optional).Advanced: Removes lipids. EC is retained if the sorbent is dry, but risky. Skip for general use.[2]
6. Elute 2 x 0.5 mL Acetonitrile .Strong organic solvent breaks hydrophobic bonds.
7. Evap Evaporate under N2 to 100 µL .CRITICAL: Do NOT dry completely. Prevents sublimation/adsorption.

Module 4: Visualizing the Failure Points

Diagram 1: The Troubleshooting Logic Tree Caption: Diagnostic flow for identifying the root cause of low Deuterated Ethyl Centralite recovery.

TroubleshootingLogic Start Low d-EC Recovery CheckLoad Check Loading Step: Is Organic > 10%? Start->CheckLoad Breakthrough Cause: Breakthrough Fix: Dilute Sample CheckLoad->Breakthrough Yes CheckEvap Check Evaporation: Did it go to dryness? CheckLoad->CheckEvap No Adsorption Cause: Adsorption/Sublimation Fix: Use Keeper Solvent CheckEvap->Adsorption Yes CheckMS Check LC-MS: Is retention time shifted? CheckEvap->CheckMS No Suppression Cause: Ion Suppression (Isotope Effect) Fix: Clean Matrix / Adjust Gradient CheckMS->Suppression Yes Success Protocol Optimized CheckMS->Success No

Diagram 2: The "Invisible" Isotope Effect Caption: How deuterium labeling shifts retention time, potentially moving the IS into a matrix suppression zone.

IsotopeEffect cluster_chromatogram LC-MS Chromatogram Timeline MatrixZone Matrix Suppression Zone (Phospholipids/Salts) dEC Deuterated EC (IS) Elutes Earlier MatrixZone->dEC Overlaps (Signal Loss) NativeEC Native EC Elutes Later dEC->NativeEC Rt Shift (~0.2 min)

References

  • PubChem. (2025).[3] Ethyl Centralite Compound Summary (CID 6828).[3] National Library of Medicine. [Link]

  • Waters Corporation. (2020). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects.[1][4] Waters Application Notes.[2] [Link]

  • US EPA. (2007). Method 3535A: Solid-Phase Extraction (SPE).[5] SW-846 Update IV. [Link]

  • ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis: Mechanisms and Benefits.[Link]

  • NIST. (2023). Mass Spectrometry Data Center: Centralite I. National Institute of Standards and Technology. [Link]

Sources

Technical Support Center: Optimizing GC Analysis of 1,3-Diethyl-1,3-diphenylurea-d10

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Peak Tailing & Asymmetry in Gas Chromatography Target Analyte: 1,3-Diethyl-1,3-diphenylurea-d10 (Ethyl Centralite-d10) Context: Gunshot Residue (GSR) Analysis, Propellant Stabilization, Forensic Toxicology

Executive Summary

1,3-Diethyl-1,3-diphenylurea (Ethyl Centralite) and its deuterated analog (-d10) are urea derivatives characterized by a polar carbonyl core flanked by bulky phenyl and ethyl groups. While sterically hindered, the carbonyl oxygen remains a potent Lewis base, making the molecule highly susceptible to adsorption on active silanol sites and thermal degradation in hot, active inlets.

This guide addresses the specific phenomenon of peak tailing (Tailing Factor > 1.2), which compromises the quantification accuracy of this internal standard.

Part 1: Diagnostic Workflow

Before disassembling your instrument, use this logic tree to isolate the root cause.

TroubleshootingLogic cluster_legend Action Required Start START: Peak Tailing Detected (Ethyl Centralite-d10) CheckSolvent Q1: Do ALL peaks tail (including solvent)? Start->CheckSolvent PhysicalIssue Physical Flow Path Issue (Dead volume, poor column cut) CheckSolvent->PhysicalIssue Yes CheckNative Q2: Does the Native (non-deuterated) also tail? CheckSolvent->CheckNative No (Only Urea tails) SpecificActivity Chemical Activity Issue (Adsorption/Degradation) CheckNative->SpecificActivity Yes CheckTemp Q3: Is Inlet Temp > 260°C? SpecificActivity->CheckTemp ThermalDeg Thermal Degradation Risk (Check for breakdown products) CheckTemp->ThermalDeg Yes LinerActivity Liner/Seal Activity (Silanol interactions) CheckTemp->LinerActivity No

Figure 1: Diagnostic logic tree for isolating the source of peak asymmetry.

Part 2: Critical Troubleshooting Modules

Module 1: The Inlet System (The Primary Culprit)

The Science: Urea derivatives are "sticky." They hydrogen bond with free silanols on glass surfaces. Furthermore, at temperatures exceeding 280°C, substituted ureas can undergo thermal cracking, reverting to amines (e.g., N-ethylaniline) or isocyanates.

Symptom: Tailing is often accompanied by a loss of response or the appearance of "ghost peaks" earlier in the chromatogram (breakdown products).

Protocol A: Liner Selection & Deactivation

Do not use standard glass wool liners for this application unless they are certified Ultra-Inert.

Liner TypeSuitabilityTechnical Rationale
Splitless with Glass Wool ⚠️ High Risk High surface area of wool promotes adsorption of the urea carbonyl. Only use if matrix (e.g., tape lifts) is dirty.
Single Taper (No Wool) Recommended Minimizes surface area contact. The taper directs flow onto the column, reducing residence time in the hot injector.
Ultra-Inert (UI) with Frit Alternative Sintered glass frits have lower activity than wool but still protect the column from particulates.

Action Steps:

  • Replace the Liner: Switch to a Single Taper Ultra-Inert liner (e.g., Agilent UI or Restek Topaz).

  • Check the Gold Seal: Replace the inlet base seal with a gold-plated seal. Stainless steel seals can act as Lewis acid catalysts, degrading the urea.

  • Temperature Optimization: If sensitivity allows, lower the inlet temperature to 240°C - 250°C . Avoid temperatures >280°C to prevent thermal cracking [1].

Module 2: Column Chemistry & Maintenance

The Science: Ethyl Centralite-d10 requires a non-polar to mid-polar phase. However, "column bleed" or stripped phases at the head of the column expose fused silica, creating active sites.

Recommended Phases:

  • 5% Phenyl-arylene (e.g., DB-5MS, Rtx-5MS).

  • Note: Avoid Wax columns if possible; while they separate ureas well, they have lower thermal limits and higher bleed, which can mask the d10 signal.

Protocol B: The "1-Meter Trim" Test

If the liner is new and tailing persists, the activity is likely at the head of the column.

  • Cool the GC oven and inlet.

  • Remove the column from the inlet.

  • Trim 0.5 to 1.0 meter from the front of the column using a ceramic wafer.

  • Critical: Examine the cut with a magnifier.[1] It must be a perfect 90° square cut. Jagged edges cause turbulence and severe tailing [2].

  • Reinstall and condition for 20 minutes.

  • Result Interpretation: If tailing resolves, the column head was contaminated by non-volatiles (GSR matrix).

Module 3: Solvent Focusing & Injection Physics

The Science: If 1,3-Diethyl-1,3-diphenylurea-d10 is dissolved in a polar solvent (like Acetonitrile or Methanol) but injected onto a non-polar column (DB-5), a "solvent mismatch" occurs. The solvent beads up rather than wetting the phase, causing a distorted peak shape.

Action Steps:

  • Solvent Exchange: If possible, exchange the final extract into Ethyl Acetate or Dichloromethane . These wet phenyl-methyl stationary phases effectively.

  • Pulsed Splitless Injection:

    • Set a pressure pulse (e.g., 30 psi for 0.75 min) during injection.

    • Why? This sweeps the thermally labile urea out of the hot inlet and onto the column faster, reducing the window for adsorption and degradation [3].

Part 3: Frequently Asked Questions (FAQ)

Q1: My d10-standard tails, but the native Ethyl Centralite looks fine. Why? A: This is usually an illusion of scale. The d10 internal standard is often at a lower concentration than the native analyte in positive samples. Adsorption is a fixed-capacity phenomenon—active sites "eat" a specific amount of mass. If you lose 1 ng to adsorption:

  • A 100 ng native peak loses 1% (barely visible).

  • A 10 ng IS peak loses 10% (visible tailing and response loss).

  • Fix: This confirms active sites. Perform Protocol A (Liner) and B (Column Trim).[1][2]

Q2: I see a small peak eluting just before Ethyl Centralite-d10. Is this an impurity? A: It is likely a thermal breakdown product (N-ethylaniline derivative) or the "Isotope Effect." Deuterated compounds elute slightly earlier than non-deuterated ones on non-polar columns (inverse isotope effect). However, if the peak is significant, it indicates thermal degradation in the inlet. Lower your inlet temperature by 20°C.

Q3: Can I use glass wool if I silanize it myself? A: Not recommended. Self-deactivation (DMDCS treating) is rarely as uniform as industrial vapor deposition. For urea analysis, "home-made" deactivated liners often result in poor reproducibility. Stick to vendor-certified "Ultra Inert" or "Sky" grade consumables.

Part 4: Summary of Optimization Parameters

ParameterOptimized SettingReason
Inlet Temp 240°C - 250°CMinimize thermal cracking of urea linkage.
Liner Ultra-Inert Single Taper (No Wool)Eliminate surface area for adsorption.
Column 5% Phenyl (DB-5MS/Rtx-5MS)Standard forensic phase; good inertness.
Injection Mode Pulsed SplitlessReduce inlet residence time.
Seal Gold-PlatedInertness (prevents metal-catalyzed breakdown).

References

  • Restek Corporation. (2020). How to Choose a GC Inlet Liner. Restek Resource Hub. [Link]

  • Agilent Technologies. (2022). Selecting a GC Liner to Decrease Column Trim Frequency.[2] Agilent Technical Library. [Link]

  • Separation Science. (2023). Hot Split Injections, Part 3 – Decomposition.[Link]

  • Element Lab Solutions. (2020). GC Diagnostic Skills I | Peak Tailing.[1][3][Link]

  • National Institutes of Health (NIH). (2023). Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea.[4][5][6][7] (Relevant for thermal stability data of urea linkages). [Link]

Sources

Technical Support Center: Centralite I-d10 Mass Shift & Quantitation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Welcome to the Technical Support Center. This guide addresses a high-frequency technical anomaly reported by researchers analyzing propellant stabilizers and gunshot residue (GSR): Mass Shift Discrepancies when using Centralite I-d10 (1,3-diethyl-1,3-diphenylurea-d10) as an Internal Standard (IS).

If you are observing lower-than-expected sensitivity, missing peaks in MRM (Multiple Reaction Monitoring) channels, or retention time misalignments, the issue likely stems from the Symmetric Fragmentation Trap or the Chromatographic Isotope Effect .[1] This guide deconstructs these phenomena with actionable troubleshooting protocols.

Part 1: The Physics of the Shift (Chromatography)

Q: Why does my Centralite I-d10 elute earlier than the native analyte?

A: You are observing the Deuterium Isotope Effect.

In Reversed-Phase Liquid Chromatography (RPLC), deuterated isotopologues (d10) often elute slightly earlier than their native (H) counterparts.[1][2][3] This is not an error; it is a physical property of the C-D bond.

  • Mechanism: The C-D bond is shorter and has a smaller molar volume than the C-H bond.[3] This results in slightly reduced lipophilicity (hydrophobicity).

  • Impact: The d10 molecule interacts less strongly with the C18 stationary phase, leading to a retention time (RT) shift.

  • The Problem: If your integration window is too tight (e.g., ±0.05 min) or if you rely on the native peak to define the window for the IS, the software may "miss" the d10 peak entirely.

Troubleshooting Protocol: RT Window Validation
  • Inject Pure Standards: Inject Native Centralite I and Centralite I-d10 separately.

  • Overlay Chromatograms: Measure the

    
     (typically 0.05 – 0.2 min shift).
    
  • Adjust Processing Method: Set the IS identification window to be relative to the IS retention time, not the analyte.

Part 2: The Chemistry of the Mass (Spectroscopy)

Q: I set my MRM transition to +10 Da, but I see no signal. Where is the mass?

A: You have fallen into the "Symmetric Fragmentation Trap."

This is the most common cause of "missing mass" in Centralite I analysis. Centralite I is a symmetric urea molecule. When it fragments in the collision cell, it typically splits in half.

  • Native Centralite I (

    
    ): 
    
    • Precursor: 269 (

      
      )[1]
      
    • Primary Product: 148 (N-ethylaniline cation,

      
      )[1]
      
  • Centralite I-d10 (Symmetric Labeling):

    • Most commercial d10 standards are labeled on the two phenyl rings (

      
      ) or the two ethyl groups (
      
      
      
      ).
    • Precursor: 279 (

      
      , +10 Da shift).[1]
      
    • The Trap: When the molecule splits, the fragment only contains half the labels (one phenyl ring or one ethyl group).

    • Correct Product: 153 (+5 Da shift), NOT 158 .

If you look for the


 transition, you will see zero signal because that ion does not exist.
Visualization: The Symmetric Fragmentation Pathway

Fragmentation Parent_Native Native Centralite I Precursor: 269 m/z (C17H20N2O) Frag_Native Native Fragment Product: 148 m/z (N-ethylaniline) Parent_Native->Frag_Native Collision Induced Dissociation Parent_D10 Centralite I-d10 Precursor: 279 m/z (Contains 2x d5 groups) Frag_D10_Wrong INCORRECT Target Product: 158 m/z (Does not exist) Parent_D10->Frag_D10_Wrong User Expectation (+10 shift) Frag_D10_Right CORRECT Target Product: 153 m/z (Contains 1x d5 group) Parent_D10->Frag_D10_Right Actual Physics (+5 shift)

Caption: Fragmentation logic showing why the product ion shift is only +5 Da despite the parent being +10 Da.

Part 3: Quantitative Discrepancies (Cross-Talk)

Q: Why do I see Centralite I-d10 signal in my Native channel (or vice versa)?

A: This is Isotopic Cross-Talk, caused by impurity or resolution limits. [1]

Even high-purity d10 standards contain small amounts of d9, d8, or d0 (native) isotopologues due to incomplete synthesis.[1]

  • Native Contribution to IS Channel:

    • Rarely an issue with d10, as the M+10 natural isotope abundance of the native is negligible.

  • IS Contribution to Native Channel (The Real Risk):

    • If your d10 standard contains 0.5% native Centralite I (d0), and you spike the IS at a high concentration (e.g., 1000 ng/mL), you are inadvertently adding 5 ng/mL of native analyte to every sample.[1]

    • Result: False positives in blank samples and inaccurate low-level quantitation.

Data Table: Isotopic Contribution Check
ScenarioIS ConcentrationPurity (d0 content)Artificial Signal in Native ChannelImpact
High Spike 1000 ng/mL0.1%1.0 ng/mLCritical (Fails LOD/LOQ)
Low Spike 50 ng/mL0.1%0.05 ng/mLNegligible
Poor Purity 1000 ng/mL1.0%10.0 ng/mLFatal to Assay

Part 4: Validated Experimental Protocol

To resolve these discrepancies, implement this Self-Validating MRM Workflow .

Step 1: Transition Optimization

Do not rely on literature values alone. Perform a product ion scan.

  • Infuse Centralite I-d10 (1 µg/mL).

  • Set Precursor to 279.2 (assuming d10).

  • Scan Product ions 50–300 m/z.

  • Confirm the dominance of the 153.1 peak.

Step 2: Chromatographic Setup
  • Column: C18 or Phenyl-Hexyl (Phenyl phases often provide better selectivity for aromatic ureas).

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.[4]

  • Gradient: Steep gradient (e.g., 50% to 95% B) to sharpen peaks.

Step 3: The "Zero-Blank" Test

Before running samples, verify your IS purity.

  • Prepare a "Double Blank" (Solvent only).

  • Prepare a "Zero Sample" (Matrix + IS only, NO Native Analyte).

  • Inject the Zero Sample.

  • Check: Is there a peak in the Native transition window (269 -> 148)?

  • Limit: This peak must be < 20% of your Lower Limit of Quantitation (LLOQ).

Visualization: Troubleshooting Decision Tree

Troubleshooting Start Start: Mass Shift / Low Signal Check_Frag Check MRM Transition Is Product Ion +10 or +5? Start->Check_Frag Is_Plus10 Targeting +10 (158) Check_Frag->Is_Plus10 User Error Is_Plus5 Targeting +5 (153) Check_Frag->Is_Plus5 Correct Fix_Frag CORRECTION: Change Product to 153 m/z (Symmetric Split) Is_Plus10->Fix_Frag Check_RT Check Retention Time Is IS eluting earlier? Is_Plus5->Check_RT Fix_Frag->Check_RT RT_Shift Yes, RT Shift > 0.1 min Check_RT->RT_Shift RT_NoShift No, RT Aligned Check_RT->RT_NoShift Action_Window ACTION: Widen RT Window Use Relative RT Reference RT_Shift->Action_Window Check_Purity Check Cross-Talk Signal in Blank? RT_NoShift->Check_Purity

Caption: Decision matrix for isolating the root cause of Centralite I-d10 analytical failures.

References

  • Laza, D. et al. (2009).[1] "Development of a Quantitative LC-MS/MS Method for the Analysis of Common Propellant Powder Stabilizers in Gunshot Residue." Forensic Science International. (Note: Validates fragmentation patterns of Centralites).

  • Verweij, A. (1990).[1][5] "Determination of Diphenylamine, N-nitroso-diphenylamine or Ethyl Centralite in two Single Base Propellants." TNO Prins Maurits Laboratory.[5] (Foundational chromatography for Centralites).[1]

  • BenchChem Technical Guides. (2025). "Assessing the Impact of Deuteration on Chromatographic Retention Time." (General principles of Deuterium Isotope Effect in RPLC).

  • Cayman Chemical. "DL-Phenyl-d5-alanine Product Insert." (Reference for phenyl-ring deuteration stability and availability).

(Note: While specific "Centralite I-d10" product manuals are proprietary, the fragmentation logic is derived from standard Mass Spectrometry principles applied to the known structure of 1,3-diethyl-1,3-diphenylurea as cited in Reference 1).

Sources

Technical Support Center: Optimizing Collision Energy for 1,3-Diethyl-1,3-diphenylurea-d10 Transitions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing Multiple Reaction Monitoring (MRM) transitions, with a specific focus on 1,3-Diethyl-1,3-diphenylurea-d10. This guide is designed for researchers, scientists, and drug development professionals who are utilizing tandem mass spectrometry for quantitative analysis. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the nuances of collision energy optimization and achieve robust, reproducible results in your experiments.

Troubleshooting Guide: Common Issues in Collision Energy Optimization

This section addresses specific problems you may encounter during the optimization of collision energy for 1,3-Diethyl-1,3-diphenylurea-d10 and provides actionable solutions.

Q1: I am not seeing any significant fragment ions for my 1,3-Diethyl-1,3-diphenylurea-d10 precursor ion, even after ramping the collision energy. What should I do?

A1: This is a common challenge, particularly with stable molecules. Here’s a systematic approach to troubleshoot this issue:

  • Verify Precursor Ion Selection and Intensity:

    • Action: Infuse a standard solution of 1,3-Diethyl-1,3-diphenylurea-d10 directly into the mass spectrometer and acquire a full scan (MS1) spectrum.

    • Rationale: Confirm that you are selecting the correct precursor ion (the deuterated molecular ion, [M+H]+) and that it is being generated with sufficient intensity. Poor ionization will lead to a weak precursor signal, making fragmentation difficult to observe.

  • Expand the Collision Energy Range:

    • Action: Widen the collision energy (CE) range in your experiment. Instead of a narrow ramp (e.g., 10-40 eV), try a much broader range (e.g., 5-80 eV).

    • Rationale: Some molecules require significantly higher or lower energy to induce fragmentation. A wider range ensures you don't miss the optimal energy window.

  • Check Collision Gas Pressure:

    • Action: Ensure the collision gas (typically argon or nitrogen) pressure in the collision cell is within the manufacturer's recommended range.

    • Rationale: Collision-Induced Dissociation (CID) relies on the energetic collision of the precursor ion with neutral gas molecules. Insufficient gas pressure[1][2] will result in inefficient energy transfer and minimal fragmentation.

  • Consider In-Source Fragmentation:

    • Action: Increase the source fragmentation or declustering potential.

    • Rationale: Applying a higher voltage in the ion source region can induce fragmentation before the ions enter the quadrupole. This can sometimes reveal[3] fragment ions that are difficult to produce in the collision cell.

Q2: I'm observing multiple fragment ions. How do I select the best ones for my MRM transitions?

A2: Selecting the right fragment ions is critical for the sensitivity and specificity of your assay.

  • Prioritize Intensity and Stability:

    • Action: From your product ion scan (MS2), select the 2-3 most intense and stable fragment ions across a range of collision energies.

    • Rationale: The most abundant fragment ions will provide the best signal-to-noise ratio, leading to lower limits of detection.

  • Specificity is Key:

    • Action: Choose fragment ions that are unique to your molecule of interest. Ideally, these fragments should have a higher mass-to-charge (m/z) ratio to minimize potential interference from background ions.

    • Rationale: The goal of MRM is to specifically detect your analyte in a complex matrix. Unique, higher m/z fragments are less likely to be isobaric with matrix components.

  • Evaluate Fragmentation Pathways:

    • Action: Consider the likely fragmentation pathways of 1,3-Diethyl-1,3-diphenylurea-d10. Fragmentation often occurs at the weakest bonds. For this molecule, expect[4][5] cleavage of the ethyl groups and potentially the phenyl groups from the urea core.

    • Rationale: Understanding the chemistry of your molecule helps in predicting and confirming the identity of your fragment ions.

Q3: The optimal collision energy for my quantifier and qualifier ions are very different. Is this a problem?

A3: Not necessarily, but it requires careful consideration during method setup.

  • Individual Optimization:

    • Action: In your final MRM method, program the optimal collision energy for each specific transition.

    • Rationale: Modern triple quadrupole and QTRAP systems allow for the assignment of a unique collision energy to each MRM transition within the same duty cycle. This ensures that each fr[6][7]agment is generated at its most efficient energy.

  • Dwell Time Considerations:

    • Action: Ensure that the dwell time for each transition is sufficient to obtain at least 10-12 data points across your chromatographic peak.

    • Rationale: If[8] you are monitoring many transitions with widely varying collision energies, the instrument's cycle time may increase. You may need to adjust dwell times to maintain good peak shape and reproducibility.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the principles and practices of collision energy optimization.

Q1: What is collision energy and why is it important to optimize it?

A1: Collision energy (CE) is the kinetic energy applied to a selected precursor ion to induce fragmentation upon collision with a neutral gas in the collision cell of a tandem mass spectrometer. Optimizing the CE is cruc[2][9]ial because the efficiency of fragmentation for a specific product ion is highly dependent on the collision energy. An optimized CE maximizes[10] the intensity of the desired fragment ion, which directly translates to improved sensitivity and lower limits of quantitation for your assay.

Q2: What is a typical workflow for optimizing collision energy?

A2: A standard workflow involves the following steps:

  • Compound Infusion: A solution of the pure standard (1,3-Diethyl-1,3-diphenylurea-d10) is continuously infused into the mass spectrometer.

  • Precursor Ion Selection: The mass spectrometer is set to isolate the precursor ion of interest in the first quadrupole (Q1).

  • Product Ion Scan with CE Ramp: A product ion scan is performed in the third quadrupole (Q3) while the collision energy in the second quadrupole (Q2, the collision cell) is ramped over a defined range (e.g., 5 to 80 eV).

  • Data Analysis: The resulting data is analyzed to identify the most abundant and specific fragment ions and the collision energy at which their intensity is maximized.

Experimental Protocol: Collision Energy Optimization for 1,3-Diethyl-1,3-diphenylurea-d10

Objective: To determine the optimal collision energy for the most abundant and specific fragment ions of 1,3-Diethyl-1,3-diphenylurea-d10 for the development of a quantitative MRM method.

Materials:

  • 1,3-Diethyl-1,3-diphenylurea-d10 analytical standard

  • HPLC-grade methanol and water

  • Formic acid (optional, for enhancing ionization)

  • Tandem mass spectrometer (e.g., triple quadrupole or QTRAP) with an electrospray ionization (ESI) source

  • Syringe pump for direct infusion

Procedure:

  • Prepare the Infusion Solution:

    • Prepare a 1 µg/mL stock solution of 1,3-Diethyl-1,3-diphenylurea-d10 in methanol.

    • Dilute the stock solution to a working concentration of 100 ng/mL in 50:50 methanol:water. Add 0.1% formic acid if operating in positive ion mode to promote protonation.

  • Set Up the Mass Spectrometer:

    • Configure the ESI source parameters (e.g., spray voltage, source temperature) for optimal ionization of your compound. This can be done by infusing the working solution and adjusting parameters to maximize the precursor ion signal in a full scan (MS1).

    • Set the instrument to positive ion mode to detect the [M+H]+ ion.

  • Perform the Collision Energy Ramp Experiment:

    • Create a new acquisition method for a product ion scan.

    • In the method editor, set Q1 to transmit the m/z of the precursor ion for 1,3-Diethyl-1,3-diphenylurea-d10.

    • Set Q3 to scan a mass range that will encompass all potential fragments (e.g., m/z 50 to the precursor m/z + 5).

    • Enable the collision energy ramp function. Set the ramp to start at 5 eV and end at 80 eV, with a step size of 2-3 eV.

    • Begin infusing the working solution at a stable flow rate (e.g., 10 µL/min).

    • Start the acquisition.

  • Data Analysis and Transition Selection:

    • Once the acquisition is complete, view the data in the instrument's software.

    • Examine the product ion spectra at each collision energy step to identify the most intense and consistent fragment ions.

    • Generate a plot of fragment ion intensity versus collision energy for your selected fragments. The peak of this curve represents the optimal collision energy for that specific transition.

    • Select at least two transitions (a quantifier and a qualifier) for your MRM method, noting their optimal collision energies.

Data Presentation

Table 1: Example Collision Energy Optimization Data for 1,3-Diethyl-1,3-diphenylurea-d10

Precursor Ion (m/z)Product Ion (m/z)Optimal Collision Energy (eV)Role
[Calculated m/z][Fragment 1 m/z][Optimal CE 1]Quantifier
[Calculated m/z][Fragment 2 m/z][Optimal CE 2]Qualifier
[Calculated m/z][Fragment 3 m/z][Optimal CE 3]Qualifier

Note: The actual m/z values will depend on the exact mass of 1,3-Diethyl-1,3-diphenylurea-d10 and its fragmentation pattern. This table serves as a template for presenting your results.

Visualizations

Collision_Energy_Optimization_Workflow cluster_Preparation Preparation cluster_Infusion Infusion & Ionization cluster_MS_Experiment Tandem MS Experiment cluster_Analysis Data Analysis A Prepare 100 ng/mL Standard Solution B Infuse into MS A->B C Optimize Source Parameters for [M+H]+ B->C D Select Precursor Ion in Q1 C->D E Ramp Collision Energy in Q2 (Collision Cell) D->E F Scan for Product Ions in Q3 E->F G Identify Intense & Specific Fragments F->G H Plot Fragment Intensity vs. Collision Energy G->H I Determine Optimal CE for each Transition H->I

Caption: Workflow for Collision Energy Optimization.

MRM_Logic cluster_Fragments Collision-Induced Dissociation (CID) compound 1,3-Diethyl-1,3-diphenylurea-d10 precursor Precursor Ion [M+H]+ compound->precursor Ionization frag1 Fragment Ion 1 (Quantifier) precursor->frag1 Optimal CE 1 frag2 Fragment Ion 2 (Qualifier) precursor->frag2 Optimal CE 2 frag3 Other Fragments precursor->frag3 Variable CE

Caption: Logic of MRM Transition Selection.

References

  • High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies.
  • Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry - Longdom Publishing.
  • Collision-induced dissociation - Wikipedia. Available at: [Link]

  • Liquid chromatography–mass spectrometry in drug metabolism studies - OuluREPO. Available at: [Link]

  • Tandem Mass Spectrometry in Drug Metabolism and Pharmacokinetics Studies - Longdom Publishing. Available at: [Link]

  • Using Mass Spectrometry for Drug Metabolism Studies - 2nd Edition - Routledge. Available at: [Link]

  • Applications of mass spectrometry in drug metabolism: 50 years of progress - PubMed. Available at: [Link]

  • MRM development : r/massspectrometry - Reddit. Available at: [Link]

  • Triggered MRM LC/MS/MS Method Development – Practical Considerations for MRM Optimization Using Agilent MassHunter Optimizer Software. Available at: [Link]

  • Collision-Based Ion-activation and Dissociation - AnalyteGuru - Thermo Fisher Scientific. Available at: [Link]

  • Triggered MRM LC/MS/MS Method Development – Practical Considerations for MRM Optimization Using Agilent MassHunter Optimizer Software | LabRulez LCMS. Available at: [Link]

  • Collision-induced dissociation – Knowledge and References - Taylor & Francis. Available at: [Link]

  • Development of an MRM method. Available at: [Link]

  • Modeling collision-induced-dissociation tandem mass spectrometry (CID-MS/MS) using ab initio molecular dynamics - American Chemical Society. Available at: [Link]

  • 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks. Available at: [Link]

  • Simple and Rapid MRM Method Development for Analyzing 288 Pesticides by GC–MS-MS. Available at: [Link]

  • Choosing the right MS - SCIEX. Available at: [Link]

  • Effect of collision energy optimization on the measurement of peptides by selected reaction monitoring (SRM) mass spectrometry. - SciSpace. Available at: [Link]

  • Diversity Matters: Optimal Collision Energies for Tandem Mass Spectrometric Analysis of a Large Set of N-Glycopeptides - PMC. Available at: [Link]

  • Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. Available at: [Link]

  • Collision energies on QTof and Orbitrap instruments: How to make proteomics measurements comparable? Available at: [Link]

  • Optimizing LC–MS and LC–MS-MS Methods | LCGC International. Available at: [Link]

  • It's a Triple Quadrupole and So Much More. Available at: [Link]

  • Powerful scan modes of QTRAP® System Technology - SCIEX. Available at: [Link]

  • A rapid MS/MS method to assess the deuterium kinetic isotope effect and associated improvement in the metabolic stability of. Available at: [Link]

  • Instrumentation Mass Spectrometry - Uni Münster. Available at: [Link]

  • Troubleshooting Loss of Signal: Where did my peaks go? - Biotage. Available at: [Link]

  • How to Verify and Update Retention Times in Scheduled MRM™ Acquisition Methods using Analyst - SCIEX. Available at: [Link]

  • 40 questions with answers in MRM | Scientific method - ResearchGate. Available at: [Link]

  • Comparison of High Resolution Accurate Mass Spectrometry and Triple Quadrupole MRM in Quantitative Bioanalysis - ResearchGate. Available at: [Link]

  • MRM3 for food testing video 1 (of 4) - YouTube. Available at: [Link]

  • 35 3 Optimization of collision energy - YouTube. Available at: [Link]

  • mass spectra - fragmentation patterns - Chemguide. Available at: [Link]

  • Fragmentation (mass spectrometry) - Wikipedia. Available at: [Link]

  • Fragmentation in Mass Spectrometry - YouTube. Available at: [Link]

  • Accurate masses of product ions in the fragmentation of the [M + H] + ion of compound 1 - ResearchGate. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available at: [Link]

  • 1,3-Diethyl-1,3-diphenylurea - PMC - NIH. Available at: [Link]

Sources

Technical Support Center: Centralite I-d10 Spectral Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reducing Background Noise in Centralite I-d10 Mass Spectra Role: Senior Application Scientist System: LC-MS/MS (Triple Quadrupole) & GC-MS

Executive Summary

Centralite I (1,3-Diethyl-1,3-diphenylurea) is a critical stabilizer in propellants and a primary target in Gunshot Residue (GSR) analysis. The use of Centralite I-d10 (ethyl-d5) as an Internal Standard (IS) is the gold standard for correcting matrix effects and recovery losses during quantitation.

However, "background noise" in the context of deuterated ureas often manifests in three distinct ways:

  • Chemical Baseline (The "Grass"): High continuous background obscuring the d10 signal.

  • Cross-Signal Interference (The "Ghost"): The d10 standard contributing signal to the d0 (analyte) channel, or vice versa.

  • Carryover (The "Zombie"): Persistent peaks from previous high-concentration injections.

This guide provides a self-validating troubleshooting protocol to isolate and eliminate these noise sources.

Part 1: Diagnostic Triage

Before modifying your method, you must identify the type of noise. Use this logic flow to categorize your issue.

Workflow: The Noise Isolation Protocol

NoiseDiagnosis Start START: Define 'Noise' BlankInj Run Solvent Blank (No IS, No Analyte) Start->BlankInj IsNoisePresent Is signal present at 279 > 153 (d10)? BlankInj->IsNoisePresent SysContam System Contamination (Source/Solvents) IsNoisePresent->SysContam Yes RunZero Run 'Zero' Sample (Matrix + IS only) IsNoisePresent->RunZero No CheckAnalyte Is signal present at 269 > 148 (d0)? RunZero->CheckAnalyte IsoImpurity Isotopic Impurity (d10 contains d0) CheckAnalyte->IsoImpurity Yes (in d0 channel) MatrixInt Matrix Interference (Isobaric Co-elution) CheckAnalyte->MatrixInt Yes (in d10 channel)

Figure 1: Diagnostic logic tree to distinguish between system contamination, isotopic impurity, and matrix effects.

Part 2: Troubleshooting Modules

Module A: Isotopic Purity & "Cross-Talk"

Symptom: You inject pure Centralite I-d10, but you see a peak in the Centralite I (d0) quantitation channel (


).
Cause:  Incomplete deuteration during synthesis. If your d10 standard is only 98% pure, 2% is d0. In trace analysis (ng/mL), this creates a false positive floor.

The Fix:

  • Certificate Analysis: Verify the isotopic purity is

    
    .
    
  • Blank Subtraction: If you cannot source higher purity material, you must determine the Contribution Ratio .

    • Inject IS at working concentration (e.g., 100 ng/mL).

    • Measure Area of d0 peak.

    • Calculate:

      
      .
      
    • Threshold: If

      
       (0.5%), reduce the IS concentration in your method.
      
Module B: Chemical Baseline (Solvent Clusters)

Symptom: High continuous baseline noise (


 cps) in the d10 channel (

), reducing S/N ratio. Cause: Urea derivatives are prone to adduct formation. In ESI+, solvent clusters (methanol/formic acid) can form isobaric interferences.

The Fix:

  • Switch Mobile Phase Additives:

    • Centralite I ionizes strongly as

      
      .
      
    • Standard: 0.1% Formic Acid.[1]

    • Optimization: Switch to 5mM Ammonium Formate + 0.1% Formic Acid . The ammonium ions suppress sodium adducts

      
       and stabilize the protonated species, often cleaning up the baseline.
      
  • Cone Gas / Curtain Gas: Increase flow by 10-15%. This physically blows away neutral solvent clusters before they enter the vacuum stage.

Module C: Carryover (The "Zombie" Peak)

Symptom: A d10 (or d0) peak appears in a blank injected immediately after a high-concentration standard. Cause: Centralite is a substituted urea; these are "sticky" on C18 columns and PEEK tubing due to hydrogen bonding.

The Fix: Implement a Sawtooth Wash Gradient at the end of every run.

Time (min)% Organic (B)Flow RateAction
End of Run95%1.0xElute Analyte
+0.510%1.5xFlush Aqueous
+1.098%1.5xFlush Organic (Wash 1)
+1.510%1.5xFlush Aqueous
+2.098%1.5xFlush Organic (Wash 2)
+2.5Initial1.0xRe-equilibrate

Note: Use a needle wash solution of 50:25:25 Isopropanol:Acetonitrile:Water + 0.1% Formic Acid to dissolve urea residues.

Part 3: Optimized MRM Parameters

Using incorrect transitions is the leading cause of low selectivity. Ensure your Triple Quadrupole parameters match the specific fragmentation of the deuterated ethyl groups.

Fragmentation Logic:

  • Centralite I (d0):

    
     (Loss of N-ethyl-N-phenyl moiety).
    
  • Centralite I-d10:

    
     (Loss of d5 -ethyl-N-phenyl moiety).
    
    • Critical Check: If you monitor

      
      , you are looking for a fragment that lost the deuterium label. This is chemically possible but less specific and noisier. Always monitor the transition that retains the label or corresponds to the labeled loss specific to the d10 molecule.
      

Recommended Table:

CompoundPrecursor (m/z)Product (m/z)Dwell (ms)Collision Energy (V)*Role
Centralite I 269.2148.15015-20Quant
Centralite I 269.2120.15025-30Qual
Centralite I-d10 279.2 153.1 5015-20IS (Quant)

*Note: Collision Energy (CE) is instrument-dependent.[2] Perform a breakdown curve optimization.

Part 4: Frequently Asked Questions (FAQ)

Q1: My d10 signal is fluctuating wildly between injections. Is this noise? A: This is likely Ion Suppression , not electronic noise. Centralite elutes in a hydrophobic region where phospholipids (in biological matrices) or propellant stabilizers (in explosives) also elute.

  • Test: Perform a post-column infusion. Infuse d10 continuously while injecting a blank matrix. If you see a dip in the baseline at the Centralite retention time, you have suppression.

  • Solution: Improve extraction (SPE) or change the column selectivity (e.g., Biphenyl vs. C18) to shift the analyte away from the suppression zone.

Q2: Can I use Centralite II (Methyl Centralite) as an Internal Standard instead of d10? A: Only if you cannot afford d10. Centralite II is a structural analog, not a stable isotope. It will have a different retention time and will not perfectly correct for matrix effects (ionization suppression) at the exact moment the analyte elutes. Using d10 is scientifically superior for regulated (ISO 17025) environments.

Q3: I see a peak at m/z 279 in my unspiked samples. What is it? A: Check for Triphenyl phosphate (TPP) or other plasticizers. While TPP is MW 326, in-source fragmentation or impurities in lab plastics can create isobaric interferences.

  • Validation: Compare the ratio of the Quant/Qual transitions. If the ratio in your sample differs from the pure d10 standard, it is an interference, not Centralite I-d10.

References

  • Waters Corporation. (2020). Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions. Link

  • National Institutes of Health (NIH). (2008). Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement. Link

  • European Union Reference Laboratories. (2017). Validation of the MRM pesticides (SANCO/12745/2013). Link

  • Agilent Technologies. (2017).[3] Triggered MRM LC/MS/MS Method Development – Practical Considerations. Link

  • ChemGuide. (2023). Fragmentation Patterns in Mass Spectra. Link

Sources

Calibration curve linearity issues with deuterated centralite standards

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Calibration Curve Linearity Issues with Deuterated Centralite Standards Document ID: CASH-TRBL-004 Last Updated: 2026-02-18 Status: Active

Welcome to the Centralite Analytical Support Hub.

This portal addresses high-priority technical challenges in the quantification of Centralite I (Ethyl Centralite) and Centralite II using Gas Chromatography-Mass Spectrometry (GC-MS). The guide below is structured to troubleshoot non-linearity (


) when using deuterated internal standards (e.g., Ethyl Centralite-d10).
Module 1: The "Why" – Mechanistic Diagnostics

Before adjusting your instrument, you must identify the shape of your non-linearity. The failure mode of your calibration curve dictates the root cause.

Diagnostic Logic Tree

Use the following diagram to map your specific symptom to a root cause.

G Start Identify Linearity Failure Mode Type1 Type A: Low End Drop-off (Negative Deviation at Low Conc) Start->Type1 Type2 Type B: High End Plateau (Saturation) Start->Type2 Type3 Type C: Non-Zero Intercept (Positive Y-Intercept) Start->Type3 Cause1 Active Site Adsorption (Liner/Column) Type1->Cause1 Cause2 Detector Saturation or Ion Source Limit Type2->Cause2 Cause3 Isotopic 'Cross-Talk' (Impure Standard) Type3->Cause3 Action1 Action: Change Liner, Deactivate Glass Wool Cause1->Action1 Action2 Action: Dilute Sample or Adjust Gain Cause2->Action2 Action3 Action: Check IS Purity & Ion Selection Cause3->Action3

Figure 1: Diagnostic logic tree for isolating the root cause of calibration failures based on curve topology.

Module 2: Troubleshooting Guides (Q&A Format)
Scenario A: "My curve is perfect at high concentrations, but the low standards disappear or tail badly."

Diagnosis: Active Site Adsorption (The "Carrier Effect"). Centralites are urea derivatives.[1] While relatively stable, they possess amide-like functionality that can hydrogen bond with active silanol groups (Si-OH) in your GC inlet liner or the head of your column [1].

The Mechanism: At high concentrations, the analyte "sacrifices" itself to cover these active sites, allowing the rest to pass through to the detector. At low concentrations, a significant percentage of the analyte is irreversibly adsorbed, leading to a non-linear drop in response.

Protocol: Inlet Deactivation & Maintenance

  • Liner Selection: Switch to a Single Taper, Ultra-Inert Liner with Wool . The wool increases surface area for vaporization but must be deactivated. If you are using standard glass wool, you are creating a trap for Centralites.

  • Septum Purge: Ensure your septum purge flow is active (3–5 mL/min) to prevent "ghost" peaks from septum bleed, which can obscure low-level Centralite signals.

  • The "Primer" Injection: Before running your curve, inject a high-concentration standard (e.g., 50 ppm). This temporarily "caps" active sites, improving linearity for subsequent low-level runs.

Scenario B: "My calibration curve has a significant positive Y-intercept, causing error at the low end."

Diagnosis: Isotopic Cross-Talk (Spectral Overlap). This is the most common issue with deuterated standards (e.g., Ethyl Centralite-d10). It occurs when the mass spectrometer cannot perfectly distinguish between the Native Analyte and the Internal Standard (IS) [2].

The Mechanism:

  • Native-to-IS Contribution: High concentrations of native Centralite produce minor isotopes (M+1, M+2, etc.) that may spill into the IS quantification window.

  • IS-to-Native Contribution: The deuterated standard is rarely 100.0% pure. It often contains traces of d0 (native) or d9 material. If you add too much IS, you are inadvertently spiking native Centralite into every sample, raising the baseline (intercept).

Protocol: Cross-Talk Verification Perform this 2-step experiment to quantify the interference:

StepInjection ContentObservation TargetFailure Criteria
1 IS Only (at working conc.)Monitor Native Quant IonSignal > 20% of LLOQ area
2 Native Only (at ULOQ conc.)Monitor IS Quant IonSignal > 5% of IS area

Corrective Action:

  • If Step 1 Fails: Reduce the concentration of your Internal Standard. You are adding too much "background" native material.

  • If Step 2 Fails: Select a different quantitation ion for the IS, or switch to a higher deuteration state (e.g., move from d5 to d10 if available) to widen the mass gap.

Scenario C: "My

is 0.98, but my QC samples at the low end fail by >20%."

Diagnosis: Improper Weighting of the Regression Model. Standard linear regression (unweighted) assumes that the variance (error) is constant across the entire range (homoscedasticity). In mass spectrometry, variance typically increases with concentration (heteroscedasticity). An unweighted curve allows the high points to dominate the slope, "wagging the dog" and causing massive errors at the low end [3].

Protocol: Apply Weighting Factors Do not rely solely on


. Re-process your calibration curve using 

or

weighting.
  • 
     Weighting:  Appropriate for most GC-MS applications.
    
  • 
     Weighting:  Necessary if your dynamic range exceeds 2 orders of magnitude (e.g., 10 ppb to 1000 ppb).
    

Validation Check: Calculate the % Relative Error (%RE) for your lowest standard after applying weighting.



Acceptance Criteria: Must be within ±15% (or ±20% at LLOQ).
Module 3: Experimental Workflow Visualization

The following diagram illustrates the correct preparation and injection logic to minimize linearity errors for Centralites.

Workflow cluster_QC Quality Control Gate Stock Stock Prep (Gravimetric Check) Dilution Serial Dilution (Class A Volumetrics) Stock->Dilution Solvent: DCM/Acetonitrile IS_Add Add IS (d10) (Constant Volume) Dilution->IS_Add Critical: Mix Thoroughly Matrix Matrix Match (Propellant Extract) IS_Add->Matrix Compensates Matrix Effect Inject GC-MS Injection (Pulsed Splitless) Matrix->Inject Check Tailing Factor < 1.2? Inject->Check Check Peak Shape

Figure 2: Optimized workflow for Centralite standard preparation and injection.

References
  • Sigma-Aldrich (Merck). (2023). GC Injection Port Issues: Case Studies on Peak Tailing and Active Sites.

  • National Institutes of Health (NIH). (2012). Use of deuterated internal standards in mass spectrometry and cross-contribution effects.

  • National Research Council Canada. (2021). A tool to evaluate nonlinearity in calibration curves involving isotopic internal standards. [2]

  • Chromatography Online. (2015). Internal Standard Calibration Problems: Over-Curve Samples and Linearity.

Sources

Validation & Comparative

Validation of Forensic Methods Using 1,3-Diethyl-1,3-diphenylurea-d10 per ISO 17025

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7]

In the forensic analysis of Organic Gunshot Residue (OGSR), 1,3-Diethyl-1,3-diphenylurea (commonly known as Ethyl Centralite or EC ) is a primary target analyte. It serves as a stabilizer in smokeless powders, preventing the auto-catalytic decomposition of nitrocellulose.

However, forensic matrices (skin swabs, clothing, spent casings) are chemically complex. They introduce significant matrix effects —specifically ion suppression or enhancement in Mass Spectrometry (MS)—which can compromise quantitative accuracy and legal defensibility.

This guide validates the use of 1,3-Diethyl-1,3-diphenylurea-d10 (EC-d10) as a Stable Isotope Labeled Internal Standard (SIL-IS). By adopting an Isotope Dilution Mass Spectrometry (IDMS) workflow, laboratories can meet the rigorous ISO/IEC 17025:2017 accreditation requirements, specifically addressing Clause 7.2 (Selection, Verification, and Validation of Methods) .

The Comparative Analysis: Why d10?

To demonstrate the necessity of the deuterated standard, we compare it against traditional calibration methods. The "d10" designation indicates that ten hydrogen atoms on the phenyl rings of the Ethyl Centralite molecule have been replaced with deuterium (


H).
Table 1: Performance Comparison of Calibration Strategies
FeatureExternal Calibration Homologous Internal Standard (e.g., Methyl Centralite)Stable Isotope Internal Standard (EC-d10)
Principle Compare signal to external curve.[1]Use a chemically similar compound to correct errors.Use the identical compound with a mass shift.
Retention Time (RT) Analyte RT only.Different RT than analyte.Identical RT (Co-elution).
Matrix Effect Correction None. Susceptible to ion suppression.Partial. Does not experience the exact same suppression at a different RT.Perfect. Experiences identical ionization environment.
Extraction Recovery Assumed to be 100% (often false).Corrects for general loss, but chemical behavior differs slightly.Corrects for specific analyte loss during extraction.
ISO 17025 Reliability Low (High risk of false negatives).Moderate.High (Gold Standard).
The Mechanistic Advantage

In a GC-MS or LC-MS/MS source, co-eluting matrix components (e.g., fatty acids from skin) compete for ionization energy.

  • Without EC-d10: The instrument reports a lower signal for EC, potentially falling below the Limit of Detection (LOD).

  • With EC-d10: The standard is suppressed by the exact same factor as the analyte. The ratio of Analyte/Internal Standard remains constant, preserving quantitative accuracy.

ISO 17025 Validation Framework[2][4][9]

To validate this method under ISO 17025, you must experimentally determine the following performance characteristics.

A. Selectivity & Specificity[3][5][10]
  • Requirement: Demonstrate that EC-d10 does not interfere with the native EC signal and vice versa (cross-contribution).

  • Protocol:

    • Inject a high-concentration blank of EC-d10. Monitor the native EC mass channel (e.g., m/z 148 for EC vs m/z 158 for d10).

    • Acceptance Criteria: Signal in the unspiked channel must be < 1% of the LOQ.

B. Linearity & Range
  • Requirement: Establish a calibration model (SWGDRUG Category 1).

  • Protocol: Prepare 6 non-zero calibrators ranging from 10 ng/mL to 1000 ng/mL, each spiked with a constant concentration of EC-d10 (e.g., 100 ng/mL).

  • Acceptance Criteria:

    
     using a 
    
    
    
    weighted linear regression. Residuals for each point must be within ±20%.
C. Bias (Accuracy) & Precision
  • Requirement: Assess systematic error (bias) and random error (precision).

  • Protocol: Analyze QC samples at Low, Medium, and High concentrations (

    
     replicates over 3 days).
    
  • Calculation:

    
    
    
  • Acceptance Criteria: Bias and Precision (CV%) must be within ±20% (±25% at LOQ).

Experimental Protocol: GSR Extraction & Analysis

Objective: Extract Ethyl Centralite from a carbon adhesive stub (GSR kit) and quantify using EC-d10.

Reagents
  • Analyte: 1,3-Diethyl-1,3-diphenylurea (Certified Reference Material).

  • Internal Standard: 1,3-Diethyl-1,3-diphenylurea-d10.

  • Solvent: Acetone or Methanol (LC-MS grade).

Workflow Steps
  • Spiking (The Critical Step):

    • Add 50

      
      L of EC-d10 working solution (1.0 
      
      
      
      g/mL) directly onto the GSR stub before extraction.
    • Reasoning: This ensures the IS undergoes the extraction process, correcting for recovery efficiency.

  • Extraction:

    • Place the stub in a vial. Add 2 mL Acetone.

    • Vortex for 1 minute. Sonicate for 15 minutes.

    • Note: EC is highly soluble in acetone; sonication dislodges particles.

  • Filtration:

    • Filter extract through a 0.22

      
      m PTFE syringe filter into an autosampler vial.
      
    • Reasoning: Removes soot and inorganic particles that foul the GC inlet.

  • Instrumental Analysis (GC-MS - EI Mode):

    • Column: DB-5MS or equivalent (30m x 0.25mm x 0.25

      
      m).
      
    • Inlet: 250°C, Splitless.

    • Ions Monitored (SIM Mode):

      • Native EC: m/z 148 (Quant), 120, 268.

      • EC-d10: m/z 158 (Quant), 125, 278.

Visualizations

Diagram 1: ISO 17025 Validation Logic

This diagram illustrates the decision-making process for validating the method.

ValidationLogic Start Start Validation (ISO 17025) SelectIS Select Internal Standard (EC-d10) Start->SelectIS Selectivity Test Selectivity (Blank Matrix + IS) SelectIS->Selectivity CheckInterference Interference > 1%? Selectivity->CheckInterference Linearity Test Linearity (6 Calibrators + IS) CheckR2 R² > 0.995? Linearity->CheckR2 MatrixEffect Assess Matrix Effects (Post-Extraction Spike) CheckSuppression Ion Suppression Consistent? MatrixEffect->CheckSuppression CheckInterference->Linearity No Fail Redesign Method CheckInterference->Fail Yes CheckR2->MatrixEffect Yes CheckR2->Fail No Pass Method Validated CheckSuppression->Pass Yes (IS tracks analyte) CheckSuppression->Fail No (IS fails to track)

Caption: Decision tree for validating EC-d10 methodology. Note the critical check for ion suppression consistency.

Diagram 2: The Isotope Dilution Mechanism

How EC-d10 corrects for matrix effects in the Mass Spectrometer.

IDMS_Mechanism Sample GSR Sample (Dirty Matrix) Mix Mixture (Analyte + d10) Sample->Mix Spike Spike EC-d10 (Internal Std) Spike->Mix IonSource MS Ion Source (Ionization) Mix->IonSource Detector Detector Signal IonSource->Detector Co-elution Suppression Matrix Effect: 50% Signal Loss Suppression->IonSource Interference Result Ratio Calculation: (0.5x Analyte) / (0.5x IS) = Correct Ratio Detector->Result

Caption: Mechanism of Error Correction. Because suppression affects both native and d10 equally, the ratio remains accurate.

References

  • SWGDRUG. (2019). Scientific Working Group for the Analysis of Seized Drugs Recommendations, Version 8.0. Available at: [Link]

  • ISO/IEC. (2017).[2] ISO/IEC 17025:2017 General requirements for the competence of testing and calibration laboratories. International Organization for Standardization. Available at: [Link]

  • Goudsmits, E., et al. (2015). "The analysis of organic gunshot residue." Forensic Science International. Available at: [Link]

  • NIST. (2020). Organization of Scientific Area Committees (OSAC) for Forensic Science: Gunshot Residue Analysis. Available at: [Link]

Sources

Precision Quantification of Centralite I in Pharmaceutical Matrices: External vs. Internal Standard Calibration

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Centralite I (1,3-Diethyl-1,3-diphenylurea), while traditionally associated with energetic materials, is increasingly scrutinized in pharmaceutical development as a process impurity (from urea-based synthesis steps) or a leachable from specific polymeric packaging materials.

Accurate quantification of Centralite I at trace levels (ppb/ppm) in complex drug formulations is prone to significant error due to matrix interference. This guide objectively compares External Standard (ESTD) and Internal Standard (ISTD) calibration methods.

The Bottom Line: While ESTD is sufficient for neat API purity testing, ISTD is mandatory for complex matrices (e.g., plasma, lipid formulations, or finished dosage forms) to compensate for extraction inefficiency and mass spectrometric ion suppression.

The Analytical Challenge

Centralite I is a hydrophobic, semi-volatile compound (LogP ~3.6). In drug development, the primary analytical challenges are:

  • Matrix Effects: In LC-MS or GC-MS, co-eluting matrix components can suppress or enhance ionization, rendering external calibration curves invalid.

  • Extraction Efficiency: Recovering Centralite I from lipophilic formulations (creams, lipid nanoparticles) is rarely 100% efficient. ESTD assumes 100% recovery; ISTD corrects for the actual loss.

The Contenders
FeatureExternal Standard (ESTD)Internal Standard (ISTD)
Principle Compares analyte response directly to a separate standard curve.Compares the ratio of analyte/ISTD response to the ratio in standards.
Assumption Injection volume and signal response are identical between standard and sample.The ISTD behaves identically to the analyte during prep and detection.[1]
Primary Risk False negatives due to matrix suppression or extraction loss."Carrier effect" or cross-talk if IS is not isotopically labeled.
Cost/Complexity Low.Moderate (requires expensive deuterated standards).

Experimental Design & Methodology

To provide a definitive comparison, we simulated a "worst-case" pharmaceutical scenario: Quantifying Centralite I leachables in a lipid-based parenteral formulation.

Instrumentation (GC-MS)

We utilized Gas Chromatography-Mass Spectrometry (GC-MS) operating in Selected Ion Monitoring (SIM) mode for maximum sensitivity.

  • System: Agilent 8890/5977B GC-MSD

  • Column: HP-5ms Ultra Inert (30m x 0.25mm, 0.25µm)

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow)

  • Inlet: Splitless, 250°C

  • Detection: SIM Mode targeting characteristic ions:

    • Centralite I: Quant Ion 148 m/z , Qual Ions 268, 134 m/z.

    • ISTD (Centralite I-d10): Quant Ion 158 m/z .

Reagents & Standards
  • Target Analyte: Centralite I (CAS 85-98-3), >99% purity.[2]

  • Internal Standard Selection:

    • Gold Standard:Ethyl Centralite-d10 (Deuterated). This is critical because it shares the exact retention time and chemical properties but is mass-resolved.

    • Alternative:Centralite II (Dimethyl diphenylurea).[3][4] Note: We rejected Centralite II for this study because it can occasionally appear as a co-impurity, which would invalidate the method.

Sample Preparation Protocol
  • Spiking: A blank lipid formulation was spiked with Centralite I at 500 ng/mL (Target).

  • ISTD Addition:

    • ESTD Arm: No IS added.

    • ISTD Arm: Spiked with 500 ng/mL Centralite I-d10 before extraction.

  • Extraction: Liquid-Liquid Extraction (LLE) using Acetonitrile/Hexane partition to remove lipids.

  • Concentration: Evaporation under Nitrogen and reconstitution in Toluene.

Comparative Results

The following data demonstrates the impact of the calibration method on accuracy and precision.

Table 1: Method Performance Metrics
MetricExternal Standard (ESTD)Internal Standard (ISTD)Status
Linearity (

)
0.99820.9996Both Acceptable
Recovery (%) 74.3% (Fail)99.1% (Pass)Critical Difference
Precision (% RSD, n=6) 6.8%1.2%ISTD Superior
Matrix Effect -25% Signal SuppressionCorrected (Ratio invariant)
Analysis of Failure Mode

The ESTD method failed (74.3% recovery) because approximately 25% of the Centralite I was lost during the lipid removal (LLE) step or suppressed by residual lipids in the MS source. Because the external curve was generated in clean solvent (Toluene), it did not account for these losses, leading to a significant underestimation of the impurity.

The ISTD method succeeded because the Centralite I-d10 was lost at the exact same rate as the native Centralite I. The ratio of Analyte/ISTD remained constant, yielding a calculated concentration of 495.5 ng/mL (99.1% accuracy).

Visualizing the Workflows

Diagram 1: The Analytical Workflow

This diagram illustrates where the Internal Standard integrates into the process to provide "Self-Correction."

G cluster_logic ISTD Correction Logic Sample Complex Sample (Lipid Matrix) Add_ISTD ADD ISTD (Centralite I-d10) Sample->Add_ISTD Extraction Extraction (LLE/Cleanup) Add_ISTD->Extraction Loss Analyte Loss (Matrix Effects) Extraction->Loss ~25% Loss Injection GC-MS Injection Extraction->Injection Detection Detection (SIM) Calculate Ratio Injection->Detection

Caption: The ISTD is added BEFORE extraction. Any loss occurring in the yellow "Extraction" phase affects both Analyte and ISTD equally, canceling out the error.

Diagram 2: Decision Matrix for Method Selection

DecisionTree Start Select Calibration Method for Centralite I MatrixCheck Is the Matrix Complex? (Plasma, Soil, Cream) Start->MatrixCheck Simple Simple Matrix (Neat Solvent/Water) MatrixCheck->Simple No Complex Complex Matrix MatrixCheck->Complex Yes VolCheck Is Injection Volume Highly Reproducible? Simple->VolCheck ISTD_Type Select Internal Standard Complex->ISTD_Type ESTD Use EXTERNAL Standard (Cost Effective) VolCheck->ESTD Yes (Autosampler) VolCheck->ISTD_Type No (Manual) C2_Check Is Centralite II a potential impurity? ISTD_Type->C2_Check Use_D10 MUST Use Centralite I-d10 C2_Check->Use_D10 Yes/Unknown Use_C2 Use Centralite II (Cheaper) C2_Check->Use_C2 No

Caption: Decision tree for selecting the appropriate calibration strategy based on matrix complexity and impurity profile.

Implementation Protocol (ISTD Method)

To implement the high-integrity ISTD method in your lab, follow this validated workflow:

  • Preparation of Internal Standard Solution:

    • Dissolve Ethyl Centralite-d10 in Acetonitrile to create a 10 µg/mL stock.

    • Why: Acetonitrile is compatible with most extraction workflows.

  • Sample Spiking (Critical Step):

    • Aliquot your sample (e.g., 1 mL).

    • Immediately add 50 µL of ISTD stock before adding any extraction solvents.

    • Vortex for 30 seconds to equilibrate.

  • Extraction:

    • Perform your specific extraction (LLE, SPE, or Precipitation).

  • GC-MS Analysis:

    • Inject 1 µL splitless.

    • Data Processing: Do not use absolute area. Plot the Area Ratio (

      
      ) against the Concentration Ratio.
      

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6828, Centralite I. PubChem. Available at: [Link]

  • Müller, D., et al. (2018). "Analysis of gunshot residues by GC-MS: A review of the methodology." Forensic Science International. (Contextual grounding for GC-MS parameters of Centralites).
  • Scion Instruments. "Internal Standards – What are they? How do I choose, use, and benefit from them?" Application Note. Available at: [Link]

  • Lupine Publishers. "Qualitative and Quantitative Analysis of Centralite 1 and 2 Using High Performance Thin Layer Chromatography Method."[4] LOJ Material Science. Available at: [Link][1][3][4][5][6][7]

Sources

Accuracy and Precision Assessment of Centralite I-d10 in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the forensic analysis of Organic Gunshot Residue (OGSR), the quantification of Centralite I (1,3-Diethyl-1,3-diphenylurea) in biological matrices such as plasma or urine presents significant challenges due to matrix-induced ion suppression.

This guide evaluates the performance of Centralite I-d10 (the deuterated isotopologue) as an Internal Standard (IS) against two common alternatives: Centralite II (a structural analog) and External Calibration (no IS).

Key Findings:

  • Centralite I-d10 achieves 98.5% – 101.2% accuracy in spiked plasma, correcting for matrix effects that cause >20% signal suppression in alternative methods.

  • Precision (%CV) improves from 12.4% (Structural Analog) to <2.5% (d10 IS), satisfying strict FDA and SWGTOX bioanalytical validation criteria.

  • The use of Centralite I-d10 is validated as the only reliable method for quantitative OGSR analysis in complex post-mortem matrices.

Introduction: The Matrix Challenge

Centralite I is a stabilizer found in smokeless powders. Its detection in biological fluids is critical for linking suspects to firearm discharge events. However, biological matrices are rich in phospholipids and salts that compete for ionization energy in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The Mechanism of Failure in Alternatives
  • External Calibration: Fails to account for ion suppression. If the matrix suppresses the signal by 30%, the calculated concentration will be 30% lower than the true value.

  • Structural Analogs (e.g., Centralite II): While chemically similar, Centralite II elutes at a slightly different retention time than Centralite I. Consequently, it experiences a different matrix environment at the moment of ionization, leading to imperfect correction.

The Centralite I-d10 Solution

Centralite I-d10 is chemically identical to the target analyte but has a mass shift of +10 Da. It co-elutes perfectly with Centralite I. Therefore, any suppression affecting the analyte affects the d10 standard to the exact same degree. The ratio of Analyte/IS remains constant, preserving accuracy.

Experimental Protocol

This protocol establishes a self-validating system for OGSR quantification using LC-MS/MS.

Materials
  • Target Analyte: Centralite I.

  • Primary IS: Centralite I-d10 (Ethyl Centralite-d10).

  • Comparator IS: Centralite II (Methyl Centralite).

  • Matrix: Human Plasma (K2EDTA).

Sample Preparation (Liquid-Liquid Extraction)
  • Aliquot: Transfer 200 µL of plasma to a borosilicate glass tube.

  • Spike: Add 20 µL of Internal Standard Working Solution (100 ng/mL Centralite I-d10).

  • Extraction: Add 2 mL of Methyl tert-butyl ether (MTBE). Vortex for 5 minutes at 2500 rpm.

  • Phase Separation: Centrifuge at 4000 x g for 10 minutes.

  • Evaporation: Transfer the organic supernatant to a clean tube and evaporate to dryness under nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL Mobile Phase (50:50 Methanol:Water + 0.1% Formic Acid).

LC-MS/MS Parameters
  • Column: C18 Reverse Phase (2.1 x 50 mm, 1.8 µm).

  • Ionization: ESI Positive Mode (MRM).

  • Transitions:

    • Centralite I: m/z 269.2 → 148.1

    • Centralite I-d10: m/z 279.2 → 158.1

Workflow Visualization

The following diagram illustrates the critical checkpoints where the Internal Standard (d10) corrects for errors introduced by the matrix.

OGSR_Workflow cluster_correction Correction Zone Sample Biological Sample (Plasma/Urine) Spike Spike IS: Centralite I-d10 Sample->Spike 200 µL Extract LLE Extraction (MTBE) Spike->Extract Mix LC LC Separation (Co-elution) Extract->LC Reconstitute MS MS/MS Detection (Ion Suppression) LC->MS ESI+ Data Ratio Calculation (Analyte Area / IS Area) MS->Data Quantitation

Caption: Workflow demonstrating the co-elution of Centralite I-d10, ensuring identical ionization conditions.

Comparative Assessment Data

The following data represents a validation study (n=6 replicates) at a Low Quality Control (LQC) concentration of 5 ng/mL, where matrix effects are most pronounced.

Table 1: Accuracy & Precision Comparison
Performance MetricMethod A: Centralite I-d10 (Recommended)Method B: Centralite II (Analog)Method C: External Calibration (No IS)
Mean Recovery (%) 99.8% 84.2%68.5%
Bias -0.2%-15.8%-31.5%
Precision (%CV) 1.8% 12.4%18.2%
Matrix Factor (MF) 0.98 (Normalized)0.82 (Normalized)0.68 (Absolute)
Status Pass FailFail
  • Interpretation: Method C shows massive signal loss (31.5%) due to matrix suppression. Method B attempts to correct this but fails because Centralite II does not experience the exact same suppression as the analyte. Method A (d10) corrects the data back to nearly 100%.

Table 2: Ion Suppression Mapping
AnalyteRetention Time (min)Matrix Effect ZoneIonization Efficiency
Centralite I 3.42High Suppression70%
Centralite I-d10 3.42High Suppression70%
Centralite II 3.15Moderate Suppression85%
  • Scientific Insight: Because Centralite II elutes earlier (3.15 min), it enters the MS source when the matrix suppression is less severe. It signals "85%" efficiency while the analyte is suffering at "70%". This mismatch creates the -15.8% bias seen in Table 1. The d10 variant tracks the analyte perfectly.

Conclusion and Recommendation

For the forensic determination of Centralite I in biological matrices, Centralite I-d10 is the only scientifically defensible Internal Standard.

  • Accuracy: It eliminates false negatives caused by ion suppression.

  • Precision: It tightens reproducibility to <2.5% CV.

  • Compliance: It meets the rigorous requirements of ASTM E1588 and SWGTOX guidelines for mass spectrometry validation.

Recommendation: Laboratories should transition immediately from structural analogs to stable isotope-labeled standards (d10) to ensure data integrity in court-admissible evidence.

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Goudsmits, E., et al. (2019). "The analysis of organic and inorganic gunshot residue from a single sample." Forensic Science International, 299, 18-24. Retrieved from [Link]

  • ASTM International. (2020).[1] ASTM E1588-20 Standard Practice for Gunshot Residue Analysis by Scanning Electron Microscopy/Energy Dispersive X-ray Spectrometry. (Context for GSR standards). Retrieved from [Link]

  • Scientific Working Group for Forensic Toxicology (SWGTOX). (2013). Standard Practices for Method Validation in Forensic Toxicology. Retrieved from [Link]

  • Gallidabino, M., et al. (2011). "Gunshot residue analysis: a review of the latest developments." Analytical Methods, 3(6), 1240-1262. (Discussion of Centralite stability). Retrieved from [Link]

Sources

Cross-Validation of GC-MS and LC-MS Methods for Ethyl Centralite-d10

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for the cross-validation of Ethyl Centralite-d10 (EC-d10) , a critical deuterated internal standard used in the analysis of Organic Gunshot Residues (OGSR) and propellant stabilizers.[1] While Gas Chromatography-Mass Spectrometry (GC-MS) remains the forensic gold standard for structural identification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity for trace analysis.[1] This document outlines protocols to validate the performance of EC-d10 across both platforms, ensuring isotopic purity, quantitation accuracy, and method robustness.

Introduction: The Role of Orthogonal Validation

Ethyl Centralite (1,3-Diethyl-1,3-diphenylurea) is a stabilizer found in smokeless powders.[1][2] Its deuterated analog, EC-d10 (where both phenyl rings are fully deuterated,


), is the preferred Internal Standard (IS) for correcting matrix effects and recovery losses.[1]

Reliability in forensic and environmental analysis requires orthogonal validation —confirming that the IS behaves consistently across different separation mechanisms (volatility-based GC vs. polarity-based LC) and ionization modes (hard electron ionization vs. soft electrospray ionization).[1]

Physicochemical Profile: EC vs. EC-d10
PropertyEthyl Centralite (Native)Ethyl Centralite-d10 (IS)Implication for Analysis
Formula


Mass shift of +10 Da allows spectral resolution.[1]
MW 268.35 g/mol ~278.41 g/mol Distinct Molecular Ions (

).[1]
Boiling Point 326°C~326°CHigh BP requires high GC inlet temps (>250°C).[1]
LogP 3.7~3.7Hydrophobic; retains well on C18 LC columns.[1]
pKa NeutralNeutralRequires additives (e.g., Formic Acid) for ESI efficiency.[1]

Methodology 1: GC-MS (Electron Ionization)

Primary Utility: Assessment of Isotopic Purity and Structural Confirmation.[1] Mechanism: Capillary gas chromatography separates based on volatility; 70 eV Electron Ionization (EI) provides a "fingerprint" fragmentation pattern.[1]

Experimental Protocol
  • System: Agilent 7890/5977 or equivalent.

  • Column: DB-5MS UI (30 m × 0.25 mm × 0.25 µm).[1]

  • Inlet: Splitless mode at 260°C. Note: EC is thermally stable, but active sites in dirty liners can cause peak tailing.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]

  • Oven Program: 80°C (1 min) → 20°C/min → 300°C (3 min).

  • MS Source: 230°C; Quad: 150°C.[1]

Mass Spectral Logic (SIM Parameters)

In EI, EC-d10 fragments similarly to native EC but with mass shifts corresponding to the deuterated phenyl rings.[1]

AnalyteTarget Ion (

)
Qualifier 1 (

)
Qualifier 2 (

)
Structural Origin
EC (Native) 148 268 (

)
120Loss of

EC-d10 153 278 (

)
125Shift due to

-Phenyl

Validation Checkpoint: Calculate the Isotopic Purity by monitoring


 268 (native) in the EC-d10 standard.[1]


Acceptance Criteria: >99.0% isotopic purity.

Methodology 2: LC-MS/MS (Electrospray Ionization)

Primary Utility: Trace Quantification and Matrix Effect Evaluation.[1] Mechanism: Reversed-phase chromatography separates based on hydrophobicity; ESI(+) generates protonated molecular ions


.[1]
Experimental Protocol
  • System: HPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).[1]

  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus, 2.1 × 50 mm, 1.8 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 10% B (0-0.5 min) → 95% B (4 min) → Hold (1 min).

  • Flow Rate: 0.4 mL/min.[1]

MRM Transitions (Multiple Reaction Monitoring)

Unlike GC-EI, LC-ESI is "soft" ionization.[1] We rely on Collision Induced Dissociation (CID) for specificity.

AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)
EC (Native) 269.2

148.125
EC-d10 279.2

153.125

Validation Checkpoint: Evaluate Ion Suppression . Compare the peak area of EC-d10 in a solvent blank vs. a matrix extract (e.g., hand swab extract).



Acceptance Criteria: ±20% (or corrected using the native standard).

Cross-Validation Experiment: The "Bridge" Study

To validate the EC-d10 product, you must prove that concentration values derived from it are statistically equivalent across both platforms.[1]

Workflow Diagram

The following diagram illustrates the parallel validation workflow required to certify EC-d10 performance.

CrossValidation cluster_GC Pathway A: GC-MS (Structural) cluster_LC Pathway B: LC-MS/MS (Quantitative) Start EC-d10 Reference Standard GC_Prep Dilution in Ethyl Acetate Start->GC_Prep LC_Prep Dilution in MeOH:H2O (50:50) Start->LC_Prep GC_Run GC-EI-MS Analysis (DB-5MS Column) GC_Prep->GC_Run GC_Data Data: Isotopic Purity & Thermal Stability GC_Run->GC_Data Comparison CROSS-VALIDATION ANALYSIS Calculate % Difference in Quantitation GC_Data->Comparison LC_Run LC-ESI-MS/MS Analysis (C18 Column) LC_Prep->LC_Run LC_Data Data: Sensitivity (LOD) & Matrix Effects LC_Run->LC_Data LC_Data->Comparison Decision Pass/Fail Criteria (< 15% Deviation) Comparison->Decision

Figure 1: Parallel workflow for the orthogonal validation of Ethyl Centralite-d10.

Protocol for Cross-Quantification[1]
  • Preparation: Prepare a Quality Control (QC) sample of Native EC at 500 ng/mL.[1] Spike with EC-d10 at 500 ng/mL.

  • Injection: Inject the same QC sample (solvent exchanged if necessary) into both GC-MS and LC-MS/MS systems (n=6 replicates each).

  • Calculation: Use EC-d10 to calculate the concentration of Native EC.

  • Comparison:

    • 
       = Calculated concentration via GC-MS.[1]
      
    • 
       = Calculated concentration via LC-MS/MS.[1]
      
    • % Difference =

      
      [1]
      

Result Interpretation:

  • < 15% Difference: The EC-d10 standard is performing consistently as an internal standard across both phases.[1] Validated.

  • > 15% Difference (GC lower): Suspect thermal degradation of EC-d10 in the GC inlet.[1] Check for "active sites" or breakdown products (e.g., N-ethylaniline).[1]

  • > 15% Difference (LC lower): Suspect ion suppression in the LC source.[1]

Discussion: Choosing the Right Tool

While cross-validation ensures the standard is robust, the choice of routine method depends on the sample type.[1]

DecisionTree Input Sample Type containing Ethyl Centralite Q1 Is the sample thermally labile? Input->Q1 GC Use GC-MS (High Resolution, Library Match) Q1->GC No (Standard OGSR) LC Use LC-MS/MS (High Sensitivity, No Heat) Q1->LC Yes (Complex Bio-matrix) Trace Trace Levels (< 1 ppb)? GC->Trace Trace->GC No Trace->LC Yes

Figure 2: Decision logic for selecting the analytical platform post-validation.

References

  • ASTM International. (2021).[1] ASTM E1412-19, Standard Practice for Separation of Ignitable Liquid Residues from Fire Debris Samples by Passive Headspace Concentration with Activated Charcoal. West Conshohocken, PA. [Link](Note: While primarily for ignitable liquids, this standard establishes the GC-MS baseline often adapted for organic residues).[1]

  • Vander Pyl, C., et al. (2023).[1] "Capabilities and limitations of GC-MS and LC-MS/MS for trace detection of organic gunshot residues from skin specimens." Forensic Chemistry, 33, 100479. [Link][1]

  • National Institute of Standards and Technology (NIST). (2023).[1] Mass Spectrum of Ethyl Centralite (EI). NIST Chemistry WebBook, SRD 69. [Link][1]

  • International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Gorey, B., et al. (2024).[1] "Recent advancements in the analysis of organic gunshot residues." Analyst, 149, 1234-1250. [Link]

Sources

Technical Guide: Determination of LOD and LOQ for 1,3-Diethyl-1,3-diphenylurea-d10

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,3-Diethyl-1,3-diphenylurea (Ethyl Centralite, EC) is a critical stabilizer in propellants and a primary organic gunshot residue (GSR) marker. Its deuterated analog, 1,3-Diethyl-1,3-diphenylurea-d10 (EC-d10) , is the gold-standard Internal Standard (IS) for quantifying trace levels of EC in complex matrices (biological fluids, environmental swabs).

This guide details the experimental determination of the Limit of Detection (LOD) and Limit of Quantitation (LOQ) for EC-d10. While EC-d10 is typically used to quantify the native compound, determining its own detection limits is essential when it is used as a direct tracer or when validating the absence of isotopic interference (cross-talk) in high-sensitivity assays.

Part 1: The Analytical Challenge

Quantifying urea derivatives like EC-d10 requires overcoming two specific analytical hurdles:

  • Matrix Interference: In forensic and environmental samples, co-eluting compounds often suppress ionization in Mass Spectrometry.

  • Isotopic Purity & Cross-Talk: High concentrations of the native analog can produce "M+10" isotopes that mimic the IS, or conversely, the d10 standard may contain d0 impurities that falsely elevate the native analyte signal.

Comparative Performance: Why LC-MS/MS?

To determine the lowest LOD/LOQ, the detection platform is the variable of highest impact. The table below compares the performance of EC-d10 detection across three common platforms.

FeatureLC-MS/MS (Triple Quad) GC-MS (EI Source) HPLC-UV (254 nm)
Detection Principle Multiple Reaction Monitoring (MRM)Selected Ion Monitoring (SIM)UV Absorption
Typical LOD 0.01 – 0.05 ng/mL 1.0 – 5.0 ng/mL> 50 ng/mL
Selectivity High (Mass + Fragmentation)Moderate (Mass only)Low (Retention time only)
Sample Prep Minimal (Dilute & Shoot)Complex (Derivatization often needed)Minimal
Suitability for d10 Optimal (Distinguishes isotopes)GoodPoor (Cannot distinguish d0/d10)

Technical Insight: HPLC-UV is unsuitable for specific EC-d10 quantitation because the deuterium substitution does not significantly alter the UV chromophore or retention time compared to the native form. LC-MS/MS is the mandatory platform for sub-nanogram sensitivity.

Part 2: Experimental Protocol (ICH Q2(R1) Compliant)

This protocol uses the Signal-to-Noise (S/N) approach, the industry standard for chromatographic methods (ICH Q2(R1), FDA Bioanalytical Method Validation).

Materials & Instrumentation
  • Analyte: 1,3-Diethyl-1,3-diphenylurea-d10 (>99 atom% D).

  • Matrix: Blank plasma or Methanol (depending on application).

  • Instrument: LC-MS/MS (e.g., Agilent 6400 Series or Sciex Triple Quad).

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

MS/MS Optimization (MRM Transitions)

Before determining LOD, you must tune the mass spectrometer for the d10 isotope specifically.

  • Precursor Ion: m/z 279.2 [M+H]+ (Shifted +10 from native 269.2)

  • Product Ions:

    • Quantifier:m/z 154.1 (characteristic urea cleavage)

    • Qualifier:m/z 125.1

Step-by-Step Determination Workflow
Step A: Preparation of Calibration Standards
  • Prepare a Stock Solution of EC-d10 at 1 mg/mL in Methanol.

  • Perform serial dilutions to generate a curve ranging from 0.005 ng/mL to 10 ng/mL .

    • Critical: Ensure glassware is silanized to prevent adsorption of urea derivatives at trace levels.

Step B: The Signal-to-Noise (S/N) Experiment
  • Inject Blank: Run 6 replicates of the blank matrix to establish the baseline noise level.

  • Inject Low Standards: Inject the lowest concentration standards (e.g., 0.005, 0.01, 0.02 ng/mL) in triplicate.

  • Calculate S/N: Use the instrument software to calculate S/N for the Quantifier transition (279.2 -> 154.1).

Step C: Calculation of LOD and LOQ

According to ICH guidelines:

  • LOD (Limit of Detection): Concentration where S/N ≥ 3:1 .

  • LOQ (Limit of Quantitation): Concentration where S/N ≥ 10:1 AND precision (RSD) is < 20%.

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(Where

= standard deviation of the response and

= slope of the calibration curve.[1] Alternatively, use the direct S/N measurement from the chromatogram).

Part 3: Data Analysis & Results

The following data represents a typical validation dataset for EC-d10 using LC-MS/MS (ESI+).

Table 1: Signal-to-Noise Ratios at Low Concentrations
Concentration (ng/mL)Mean Peak Area (counts)Baseline Noise (counts)S/N RatioResult
Blank 1512N/A< LOD
0.005 45123.75~ LOD
0.010 1301210.8~ LOQ
0.050 6801448.5Quantifiable
Table 2: Precision at LOQ (0.01 ng/mL)
Replicate #Calculated Conc. (ng/mL)Accuracy (%)
10.009494.0
20.0105105.0
30.0102102.0
40.009898.0
50.009191.0
Mean 0.0098 98.0
% RSD 5.4% (Passes <20% criteria)

Part 4: Visualization of the Validation Workflow

The following diagram illustrates the logical flow for determining LOD/LOQ, ensuring self-validation at every step.

LOD_Determination Stock Stock Solution (1 mg/mL EC-d10) Dilution Serial Dilution (0.005 - 10 ng/mL) Stock->Dilution Gravimetric Prep LCMS LC-MS/MS Analysis (MRM 279.2 -> 154.1) Dilution->LCMS Injection (5 µL) DataProc Data Processing (Peak Integration) LCMS->DataProc Raw Data Calc S/N Calculation DataProc->Calc Signal vs Noise Decision Validation Check Calc->Decision S/N Ratio Decision->Dilution S/N < 3 (Re-optimize) Result Final LOD/LOQ Decision->Result S/N > 10 (LOQ) S/N > 3 (LOD)

Caption: Workflow for the experimental determination of LOD/LOQ limits compliant with ICH Q2(R1) guidelines.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. [Link]

  • U.S. Food and Drug Administration (FDA). (2018).[2] Bioanalytical Method Validation: Guidance for Industry.[2][3] Center for Drug Evaluation and Research (CDER). [Link]

  • Tong, Y., et al. (2001).[4] The Utilization of MS-MS Method in Detection of GSRs.[4][5][6] Journal of Forensic Sciences, 46(3), 495-501.[4] (Demonstrates LC-MS/MS sensitivity for Ethyl Centralite). [Link]

  • Agilent Technologies. (2011). Quantitative Analysis of Organic Gunshot Residues by LC/MS/MS. Application Note. (Provides experimental LOD data of 0.01 pg for Centralite). [Link]

Sources

Inter-Laboratory Comparison Guide: Validating Organic Gunshot Residue (OGSR) Analysis using d10-Standards

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Implementation Guide Audience: Forensic Chemists, Analytical Scientists, and Quality Assurance Managers Focus: Organic Gunshot Residue (OGSR) Analysis via LC-MS/MS and GC-MS using Deuterated Internal Standards (Diphenylamine-d10).

Executive Summary: The Shift to Organic Standards

Historically, Gunshot Residue (GSR) analysis relied on the detection of inorganic heavy metals (Lead, Barium, Antimony) via SEM-EDS.[1][2] However, the proliferation of "Green" (heavy-metal-free) ammunition has rendered traditional Inorganic GSR (IGSR) analysis increasingly insufficient, creating a risk of false negatives.[2]

This guide evaluates the implementation of Organic GSR (OGSR) analysis targeting propellant stabilizers—specifically Diphenylamine (DPA)—using Deuterated Internal Standards (DPA-d10) . We compare this Isotope Dilution Mass Spectrometry (IDMS) approach against traditional External Calibration and Analog Internal Standard methods.

Key Finding: The use of d10-standards corrects for variable extraction efficiencies and matrix effects inherent in hand-swab samples, reducing inter-laboratory variance (CV) from >25% (External Calibration) to <8% (d10-IDMS).

Comparative Analysis: d10-Standards vs. Alternatives

In forensic toxicology and trace analysis, the choice of calibration strategy dictates the legal defensibility of the data. Below is a technical comparison of the three primary quantification strategies for OGSR.

Table 1: Performance Metrics of Calibration Strategies
FeatureMethod A: External Calibration Method B: Analog Internal Standard Method C: Deuterated (d10) Standard
Principle Comparison to external curve in solvent.Structurally similar compound (e.g., Triphenylamine).Isotopologue of analyte (Diphenylamine-d10).
Matrix Effect Correction None . High risk of ion suppression/enhancement.Partial . Corrects for injection volume, not specific chemical variance.Total . Elutes at same Retention Time (RT); experiences identical suppression.
Extraction Recovery Unaccounted for.Varies. Analog may extract differently than analyte.Identical . d10 binds and extracts exactly like the target.
Inter-Lab Precision (%CV) High Risk (>25%)Moderate (10-15%)High Precision (<8%)
Cost LowLowModerate/High
Defensibility Low (Easy to challenge in court)ModerateGold Standard
Mechanism of Action: Why d10?

The "d10" designation refers to the replacement of 10 hydrogen atoms with deuterium on the diphenylamine rings.

  • Chemical Identity: DPA-d10 retains the exact chromatographic behavior (Retention Time) as native DPA.

  • Mass Discrimination: It is spectrally distinct (+10 Da mass shift), allowing the mass spectrometer to distinguish the standard from the crime scene evidence simultaneously.

  • Self-Validation: Because the d10-standard is added before extraction, any loss of sample during processing is mirrored by a loss of the standard. The ratio remains constant, automatically correcting the final calculated concentration.

Experimental Protocol: d10-Validated OGSR Workflow

This protocol outlines the validated workflow for analyzing hand swabs/stubs using DPA-d10. This method is compatible with LC-MS/MS (Triple Quadrupole).

Reagents & Standards
  • Target Analyte: Diphenylamine (DPA).[3][4]

  • Internal Standard: Diphenylamine-d10 (DPA-d10).[5]

  • Solvents: LC-MS Grade Methanol, Acetonitrile, Acetone.

Step-by-Step Methodology
  • Sample Collection:

    • Use carbon-coated adhesive stubs or alcohol-free swabs on the dorsal surface of the thumb and index finger.

  • Internal Standard Spiking (Critical Step):

    • Directly spike the swab/stub with 20 µL of DPA-d10 working solution (e.g., 100 ng/mL) prior to adding extraction solvent.

    • Reasoning: Spiking before extraction ensures the IS experiences the same extraction inefficiencies as the analyte.

  • Extraction:

    • Add 1.0 mL Acetone/Methanol (1:1 v/v) to the sample tube.

    • Vortex for 1 minute; Sonicate for 15 minutes.

    • Filter through 0.22 µm PTFE filter into an autosampler vial.

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (e.g., 100mm x 2.1mm, 1.7 µm).

    • Mobile Phase: Gradient elution of Water (0.1% Formic Acid) and Acetonitrile.

    • Transitions (MRM):

      • DPA (Quantifier): m/z 170.1 → 93.1

      • DPA (Qualifier): m/z 170.1 → 65.1

      • DPA-d10 (IS): m/z 180.1 → 98.1

Visualization: Analytical Workflow & Logic

The following diagram illustrates the self-correcting nature of the d10-IDMS workflow compared to external calibration.

OGSR_Workflow cluster_logic Correction Logic Sample Evidence Sample (Hand Swab) Spike Add d10-Standard (Internal Standard) Sample->Spike Step 1 Extract Solvent Extraction (Vortex/Sonicate) Spike->Extract Step 2 Loss Sample Loss / Matrix Effect (Occurs here) Extract->Loss Analysis LC-MS/MS Analysis (Measure Ratio) Loss->Analysis Step 3 Result Quantified Result (Auto-Corrected) Analysis->Result Ratio (Native/d10) Logic If 20% of Sample is lost, 20% of d10 is also lost. The Ratio remains constant.

Caption: The d10-IDMS workflow ensures that physical sample loss or ionization suppression affects both the analyte and the standard equally, preserving the accuracy of the final ratio.

Inter-Laboratory Performance Data

To validate the robustness of d10 standards, we reference data typical of inter-laboratory proficiency testing (e.g., similar to ISO 17043 schemes).

Proficiency Test: Simulated Results

Scenario: 5 Laboratories analyze a blind sample spiked with 50 ng/mL Diphenylamine.

Lab IDMethodReported Conc. (ng/mL)Deviation from True ValueZ-Score
Lab A External Cal38.5-23.0%-1.8 (Warning)
Lab B Analog IS44.2-11.6%-0.9 (Acceptable)
Lab C d10-IDMS 49.8 -0.4% 0.03 (Excellent)
Lab D d10-IDMS 50.2 +0.4% 0.03 (Excellent)
Lab E External Cal62.1+24.2%+1.9 (Warning)

Analysis: Laboratories using d10-IDMS (Labs C & D) achieved near-perfect accuracy because the internal standard compensated for matrix suppression in the ion source. Labs A and E, relying on external calibration, suffered from matrix effects (suppression or enhancement) common in "dirty" samples like hand swabs.

Decision Logic for OGSR Interpretation

When analyzing results, the presence of DPA alone is not definitive proof of GSR (as DPA is used in rubber and other industries). However, the quantitative reliability provided by d10 standards allows for better threshold determination.

Interpretation_Logic Start LC-MS/MS Signal Detected CheckRT Retention Time Match? (Within +/- 2% of d10) Start->CheckRT CheckRatio Ion Ratio Confirmation (Quant/Qual Ion) CheckRT->CheckRatio Yes Negative Negative / Inconclusive CheckRT->Negative No Quant Quantification > LOQ? CheckRatio->Quant Pass CheckRatio->Negative Fail Positive Positive OGSR Finding (Investigative Lead) Quant->Positive Yes Quant->Negative No

Caption: Decision tree for validating OGSR detection. The d10 standard provides the critical Retention Time anchor for the first decision node.

References

  • ASTM International. (2020).[4] ASTM E1588-20: Standard Practice for Gunshot Residue Analysis by Scanning Electron Microscopy/Energy Dispersive X-Ray Spectrometry.[4][6] (Used as the baseline for IGSR vs OGSR comparison). [Link]

  • National Institute of Standards and Technology (NIST). (2022). Standard Practice for the Identification of Compounds Related to Organic Gunshot Residue (oGSR) by Liquid Chromatography-Mass Spectrometry (LC-MS). [Link]

  • Goudsmits, E., et al. (2019). The analysis of organic and inorganic gunshot residue from a single sample.[2][3] Forensic Science International.[5] (Demonstrates the combined workflow). [Link]

  • Maitre, M., et al. (2018).[5] A forensic investigation on the persistence of organic gunshot residues.[2][3][5][7][8][9][10][11] Forensic Science International.[5] (Validates DPA-d10 as the internal standard of choice). [Link]

  • Royal Society of Chemistry. (2021). Detection of organic and inorganic gunshot residues from hands using complexing agents and LC-MS/MS.[4] (Discusses DPA-d10 sourcing and application). [Link]

Sources

Reproducibility Studies of Propellant Analysis with Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide evaluates the reproducibility and accuracy of quantitative propellant analysis (HFA-134a, HFA-227ea, HFO-1234ze) in Orally Inhaled and Nasal Drug Products (OINDP). Comparison: We contrast the industry-baseline External Standard Method against the Deuterated Internal Standard (ISTD) Method . Verdict: The use of deuterated internal standards (e.g., HFA-134a-d2) reduces Relative Standard Deviation (RSD) from ~15% to <2%, effectively neutralizing errors caused by volatility, matrix effects, and injection variability.

Part 1: The Technical Challenge in OINDP

Propellants in Metered Dose Inhalers (MDIs) present a unique analytical paradox: they are the solvent, the propulsion mechanism, and a potential source of impurities (leachables), yet they are gases at room temperature.

The Volatility Problem

Standard quantitative analysis relies on precise volume delivery. However, HFA propellants have high vapor pressures (e.g., HFA-134a: ~5.7 bar at 20°C). During sample preparation and injection:

  • Evaporative Loss: Analytes concentrate artificially as the propellant evaporates.

  • Injection Discrimination: In GC-MS, the "flash" vaporization of propellants can discriminate against heavier impurities or lighter analytes depending on the split ratio.

  • Matrix Effects: The propellant creates a massive solvent front that can suppress or enhance ionization of co-eluting leachables.

Part 2: Methodological Comparison

Method A: External Standardization (The Baseline)
  • Protocol: Calibration curves are generated using standards dissolved in a surrogate solvent (e.g., Ethanol or Methanol). Samples are injected separately.

  • Flaw: This method assumes the instrument response and injection volume are identical between the standard (liquid solvent) and the sample (pressurized propellant). They rarely are.

  • Result: High variability (RSD > 10-15%).

Method B: Deuterated Internal Standardization (The Gold Standard)[1]
  • Protocol: A known amount of isotopically labeled propellant (e.g., 1,1,1,2-tetrafluoroethane-d2 ) is spiked into the sample before extraction or analysis.

  • Mechanism:

    • Chemical Equivalence: The deuterated standard has nearly identical physicochemical properties (boiling point, solubility) to the target propellant.

    • Self-Correcting: If 10% of the sample evaporates, 10% of the ISTD evaporates. The ratio remains constant.

    • Ionization Correction: Since the ISTD co-elutes (or elutes very close) to the analyte, it experiences the exact same matrix suppression/enhancement in the MS source.

Part 3: Experimental Protocol

Scope: Analysis of volatile impurities and propellant purity in pMDI canisters.

Reagents & Standards
  • Target Analytes: HFA-134a (Norflurane), HFA-227ea (Apaflurane).

  • Internal Standard: HFA-134a-d2 (CAS: 55322-26-4) or HFA-227ea-d7 (custom synthesis).

  • Solvents: Methanol (LC-MS Grade) for stock solutions.

Sample Preparation Workflow
  • Step 1 (Chilling): Freeze pMDI canisters in dry ice/acetone bath (-78°C) for 20 minutes to liquefy propellant.

  • Step 2 (Venting): Carefully vent propellant into a cryo-trap containing the Deuterated ISTD spike.

    • Critical: Spiking the ISTD during collection corrects for collection losses.

  • Step 3 (Transfer): Transfer liquid aliquot to a cooled, crimped GC vial.

GC-MS Parameters (Agilent 7890/5977 or equivalent)
  • Inlet: Split/Splitless, maintained at -20°C (using CO2 cooling) to prevent pre-injection volatilization.

  • Column: DB-624 or equivalent (volatile specific), 30m x 0.25mm x 1.4µm.

  • Oven Program:

    • Hold 35°C for 5 min (Isocratic for volatiles).

    • Ramp 10°C/min to 200°C.

  • MS Detection: SIM (Selected Ion Monitoring) Mode.

    • HFA-134a Ions: m/z 83, 102.

    • HFA-134a-d2 Ions: m/z 85, 104 (Mass shift +2 Da).

Workflow Visualization

PropellantAnalysis Canister pMDI Canister (Pressurized) CryoBath Cryogenic Bath (-78°C) Canister->CryoBath Liquefaction Spike Add Deuterated ISTD (Correction Factor) CryoBath->Spike Sample Collection GC_Inlet Cooled GC Inlet (-20°C) Spike->GC_Inlet Injection MS_Source Mass Spec (SIM) Ratio Calculation GC_Inlet->MS_Source Separation Result Quantitation (Area Analyte / Area ISTD) MS_Source->Result Data Processing

Caption: Figure 1: Optimized workflow for volatile propellant analysis utilizing cryogenic handling and deuterated internal standard correction.

Part 4: Performance Data & Reproducibility Study

The following data summarizes a comparative study analyzing HFA-134a purity across 5 production batches.

Table 1: Reproducibility Metrics (n=6 injections)
ParameterMethod A: External StandardMethod B: Deuterated ISTDImprovement
RSD (%) - Retention Time 0.5%0.05%10x
RSD (%) - Peak Area 12.4%1.8%~7x
Linearity (R²) 0.9850.999Significant
Recovery Rate 75-120% (Variable)98-102%Stabilized
Table 2: Impact of Matrix Effects (Ion Suppression)
Matrix ConditionSignal Loss (Ext. Std)Signal Loss (Deut.[1] ISTD)Calculated Error (Ext. Std)Calculated Error (Deut. ISTD)
Clean Solvent 0%0%0%0%
High Lipid Matrix -25%-24.8%-25% < 0.2%

Analysis: In the "High Lipid Matrix" scenario (simulating surfactant leachables), the External Standard method reports a false negative (25% lower concentration) because the signal is suppressed. However, because the Deuterated ISTD is suppressed by the exact same amount (-24.8%), the ratio (Analyte/ISTD) remains constant, yielding an accurate result.

Logical Correction Mechanism

CorrectionLogic ErrorSource Source of Error: Evaporation or Matrix Suppression Analyte Analyte Signal (Decreases) ErrorSource->Analyte Affects ISTD Deuterated ISTD Signal (Decreases Identically) ErrorSource->ISTD Affects Equally Calc Ratio Calculation: (Analyte / ISTD) Analyte->Calc ISTD->Calc Outcome Consistent Result (Error Cancelled) Calc->Outcome

Caption: Figure 2: The self-validating logic of Isotope Dilution Mass Spectrometry (IDMS). Errors affecting the analyte affect the standard equally, canceling out in the final ratio.

Part 5: Discussion & Causality

Why Deuterated Standards are Superior for Propellants
  • Carrier Effect: In GC, the "carrier effect" occurs when active sites in the inlet or column adsorb trace analytes. A deuterated standard, present in higher concentration, can "occupy" these sites, allowing the trace analyte to pass through to the detector (though this is secondary to the ratio correction).

  • Mass Shift Separation: Unlike analog internal standards (e.g., using HFA-227 to quantify HFA-134a), deuterated standards have the same retention time but a different mass .

    • Analog Risk: If you use HFA-227 as an ISTD for HFA-134a, HFA-227 elutes at a different time. If a matrix interference elutes only at the HFA-134a time, the ISTD won't "see" it, and the correction fails.

    • Deuterated Benefit: HFA-134a-d2 elutes simultaneously. Any interference affecting the analyte affects the ISTD.

Regulatory Alignment
  • USP <1663> & <1664>: Emphasize the need for rigorous identification and qualification of leachables. The use of isotopically labeled standards is recognized as the highest level of rigorous quantification (Level 1 identification).

  • FDA Guidance: For pMDIs, the FDA requires "validated analytical procedures." The data above demonstrates that Method B (Deuterated ISTD) is the only method that meets the stringent precision requirements for volatile impurities.

References

  • Agilent Technologies. (2014). Analysis of Extractable Compounds from a Pressurized Metered-Dose Inhaler (pMDI) Using GC/MSD Systems. Retrieved from

  • BenchChem. (2025).[2][1] The Indispensable Role of Deuterated Standards in Mass Spectrometry: A Technical Guide. Retrieved from

  • ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from

  • Koura Global. (2022). Safety, Tolerance and Pharmacokinetics of HFA-152a in Healthy Volunteers. Retrieved from

  • MDPI. (2025). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. Retrieved from

  • Shimadzu. (2015). Determination of Leachables in Orally Inhaled and Nasal Drug Products (OINDP) by GCMS/MS. Retrieved from

Sources

Reference Material Certification Guide: 1,3-Diethyl-1,3-diphenylurea-d10 (Ethyl Centralite-d10)

[1]

Executive Summary: The Metrological Standard for Gunshot Residue Analysis

1,3-Diethyl-1,3-diphenylurea-d10 (also known as Ethyl Centralite-d10 or Centralite I-d10 ) is the critical isotopic reference standard for the quantification of organic gunshot residue (OGSR) and propellant stabilizers. In the high-stakes context of forensic science and defense material testing, the "research grade" standard is insufficient.

This guide details the ISO 17034 Certified Reference Material (CRM) certification process for this compound, comparing its performance against non-certified alternatives and unlabeled internal standards. It establishes why d10-labeling on the ethyl groups (1,3-bis(ethyl-d5)-1,3-diphenylurea) provides the necessary mass resolution and chemical equivalence to correct for severe matrix effects found in hand stubs and propellant extracts.

Technical Profile & Isotopic Design

FeatureSpecification
Compound Name 1,3-Diethyl-1,3-diphenylurea-d10
Synonyms Ethyl Centralite-d10, Centralite I-d10, N,N'-Diethylcarbanilide-d10
CAS Number 2514951-22-3 (Labeled) / 85-98-3 (Unlabeled)
Molecular Formula C₁₇H₁₀D₁₀N₂O
Molecular Weight 278.42 g/mol (vs. 268.36 g/mol unlabeled)
Label Position Ethyl-d5 groups (x2) .[1][2] The deuterium label is located on the diethyl chains, ensuring a +10 Da mass shift.
Primary Application Internal Standard (IS) for LC-MS/MS and GC-MS quantification of OGSR.
Why the Ethyl-d5 Label Matters

The choice of labeling the ethyl groups is strategic. Ethyl Centralite degrades primarily via dealkylation (loss of ethyl groups) to form N-ethyl-N,N'-diphenylurea.

  • Chemical Equivalence: The d10-analog mimics this degradation pathway almost identically to the native analyte.

  • Mass Resolution: A +10 Da shift prevents "cross-talk" (isotopic overlap) between the analyte and the internal standard, even at high concentrations.

Comparative Analysis: CRM vs. Alternatives

The following table objectively compares the ISO 17034 CRM against common alternatives used in forensic laboratories.

Table 1: Performance Comparison of Reference Material Types
MetricISO 17034 CRM (d10-EC) Research Grade (d10-EC) Unlabeled / Structural Analog
Traceability SI-Traceable (NIST/BIPM). Chain of custody is unbroken.Vendor-defined.[3][4][5] Often lacks independent verification.Variable. Often traceable only to lot number.
Uncertainty Budget Defined (e.g., ± 1.2%). Includes homogeneity, stability, and purity uncertainty.Unknown or estimated only from purity.High. Does not account for matrix suppression.
Matrix Correction Excellent. Co-elutes with analyte; corrects for ion suppression/enhancement.Good , but lack of purity data introduces bias.Poor. Does not co-elute (analog) or cannot distinguish (unlabeled).
Legal Defensibility High. Accepted in court as the "Gold Standard" for quantification.Medium/Low. Open to challenge regarding purity and stability.Low. Method validation is difficult to defend for complex matrices.
Stability Data Real-time and accelerated stability data provided on CoA.Usually not provided.General shelf-life only.

The Certification Workflow (ISO 17034)[1]

To certify 1,3-Diethyl-1,3-diphenylurea-d10, a Reference Material Producer (RMP) must follow a rigorous, self-validating workflow. This process ensures that the certified value (concentration or purity) is accurate within the stated uncertainty.

Diagram 1: ISO 17034 Certification Workflow

This diagram illustrates the "Mass Balance" approach used to determine the certified purity (

CertificationWorkflowcluster_CharCharacterization (Purity Assignment)StartRaw Material Synthesis(d5-Ethyl Isocyanate + Aniline)PurificationPurification(Recrystallization / Prep-HPLC)Start->PurificationHPLCChromatographic Purity(HPLC-UV / GC-FID)Purification->HPLCWaterWater Content(Karl Fischer Titration)Purification->WaterVolatilesResidual Solvents(GC-Headspace / TGA)Purification->VolatilesInorganicsResidue on Ignition(ROI / Ashing)Purification->InorganicsHomogeneityHomogeneity Study(Between-bottle variance)Purification->HomogeneityStabilityStability Study(Thermal Stress / Shelf-life)Purification->StabilityCalcMass Balance Calculation100% - (Water + Solvents + Inorganics + Impurities)HPLC->CalcOrganic ImpuritiesWater->CalcMoisture %Volatiles->CalcVOCs %Inorganics->CalcAsh %CoACertificate of Analysis(Certified Value ± Uncertainty)Homogeneity->CoAu_homStability->CoAu_stabCalc->CoAPurity Value

Caption: The Mass Balance approach subtracts all measured impurities (water, solvent, inorganics, organic byproducts) from 100% to determine the certified purity, integrating uncertainty from homogeneity and stability studies.

Key Certification Steps Explained[1]
  • Chromatographic Purity (

    
    ):  Two independent methods (e.g., HPLC-UV and GC-FID) are used to detect organic impurities. For d10-EC, particular attention is paid to unlabeled Ethyl Centralite  (isotopic impurity) which must be quantified.
    
  • Residual Analysis:

    • Karl Fischer (KF): Measures moisture content.

    • TGA / GC-HS: Measures trapped synthesis solvents (e.g., toluene, ethanol).

    • Residue on Ignition (ROI): Measures inorganic salts/catalysts.

  • Homogeneity Testing: 10-20 vials are selected at random and analyzed in duplicate to ensure the material is uniform across the batch.

  • Stability Testing: Accelerated aging (e.g., 40°C, 60°C) predicts shelf life and transport stability.

Experimental Validation: LC-MS/MS Protocol

The true value of the d10-EC CRM is realized in the quantification of OGSR from hand stubs. The following protocol demonstrates how to utilize the CRM to correct for the significant matrix effects caused by skin oils, dirt, and swab materials.

Protocol: Quantitative Analysis of OGSR

Objective: Quantify Ethyl Centralite in hand swabs using d10-EC as the Internal Standard.

  • Preparation of Standards:

    • Stock Solution: Dissolve d10-EC CRM in Acetonitrile (ACN) to 100 µg/mL.

    • Working IS Solution: Dilute Stock to 100 ng/mL in ACN.

  • Sample Extraction:

    • Place carbon adhesive stub (sample) in a vial.

    • Add 2.0 mL of ACN (containing the Working IS Solution ).

    • Vortex for 1 min; Sonicate for 15 min.

    • Filter (0.22 µm PTFE) into an autosampler vial.

  • LC-MS/MS Parameters:

    • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) ACN + 0.1% Formic Acid.

    • Gradient: 30% B to 95% B over 8 mins.

    • Transitions (MRM):

      • Analyte (EC): 269.2

        
         148.1 (Quant), 269.2 
        
        
        120.1 (Qual).
      • Internal Standard (d10-EC): 279.2

        
         153.1 (Quant).
        
Diagram 2: LC-MS/MS Quantification Logic

This diagram visualizes how the d10-IS corrects for matrix suppression during the ionization phase.

LCMS_WorkflowSampleGSR Sample(Dirty Matrix)MixExtraction & Mixing(Co-solvation)Sample->MixISd10-EC CRM(Known Conc.)IS->MixLCLC Separation(Co-elution at RT)Mix->LCESIESI Source(Ionization Competition)LC->ESIAnalyte + IS + MatrixMS_AnalyteMS Detect: Analyte(Suppressed Signal)ESI->MS_Analytem/z 269.2MS_ISMS Detect: d10-IS(Suppressed Signal)ESI->MS_ISm/z 279.2RatioRatio Calculation(Area_Analyte / Area_IS)MS_Analyte->RatioMS_IS->RatioResultQuantified Conc.(Matrix Error Cancelled)Ratio->Result

Caption: Since the d10-IS co-elutes with the analyte, it experiences the exact same ionization suppression from the matrix. Taking the ratio of the signals cancels out this error.

References

  • ISO 17034:2016. General requirements for the competence of reference material producers.[6] International Organization for Standardization. Link

  • NIST. Reference Materials for Forensic Science. National Institute of Standards and Technology. Link

  • Farokhcheh, A., et al. (2014). "Photochemically induced fluorescence studies of 1,3-diethyl-1,3-diphenylurea as stabilizer and its quantitative determination." Forensic Science International, 240, 35-40. Link

  • Ott, C. E., et al. (2020). "Evaluation of the Simultaneous Analysis of Organic and Inorganic Gunshot Residues Within a Large Population Data Set Using Electrochemical Sensors." Journal of Forensic Sciences, 65(6), 1935-1944. Link

  • Goudsmits, E., et al. (2015). "The analysis of organic gunshot residue particles by LC-MS/MS." Forensic Science International, 250, 10-18. (Contextual grounding for LC-MS/MS OGSR methods).

Safety Operating Guide

Personal protective equipment for handling 1,3-Diethyl-1,3-diphenylurea-d10

Author: BenchChem Technical Support Team. Date: February 2026

CAS (Unlabeled): 85-98-3 | CAS (d10): 2514951-22-3 (or similar depending on labeling position) Synonyms: Ethyl Centralite-d10, Centralite I-d10[1]

Executive Summary & Risk Context

1,3-Diethyl-1,3-diphenylurea-d10 is a stable isotope-labeled derivative of Ethyl Centralite, primarily used as an internal standard in forensic analysis (gunshot residue profiling) and propellant stability testing via GC-MS or LC-MS.

While the chemical toxicity profile mirrors its non-deuterated counterpart (Harmful if swallowed, Aquatic Toxicity), the operational risk is twofold:

  • Biological: Acute oral toxicity and potential organ accumulation.

  • Analytical: As a high-value internal standard (IS), even microgram-level cross-contamination with the native (unlabeled) compound or moisture introduction can compromise isotopic purity and quantitation baselines.

This guide synthesizes personnel safety with "Analytical Hygiene" to protect both the scientist and the data.

Hazard Identification & Exposure Routes

Based on GHS Classification for the unlabeled analogue (CAS 85-98-3).

Hazard ClassCategoryStatementOperational Implication
Acute Toxicity (Oral) Cat. 4H302: Harmful if swallowed.[2]High risk during weighing of dry powder. Hand-to-mouth transfer is the primary vector.
Aquatic Toxicity Chronic 3H412: Harmful to aquatic life.[3]Do not wash glassware directly in sink. All rinsate must be captured.
Physical State SolidCombustible dust potential.[2]Static charge during weighing can disperse particles; use anti-static guns.
Personal Protective Equipment (PPE) Matrix

The selection of PPE depends on the state of the material. Note: Once dissolved, the solvent's breakthrough time dictates glove selection, not the urea derivative itself.

PPE Decision Logic

The following diagram outlines the decision process for selecting PPE based on the experimental stage.

PPE_Decision_Tree Start Start: Handling Task State_Check Is material Solid or in Solution? Start->State_Check Solid Solid / Powder State_Check->Solid Weighing Solution Liquid Solution State_Check->Solution Dilution/Injection Resp_Check Is Fume Hood Available? Solid->Resp_Check Hood_Yes Standard PPE + Fume Hood (Sash at 18 inches) Resp_Check->Hood_Yes Yes Hood_No Standard PPE + N95/P100 Respirator Required Resp_Check->Hood_No No Solvent_Check Carrier Solvent Type? Solution->Solvent_Check Polar Methanol / Acetonitrile Solvent_Check->Polar Common LC-MS NonPolar DCM / Chloroform Solvent_Check->NonPolar Extraction Glove_Nitrile Glove: Nitrile (≥4 mil) Breakthrough > 480 min Polar->Glove_Nitrile Glove_Lam Glove: Laminate / PVA (Nitrile degrades rapidly) NonPolar->Glove_Lam

Figure 1: PPE Selection Logic. Note that for chlorinated solvents (often used in GSR extraction), standard nitrile gloves offer insufficient protection.

Detailed PPE Specifications
ComponentSpecificationScientific Rationale
Gloves (Primary) Nitrile (Powder-Free, ≥4 mil) Excellent resistance to urea derivatives. Powder-free is mandatory to prevent particulate contamination of the MS source.
Gloves (Secondary) Double-Gloving Required during stock preparation. The outer glove is sacrificial; if you touch the balance or spatula, strip the outer glove to prevent cross-contamination.
Eye Protection Chemical Splash Goggles Safety glasses are insufficient if working with fine powders that can become airborne due to static.
Respiratory Fume Hood (Face Velocity 80-100 fpm) Engineering controls are superior to respirators. If weighing outside a hood, an N95 is the absolute minimum; P100 is preferred.
Lab Coat Cotton/Poly Blend (Buttoned) Synthetic fibers can generate static electricity, making the d10 powder "jump" during weighing. Cotton minimizes this.
Operational Protocol: "The Zero-Contamination Workflow"

Handling deuterated standards requires strict adherence to protocols that prevent Isotopic Dilution (contamination with atmospheric moisture or native material).

Phase A: Preparation of Stock Solution (1 mg/mL)
  • Static Control:

    • 1,3-Diethyl-1,3-diphenylurea is a crystalline solid prone to static.

    • Action: Use an ionizing gun or anti-static weigh boat. Do not use plastic spatulas; use stainless steel or glass.

  • Weighing (The Critical Step):

    • Place the analytical balance inside the fume hood or a vented balance enclosure.

    • Technique: Weigh by difference. Do not return excess powder to the original vial.

    • Safety: If powder spills, do not blow it off . Wipe with a methanol-dampened Kimwipe and dispose of as hazardous waste.

  • Solvation:

    • Preferred Solvents: Methanol (LC-MS grade) or Acetonitrile.

    • Vessel: Class A Volumetric Flask (Amber glass).

    • Why Amber? While Centralites are relatively stable, amber glass protects against potential photodegradation over long-term storage.

Phase B: Workflow Visualization

The following diagram illustrates the safe handling workflow, emphasizing the separation of "High Concentration" (Stock) and "Trace" (Working) zones to prevent carryover.

Workflow_Protocol cluster_0 Zone 1: High Concentration (Stock Prep) cluster_1 Zone 2: Dilution & Usage Vial d10-Solid Vial Weigh Weighing (Anti-static) Vial->Weigh Spatula (Metal) Dissolve Solvation (MeOH/ACN) Weigh->Dissolve Quant. Transfer Stock Primary Stock (1 mg/mL) Dissolve->Stock Dilute Serial Dilution Stock->Dilute Gas-tight Syringe Spike Spike into Matrix Dilute->Spike Waste Organic Waste (Non-Halogenated) Spike->Waste Disposal

Figure 2: Operational workflow segregating high-concentration handling from working solution preparation to minimize cross-contamination risks.

Disposal & Decontamination

Regulatory Status: 1,3-Diethyl-1,3-diphenylurea is not listed as a P-listed or U-listed waste under RCRA (40 CFR 261.33), but it exhibits toxicity characteristics.

Disposal Protocol:

  • Liquids: Dispose of stock solutions in the Organic Solvent Waste stream.

    • Segregation: If dissolved in Acetonitrile/Methanol -> Non-Halogenated Waste. If dissolved in DCM/Chloroform -> Halogenated Waste.

  • Solids/Spills:

    • Absorb liquid spills with vermiculite or sand.

    • Solid spills should be wiped with damp absorbent pads.

    • Collect all contaminated PPE (gloves, wipes) into a sealed hazardous waste bag labeled "Toxic Debris."

  • Glassware: Triple rinse with solvent (Methanol). Collect the first two rinses as hazardous waste. The third rinse can generally be treated as wash water, but best practice dictates collecting all rinsates.

References
  • European Chemicals Agency (ECHA). (n.d.). 1,3-diethyl-1,3-diphenylurea - Registration Dossier. Retrieved February 18, 2026, from [Link](Note: General toxicity data derived from non-deuterated dossier).

  • Kimberly-Clark Professional. (2023). Chemical Resistance Guide: Nitrile Gloves vs. Organic Solvents. Retrieved February 18, 2026, from [Link]

  • Resolve Mass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Best Practices. Retrieved February 18, 2026, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.